trans-Clovamide
Description
This compound is a natural product found in Trifolium pratense, Theobroma cacao, and Dalbergia melanoxylon with data available.
See also: Trifolium pratense flower (part of).
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFXSWMDFBRGS-UXONFWTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53755-02-5 | |
| Record name | trans-Clovamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANS-CLOVAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Biosynthesis of trans-Clovamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-Clovamide (N-trans-caffeoyl-L-DOPA) is a plant-derived hydroxycinnamic acid amide (HCAA) that has garnered significant attention for its potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, beginning with its primary natural sources, most notably red clover (Trifolium pratense) and cocoa (Theobroma cacao).[1][4] It then delves into the biochemical intricacies of its biosynthesis, elucidating the precursor pathways and the pivotal enzymatic step catalyzed by hydroxycinnamoyl-CoA:L-DOPA hydroxycinnamoyl transferase (HDT).[3] Finally, this document furnishes detailed, field-proven methodologies for the extraction, purification, and analytical quantification of this compound, designed to support research and development efforts. The synthesis of technical data, mechanistic insights, and practical protocols herein aims to empower scientists in harnessing the therapeutic potential of this promising natural compound.
Introduction to this compound: A Bioactive Phenylpropanoid
This compound is a specialized metabolite belonging to the diverse class of hydroxycinnamic acid amides (HCAAs).[5] These compounds are characterized by an amide bond linking a hydroxycinnamic acid moiety to an amino acid or a biogenic amine.[1] In the case of this compound, the constituents are trans-caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA).[4]
Chemical Identity
-
Systematic Name: (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid[6]
-
Molecular Formula: C₁₈H₁₇NO₇[6]
-
Molecular Weight: 359.3 g/mol [6]
-
Structure: The molecule features two catechol (3,4-dihydroxyphenyl) rings, which are critical to its potent antioxidant activity. The trans- configuration refers to the stereochemistry of the double bond in the caffeic acid moiety.
Biological Significance and Therapeutic Potential
The scientific interest in this compound is primarily driven by its multifaceted biological activities, which present significant opportunities for drug development.
-
Antioxidant Activity: Clovamide is a powerful radical scavenger, outperforming other well-known antioxidants like epicatechin and quercetin in certain assays.[1] This activity is attributed to its two catechol moieties, which are efficient hydrogen donors for neutralizing reactive oxygen species (ROS).[7]
-
Neuroprotection: Studies have highlighted its neuroprotective effects against oxidative stress, suggesting potential applications in mitigating neurodegenerative conditions like Parkinson's disease.[7]
-
Anti-inflammatory Properties: Clovamide and its derivatives have been shown to reduce the production of inflammatory mediators such as nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS).[1]
-
Antimicrobial and Plant Defense: In its natural context, this compound acts as a crucial defense compound. It accumulates to high levels in certain plants, where it confers resistance against pathogens, such as Phytophthora spp. in cacao.[3][5] It has also demonstrated inhibitory activity against influenza A virus and various microbes in vitro.[1][3]
Natural Occurrence and Distribution
This compound was first identified in red clover (Trifolium pratense L.), from which its name is derived.[1][2][8] While it is found in a small number of distantly related plant species, its concentration can be remarkably high in specific tissues and genotypes.[3][5]
Primary Botanical Sources
The most significant and well-documented sources of this compound are species within the Trifolium (clover) genus and Theobroma cacao (the cocoa tree).
-
Trifolium pratense (Red Clover): The aerial parts of red clover can accumulate this compound up to 1-2% of the plant's dry matter, making it one of the richest known sources.[2][4] The concentration is influenced by both the plant's genotype and environmental growth conditions.[1][4]
-
Theobroma cacao (Cocoa): For the human diet, the primary source of clovamides is cocoa and its derived products, such as chocolate and cocoa powder.[1][2] Its presence in cocoa is linked to disease resistance; for instance, the Phytophthora-tolerant 'Sca6' cacao genotype was found to have up to 58-fold higher levels of clovamide in its leaves compared to the susceptible 'ICS1' genotype.[3][5]
Quantitative Distribution in Key Species
The concentration of this compound varies significantly between and within species. This variability is a critical consideration for sourcing and extraction.
| Plant Species/Cultivar | Tissue | This compound Content (mg/g dry weight) | Reference |
| Trifolium pratense | Leaves | 15.6 ± 0.6 | [1][9] |
| Trifolium pratense subsp. nivale | Leaves | 8.2 ± 0.1 | [1][9] |
| Theobroma cacao 'Sca6' (resistant) | Mature Leaves | ~4.0 (Calculated from 58x increase) | [3][5] |
| Theobroma cacao 'ICS1' (susceptible) | Mature Leaves | ~0.07 | [3][5] |
Other Documented Plant Sources
Beyond clover and cocoa, this compound has been identified in a variety of other plants, including:
The Biosynthetic Pathway of this compound
The formation of this compound is an elegant example of plant specialized metabolism, branching from the core phenylpropanoid pathway to combine precursors from two distinct amino acid routes.
Pathway Overview
The biosynthesis is a convergent pathway that requires the synthesis of two key precursors: caffeoyl-CoA (derived from L-phenylalanine) and L-DOPA (derived from L-tyrosine). These precursors are then joined in a final condensation step.
Synthesis of Precursors
-
Caffeoyl-CoA Synthesis (General Phenylpropanoid Pathway): This is a canonical pathway in plant metabolism. It begins with the deamination of L-Phenylalanine by Phenylalanine Ammonia-Lyase (PAL). A series of subsequent hydroxylations and CoA ligation, catalyzed by Cinnamate-4-Hydroxylase (C4H), p-Coumarate 3-Hydroxylase (C3H), and 4-Coumarate:CoA Ligase (4CL), yields caffeoyl-CoA .
-
L-DOPA Synthesis: The second precursor, L-DOPA , is synthesized from L-Tyrosine . This reaction is catalyzed by a Tyrosine Hydroxylase, an enzyme that adds a second hydroxyl group to the phenolic ring of tyrosine.
The Key Enzymatic Step: Amide Bond Formation
The final and defining step in the pathway is the formation of the amide bond between caffeoyl-CoA and L-DOPA. This reaction is catalyzed by a hydroxycinnamoyl-CoA:L-DOPA hydroxycinnamoyl transferase (HDT) , which belongs to the BAHD family of acyl-CoA transferases.[3]
-
Causality of Enzyme Choice: The BAHD acyltransferase family is evolutionarily adapted to transfer acyl groups from CoA thioesters to various acceptor molecules. The specificity of HDT for both caffeoyl-CoA (the acyl donor) and L-DOPA (the acyl acceptor) ensures the precise formation of this compound. The enzyme facilitates the nucleophilic attack of the amine group of L-DOPA on the thioester carbonyl of caffeoyl-CoA, releasing free Coenzyme A (CoA-SH) and forming the stable amide linkage of this compound.
Diagram of the Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound from primary metabolites.
Methodologies for Research and Development
The accurate study of this compound requires robust methods for its extraction from complex botanical matrices and its subsequent analysis. The protocols described below are self-validating systems when used in conjunction with a certified this compound standard, which can be commercially sourced or chemically synthesized.[3]
Extraction and Isolation from Botanical Matrices
The goal of this protocol is to efficiently extract semi-polar HCAAs like this compound while minimizing co-extraction of interfering compounds such as lipids and highly polar contaminants.
Protocol 4.1.1: Methanolic Extraction and Solid-Phase Extraction (SPE) Cleanup
-
Sample Preparation: Lyophilize (freeze-dry) fresh plant material to preserve metabolite integrity and obtain accurate dry weight measurements. Grind the dried tissue to a fine powder (e.g., using a ball mill or mortar and pestle) to maximize surface area for extraction.
-
Solvent Extraction:
-
Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% aqueous methanol (HPLC grade). The high methanol concentration efficiently solubilizes this compound, while the 20% water content aids in penetrating the plant tissue.
-
Vortex thoroughly for 1 minute, then sonicate for 15 minutes in a water bath to ensure complete cell disruption and extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1.5 mL of 80% methanol to ensure exhaustive recovery. Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup (C18 Cartridge):
-
Rationale: This step removes highly polar compounds (sugars, organic acids) and residual non-polar compounds (some lipids, chlorophyll) that can interfere with HPLC analysis.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of 100% methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Dilute the pooled methanolic extract with an equal volume of water to ensure retention of this compound on the C18 stationary phase. Load the diluted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% aqueous methanol to elute very polar, unretained compounds.
-
Elution: Elute the target compound, this compound, with 2 mL of 90% aqueous methanol.
-
-
Final Preparation: Evaporate the eluted solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried extract in a known, precise volume (e.g., 200 µL) of 50% methanol for HPLC analysis.
Analytical Quantification and Characterization
Protocol 4.2.1: Reversed-Phase HPLC-DAD Quantification
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 chemistry provides excellent retention and separation for moderately polar aromatic compounds like this compound.
-
Mobile Phase:
-
Solvent A: Deionized water with 0.1% formic acid (v/v). The acid improves peak shape and ensures the phenolic hydroxyl groups are protonated.
-
Solvent B: Acetonitrile with 0.1% formic acid (v/v).
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-28 min: Linear gradient from 40% to 95% B
-
28-30 min: Hold at 95% B (column wash)
-
30-35 min: Return to 5% B and equilibrate for the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 320 nm, which is near the absorbance maximum for caffeoyl derivatives.[3]
-
Quantification: Prepare a calibration curve using a certified standard of this compound at several concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Inject the prepared samples and quantify by comparing the peak area to the standard curve.
-
Validation: For absolute confirmation, especially in novel matrices, collect the corresponding peak fraction and analyze via LC-MS/MS to confirm the parent mass and fragmentation pattern.[3]
Diagram of the Analytical Workflow
Caption: Standard workflow for the extraction and analysis of this compound.
Conclusion and Future Directions
This compound stands out as a plant metabolite of significant scientific and therapeutic interest. Its high abundance in common botanicals like red clover and its presence in dietary staples like cocoa make it an accessible target for research and development. Understanding its biosynthesis not only provides a roadmap for its production but also opens avenues for metabolic engineering. The transfer of the HDT enzyme into other crops could potentially enhance their disease resistance or create novel functional foods with elevated health benefits.[3] The robust analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify and study this compound, paving the way for future investigations into its full pharmacological profile and potential applications in human health.
References
-
Kolodziejczyk-Czepas, J., Nowak, P., & Stochmal, A. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. Foods. [Link]
-
Sullivan, M. L., & Knollenberg, B. J. (2021). Formation of clovamide and related hydroxycinnamoyl amides by a hydroxycinnamoyl-CoA:L-DOPA hydroxycinnamoyl transferase, HDT. ResearchGate. [Link]
-
Kolodziejczyk-Czepas, J., Nowak, P., & Stochmal, A. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. ResearchGate. [Link]
-
Locatelli, M., et al. (2017). Clovamide and phenolics from cocoa beans (Theobroma cacao L.) inhibit lipid peroxidation in liposomal systems. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6506968, this compound. PubChem. [Link]
-
McMahon, D., et al. (2020). Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. Frontiers in Plant Science. [Link]
-
Sarr, S., et al. (2018). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. Semantic Scholar. [Link]
-
Dinelli, G., et al. (2011). Clovamide and Flavonoids from Leaves of Trifolium pratense and T. pratense subsp. nivale Grown in Italy. Journal of Agricultural and Food Chemistry. [Link]
-
McMahon, D., et al. (2020). Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. PubMed. [Link]
-
Locatelli, M., et al. (2011). Clovamide and phenolics from cocoa beans (Theobroma cacao L.) inhibit lipid peroxidation in liposomal systems. University of Eastern Piedmont. [Link]
-
Bouchez, V., et al. (2019). Red Clover HDT, a BAHD Hydroxycinnamoyl-Coenzyme A:L-3,4-Dihydroxyphenylalanine (L-DOPA) Hydroxycinnamoyl Transferase That Synthesizes Clovamide and Other N-Hydroxycinnamoyl-Aromatic Amino Acid Amides. Frontiers in Plant Science. [Link]
-
Yoshihara, T., et al. (1974). Clovamides; L-Dopa Conjugated with trans- and cis-Caffeic Acids in Red Clover (Trifolium pratense). Agricultural and Biological Chemistry. [Link]
-
McMahon, D., et al. (2020). Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. ResearchGate. [Link]
Sources
- 1. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 4. Frontiers | Red Clover HDT, a BAHD Hydroxycinnamoyl-Coenzyme A:L-3,4-Dihydroxyphenylalanine (L-DOPA) Hydroxycinnamoyl Transferase That Synthesizes Clovamide and Other N-Hydroxycinnamoyl-Aromatic Amino Acid Amides [frontiersin.org]
- 5. Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Clovamide and Flavonoids from Leaves of Trifolium pratense and T. pratense subsp. nivale Grown in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Cocoa-Derived Phenolamide
An In-Depth Technical Guide to the In Vitro Biological Activity of trans-Clovamide
This compound, chemically known as N-caffeoyl-L-3,4-dihydroxyphenylalanine (N-caffeoyl-L-DOPA), is a naturally occurring phenolamide first identified in red clover (Trifolium pratense L.) and notably present in cocoa (Theobroma cacao) products.[1][2] Structurally, it is an amide isostere of the well-studied rosmarinic acid, formed through a peptide bond between trans-caffeic acid and L-DOPA.[1][3] This unique structure, featuring two catechol moieties, is central to its potent biological activities. While interest in natural polyphenols is well-established, dedicated research into clovamide and its derivatives is a relatively recent but rapidly advancing field.[1][2] Emerging in vitro evidence strongly indicates that this compound is a versatile bioactive compound with significant antioxidant, anti-inflammatory, and neuroprotective properties, positioning it as a compelling pharmacophore for therapeutic development.[1][2][4]
This guide provides a comprehensive technical overview of the primary in vitro biological activities of this compound. It is designed to move beyond a simple recitation of findings, instead offering a causal explanation for experimental designs and a practical framework for researchers seeking to investigate this promising molecule.
Section 1: Potent Antioxidant and Radical Scavenging Activity
The foundational bioactivity of this compound is its exceptional antioxidant capacity, which underpins many of its other protective effects. This activity is largely attributed to the hydrogen-donating capabilities of the hydroxyl groups on its two catechol rings, which effectively neutralize reactive oxygen species (ROS) and other free radicals.[3]
Mechanistic Rationale and Comparative Efficacy
The antioxidant efficacy of this compound is not merely a consequence of its phenolic nature; it has demonstrated superior activity in several head-to-head comparisons. In linoleic acid oxidation assays, clovamide was found to be a more efficient antioxidant than other cocoa polyphenols like epicatechin and even the potent flavonol, quercetin.[1] Its ability to scavenge the synthetic DPPH• radical is comparable to that of rosmarinic and caffeic acids.[1] This high level of activity is a direct result of the molecule's ability to stabilize and delocalize the unpaired electron of a radical species across its conjugated system after donating a hydrogen atom.
Quantitative Assessment of Antioxidant Capacity
The potency of this compound and its synthetic derivatives has been quantified across various standard assays. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a key metric for comparison.
| Assay Type | Compound | IC₅₀ / EC₅₀ Value | Reference Compound | Reference Value | Source(s) |
| DPPH• Radical Scavenging | This compound Derivative '9' | 1.55 ± 0.17 µg/mL | Quercetin | 1.20 µg/mL | [5] |
| DPPH• Radical Scavenging | This compound Derivative '13' | 2.49 ± 0.06 µg/mL | Ascorbic Acid | 2.29 ± 0.03 µg/mL | [5] |
| DPPH• Radical Scavenging | This compound Derivative '6' | 3.04 ± 0.01 µg/mL | Quercetin | 1.20 µg/mL | [5] |
| Azo-initiator-induced Oxidation | This compound | 60 nmol/L | α-Tocopherol | >10,000 nmol/L | [1] |
| β-carotene Bleaching | This compound | 0.02 mmol/L | α-Tocopherol | 0.08 mmol/L | [1] |
Experimental Protocols
This assay is a foundational method for evaluating the radical scavenging ability of a compound. The principle lies in the color change of the DPPH• solution from purple to yellow upon reduction by an antioxidant.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH• (e.g., 4 mg in 100 mL of ethanol) and allow it to stabilize in the dark for at least 12 hours.[5] Prepare a series of dilutions of this compound and a reference antioxidant (e.g., quercetin, ascorbic acid) in ethanol, typically ranging from 1 to 10 µg/mL.[5]
-
Reaction Setup: In a 96-well microplate or individual test tubes, add a defined volume of the diluted compound or reference standard (e.g., 0.8 mL).[5]
-
Initiation: Add a larger volume of the DPPH• solution (e.g., 3.2 mL) to each well/tube and mix thoroughly.[5] A control containing only ethanol and the DPPH• solution should be included.
-
Incubation: Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH• (typically ~517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[6] Plot the percentage of scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals).[6]
Self-Validation Insight: The inclusion of a well-characterized standard like quercetin or ascorbic acid is critical.[5] The IC₅₀ value obtained for the standard must fall within the expected range reported in the literature to validate the assay's performance and ensure the reliability of the data for the test compound.
Caption: Workflow for DPPH Radical Scavenging Assay.
Section 2: Modulation of Inflammatory Pathways
This compound exhibits significant anti-inflammatory properties in vitro, primarily by intervening in key signaling cascades that orchestrate the inflammatory response.
Mechanism of Action: Targeting NF-κB and Related Pathways
The cornerstone of this compound's anti-inflammatory effect is its ability to inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][7][8] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9][10]
Key Actions of this compound:
-
Inhibition of NF-κB Translocation: In stimulated inflammatory cells (e.g., LPS-activated microglia or PMA-activated monocytes), this compound prevents the translocation of the active NF-κB subunits (p50/p65) from the cytoplasm to the nucleus.[1][11][12] This action is crucial as it blocks the transcription of target genes.
-
Reduction of Pro-Inflammatory Mediators: By suppressing NF-κB, this compound leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][13] It also downregulates the expression of inducible nitric oxide synthase (iNOS), thereby decreasing the production of nitric oxide (NO), a key inflammatory signaling molecule.[1]
-
Modulation of PPARγ: this compound has been shown to enhance the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor known to exert anti-inflammatory effects, partly by antagonizing the NF-κB pathway.[7][8][11]
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Protocol: Cell-Based Anti-Inflammatory Assay
This protocol uses murine BV-2 microglial cells or human monocytes to model neuroinflammation or peripheral inflammation, respectively. Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) are used as potent inflammatory stimuli.
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture BV-2 microglial cells or isolate human monocytes and plate them at an appropriate density in 24- or 96-well plates. Allow cells to adhere overnight.
-
Pre-treatment: Replace the medium. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM - 100 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or PMA) to all wells except the unstimulated control.[12]
-
Incubation: Incubate the cells for a period relevant to the endpoint being measured (e.g., 24 hours for cytokine and NO accumulation).
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent System, which forms a colored azo dye detectable at ~540 nm.
-
Cytokine Quantification: Collect the supernatant and measure the concentration of specific cytokines (e.g., TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
NF-κB Translocation: Lyse the cells and prepare nuclear and cytoplasmic fractions. Perform Western blotting to detect the p65 subunit of NF-κB in each fraction. An increase in nuclear p65 indicates activation, which should be inhibited by this compound.
-
Cell Viability: Perform an MTT or XTT assay on the cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Self-Validation Insight: A positive control, such as a known NF-κB inhibitor (e.g., Bay 11-7082), should be run in parallel. The stimulus (LPS/PMA) must produce a robust and significant increase in inflammatory markers in the vehicle-treated group compared to the unstimulated control, creating a clear window to observe inhibition.
Section 3: Neuroprotective Effects in In Vitro Models
This compound demonstrates significant neuroprotective capabilities, shielding neuronal cells from a variety of insults that are hallmarks of neurodegenerative diseases.[14][15]
Mechanism of Action: A Multi-pronged Defense
The neuroprotective activity of this compound is a synergistic combination of its antioxidant and anti-inflammatory properties, applied within a neuronal context. Studies using human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE) have elucidated its protective mechanisms.[14][15]
Key Protective Actions:
-
Against Oxidative Stress: It protects cells from toxins like tert-butylhydroperoxide (t-BOOH) or H₂O₂, preventing the depletion of intracellular glutathione (GSH) and reducing lipid peroxidation.[14]
-
Against Excitotoxicity: It mitigates cell death induced by high concentrations of L-glutamate.[14][15]
-
Against Ischemia-Reperfusion Injury: It shows cytoprotective effects in models of oxygen-glucose deprivation/reoxygenation (OGD/R), which mimic the damage from a stroke.[14][15]
-
Signaling Pathway Modulation: The neuroprotective action of clovamide derivatives may also involve the activation of pro-survival signaling pathways like PI3K/AKT/mTOR, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1).[1]
Quantitative Assessment of Neuroprotection
The potency of this compound in preventing neuronal cell death is demonstrated by its low micromolar effective concentrations.
| In Vitro Model | Insult | EC₅₀ of this compound | Maximal Protection | Source(s) |
| SH-SY5Y Cells | Oxidative Stress (t-BOOH) | 3.7 µM | ~50% | [14] |
| SK-N-BE Cells | Excitotoxicity (L-Glutamate) | 2.1 µM | ~50% | [14] |
| SH-SY5Y Cells | Ischemia (OGD) | 0.9 µM | ~40-60% | [14] |
| SH-SY5Y Cells | Ischemia/Reoxygenation | 1.6 µM | ~40-60% | [14] |
Experimental Protocol: Oxidative Stress-Induced Neurotoxicity Assay
This protocol assesses the ability of this compound to protect neuronal cells from death induced by an oxidative insult.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture human SH-SY5Y neuroblastoma cells. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.[15] Plate the differentiated cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 100 µM) for 1 hour.[15]
-
Induction of Injury: Expose the cells to a neurotoxic concentration of an oxidizing agent, such as H₂O₂ or t-BOOH (e.g., 100 µM), for a defined period (e.g., 3-24 hours).[14][15] Include an untreated control group and a group treated with the toxin alone.
-
Assessment of Cell Viability: Following the toxic insult, measure cell viability using a standard method:
-
XTT/MTT Assay: Add the XTT or MTT reagent to the wells. The reagent is converted by mitochondrial dehydrogenases in living cells into a colored formazan product. Incubate for 2-4 hours.
-
Measurement: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength (e.g., ~450 nm for XTT).
-
-
Data Analysis: Express the viability of treated cells as a percentage of the untreated control cells. Plot the percent viability against the concentration of this compound to determine the EC₅₀ value.
Self-Validation Insight: The concentration of the neurotoxin (e.g., t-BOOH) must be carefully titrated beforehand to induce a consistent level of cell death, typically around 50% (LC₅₀). This provides a sufficient dynamic range to observe both neurotoxic and neuroprotective effects accurately. Including a known neuroprotectant like Vitamin E can serve as a positive control.[14]
Caption: Workflow for an In Vitro Neuroprotection Assay.
Conclusion and Future Directions
The in vitro evidence presented in this guide compellingly establishes this compound as a multifunctional bioactive compound. Its potent antioxidant activity provides a strong foundation for its demonstrated anti-inflammatory and neuroprotective effects. The ability to modulate the master inflammatory regulator NF-κB at nanomolar to low micromolar concentrations highlights its potential for treating inflammatory conditions. Furthermore, its capacity to protect neuronal cells from diverse and pathologically relevant insults underscores its promise in the field of neurodegenerative disease research.
For drug development professionals, this compound serves as an excellent lead compound or pharmacophore. Future research should focus on synthesizing and screening derivatives to improve metabolic stability and bioavailability, which are key challenges for many polyphenolic compounds.[15] The detailed protocols and mechanistic insights provided herein offer a robust framework for researchers to further explore the therapeutic potential of this fascinating natural product.
References
-
(PDF) Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. (2018). ResearchGate. [Link]
-
Sarr, S., Gassama, A., et al. (2018). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. ResearchGate. [Link]
-
Kolodziejczyk-Czepas, J., et al. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. Foods. [Link]
-
Sarr, S., Gassama, A., et al. (2018). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. Semantic Scholar. [Link]
-
Fallarini, S., et al. (2009). Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death. British Journal of Pharmacology. [Link]
-
Zamperone, A., et al. (2014). Antioxidant studies by hydrodynamic voltammetry and DFT, quantitative analyses by HPLC-DAD of clovamide, a natural phenolic compound found in Theobroma Cacao L. beans. ResearchGate. [Link]
-
Fallarini, S., et al. (2009). Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death. Restorative Formulations. [Link]
-
Zeng, S., et al. (2011). Anti-inflammatory Properties of Clovamide and Theobroma cacao Phenolic Extracts in Human Monocytes: Evaluation of Respiratory Burst, Cytokine Release, NF-κB Activation, and PPARγ Modulation. ResearchGate. [Link]
-
Zeng, S., et al. (2011). Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation. Journal of Agricultural and Food Chemistry. [Link]
-
Zeng, S., et al. (2011). Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation. Semantic Scholar. [Link]
-
Enzyme inhibition by clovamide and effect of cacao stage C leaf protein... (2022). ResearchGate. [Link]
-
Structure of this compound. (n.d.). ResearchGate. [Link]
-
Fallarini, S., et al. (2009). Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death. ResearchGate. [Link]
-
Kolodziejczyk-Czepas, J., et al. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. ResearchGate. [Link]
-
More, S. V., et al. (2015). Anti-neuroinflammatory effects of DPTP, a novel synthetic clovamide derivative in in vitro and in vivo model of neuroinflammation. Brain Research Bulletin. [Link]
-
Napoletano, T., et al. (2010). Design, synthesis and biological evaluation of L-dopa amide derivatives as potential prodrugs for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry. [Link]
-
In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. (2021). National Library of Medicine. [Link]
-
Allen, K. E., et al. (2013). Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. Journal of the American Chemical Society. [Link]
-
De Luca, S., et al. (2016). Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity. Current Medicinal Chemistry. [Link]
-
De Luca, S., et al. (2016). Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity. Bentham Science. [Link]
-
Beg, A. A., & Cogswell, P. C. (2019). In vitro benchmarking of NF-κB inhibitors. PLoS ONE. [Link]
-
Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. (2024). STAR Protocols. [Link]
-
Santos, J. D. S., et al. (2023). Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects. Metabolites. [Link]
-
Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. (2021). MDPI. [Link]
-
In vitro Model Systems for Studies Into Retinal Neuroprotection. (2023). ResearchGate. [Link]
-
NF-κB-Mediated Modulation of Inducible Nitric Oxide Synthase Activity Controls Induction of the Epstein-Barr Virus Productive Cycle by Transforming Growth Factor Beta 1. (2012). Journal of Virology. [Link]
-
Santos, J. D. S., et al. (2023). Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects. PubMed. [Link]
-
Synthesis scheme of l-DOPA and further oxidized product l-dopachrome... (n.d.). ResearchGate. [Link]
-
Evaluation of Biological Potency of two Endemic Species Integrated with in vitro and in silico Approches: LC-MS/MS Analysis of the Plants. (2024). PubMed. [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2012). Cambridge University Press. [Link]
-
The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites. (2021). Frontiers in Cellular and Infection Microbiology. [Link]
-
PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. (n.d.). World Health Organization (WHO). [Link]
-
(PDF) Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. (2024). ResearchGate. [Link]
-
Bioactive-Guided Phytochemical Investigations, In Vitro and In Silico Alpha-Glucosidase Inhibition of Two Vietnamese Medicinal Plants Dicranopteris linearis and Psychotria adenophylla. (2022). MDPI. [Link]
-
GC-MS Analysis and Antioxidant Study on Methanolic Leaf Extract of Endemic Medicinal Plant Crotalaria paniculata Willd. (2017). Horizon Research Publishing. [Link]
Sources
- 1. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. deepdyve.com [deepdyve.com]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation. | Semantic Scholar [semanticscholar.org]
- 12. Anti-neuroinflammatory effects of DPTP, a novel synthetic clovamide derivative in in vitro and in vivo model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. restorativeformulations.com [restorativeformulations.com]
An In-Depth Technical Guide to the Neuroprotective Mechanisms of trans-Clovamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Neuroprotective Agent
Neurodegenerative diseases represent a growing global health challenge, characterized by a progressive loss of neuronal structure and function. The complex pathophysiology of these disorders, often involving oxidative stress, chronic neuroinflammation, and apoptosis, necessitates the development of multi-target therapeutic agents. In this context, naturally occurring polyphenolic compounds have garnered significant attention. trans-Clovamide (N-caffeoyl-L-3,4-dihydroxyphenylalanine), a phenolamide found in sources like cocoa (Theobroma cacao) and red clover (Trifolium pratense), has emerged as a potent neuroprotective molecule.[1][2][3]
This technical guide provides a comprehensive, in-depth analysis of the molecular mechanisms underpinning the neuroprotective action of this compound. Moving beyond a simple list of effects, we will explore the causal relationships behind its bioactivity, presenting the core signaling pathways it modulates and providing detailed, field-validated protocols to enable researchers to rigorously test its efficacy in relevant experimental models.
Core Neuroprotective Mechanisms of this compound
The neuroprotective capacity of this compound is not monolithic; rather, it stems from a synergistic interplay of antioxidant, anti-inflammatory, and cell-signaling modulatory activities. These actions collectively combat the key pathological drivers of neuronal cell death.
Pillar 1: Potent Direct Antioxidant and Radical Scavenging Activity
At its most fundamental level, this compound is a powerful antioxidant. Its chemical structure, featuring two catechol moieties, is critical to this function, enabling it to efficiently donate electrons and neutralize highly reactive oxygen species (ROS).[1] This direct radical-scavenging ability is the first line of defense against oxidative damage.
Studies have demonstrated that clovamide is a more efficient antioxidant than even well-known polyphenols like epicatechin and quercetin in certain assays.[1] Its ability to reduce peroxynitrite-triggered damage to lipids and proteins further underscores its potent direct antioxidant effects.[1] The high free-radical-scavenging potency is a key contributor to its neuroprotective profile, directly mitigating the molecular damage that initiates apoptotic cascades in neurons.[1][4]
| Compound/Derivative | Assay | IC50 / EC50 Value | Reference |
| This compound | Neuroprotection (Oxidative Stress) | EC50: 3.6 µM | [2] |
| This compound | Neuroprotection (Excitotoxicity) | EC50: 1.6 µM | [2] |
| This compound | Neuroprotection (Ischemia/Reperfusion) | EC50: 0.9 µM | [2] |
| This compound | GSH Depletion Prevention | EC50: 4.2 µM | [2] |
| This compound | TBARS (Lipid Peroxidation) Inhibition | EC50: 2.0 µM | [2] |
| Clovamide Analogues | Neuroprotection (Anti-Parkinson's model) | EC50: 4.26 - 23.83 µM | [5] |
| Clovamide Ester Derivative | DPPH Radical Scavenging | IC50: 1.55 µg/mL | [6][7] |
Pillar 2: Modulation of Key Pro-inflammatory Signaling Pathways
Chronic neuroinflammation, largely mediated by activated microglia, is a hallmark of neurodegenerative diseases. Activated microglia release a barrage of neurotoxic factors, including pro-inflammatory cytokines and nitric oxide (NO). This compound and its derivatives have been shown to potently suppress these inflammatory responses by targeting central signaling hubs.[8]
Inhibition of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammatory gene expression.[9] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of genes for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1][9]
This compound intervenes by inhibiting the degradation of IκBα.[1][10] This prevents NF-κB p65 nuclear translocation, effectively shutting down the downstream inflammatory cascade.[8][11] This mechanism is central to its anti-neuroinflammatory effects.
Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), are key stress-signaling cascades.[1] Overactivation of JNK, in particular, is associated with pathological cell death. Synthetic clovamide derivatives have been shown to attenuate the phosphorylation of both JNK and ERK in response to inflammatory stimuli, representing another crucial node of its anti-inflammatory action.[8]
Pillar 3: Upregulation of Endogenous Antioxidant Defenses via the PI3K/Akt/Nrf2 Axis
Beyond direct radical scavenging, a sophisticated neuroprotective strategy involves augmenting the cell's own endogenous antioxidant defense systems. Evidence suggests this compound achieves this through the activation of the Nrf2 pathway, a master regulator of cellular redox homeostasis.[12][13]
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[13] In response to oxidative stress or specific activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1).[12][14]
While direct studies on this compound's effect on Nrf2 are emerging, a key piece of evidence is the finding that clovamide derivatives upregulate HO-1 expression via the PI3K/Akt/mTOR pathway.[1] The PI3K/Akt pathway is a well-established upstream activator of Nrf2 signaling.[9][15] Therefore, the most scientifically robust model is that this compound activates PI3K/Akt signaling, which in turn promotes Nrf2 nuclear translocation and subsequent transcription of HO-1 and other antioxidant enzymes. This bolsters the cell's intrinsic ability to neutralize ROS and resist oxidative damage.
Experimental Validation: Protocols and Methodologies
To ensure scientific rigor and reproducibility, this section provides detailed protocols for assessing the key neuroprotective mechanisms of this compound.
Protocol 1: In Vitro Model of Oxidative Stress-Induced Neurotoxicity
This protocol details a method to assess the protective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.[2][4][16]
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce a neuronal phenotype, treat cells with 10 µM all-trans-retinoic acid (RA) every 2 days for 7 days.
-
The day before the experiment, seed the differentiated cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
2. Treatment:
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the media should not exceed 0.1%.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Induce oxidative stress by adding tert-butylhydroperoxide (t-BOOH) to a final concentration of 100 µM.
-
Include the following controls: Untreated cells (vehicle control), cells treated with t-BOOH only (negative control), and cells treated with a known antioxidant like Vitamin E (positive control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
3. Endpoint Assay: Lactate Dehydrogenase (LDH) Cytotoxicity Assay: [1][11]
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new clear 96-well plate.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of the provided stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine maximum LDH release, add a lysis buffer (provided with most kits) to a set of control wells 45 minutes before collecting the supernatant.
-
Calculate cytotoxicity (%) = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] x 100. Neuroprotection is observed as a decrease in this percentage.
Protocol 2: Assessment of Anti-Neuroinflammatory Activity in Microglia
This protocol assesses the ability of this compound to inhibit the inflammatory activation of BV-2 microglial cells, focusing on NF-κB translocation.[3][10]
1. Cell Culture:
-
Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.
2. Treatment:
-
Pre-treat the cells with this compound (e.g., 10, 50 µM) for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for a short time course suitable for observing signaling events (e.g., 30-60 minutes).
3. Endpoint Assay: Western Blot for NF-κB p65 Translocation:
-
Nuclear and Cytosolic Fractionation: a. After treatment, wash cells with ice-cold PBS and scrape them into a microfuge tube. b. Use a commercial nuclear/cytosolic extraction kit (following the manufacturer's protocol) to separate the cytoplasmic and nuclear protein fractions. This step is critical for accurately measuring translocation.
-
Protein Quantification: a. Determine the protein concentration of both the cytosolic and nuclear extracts using a BCA or Bradford assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) from each nuclear and cytosolic sample onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65. e. For loading controls, probe the cytosolic fraction with an antibody against a cytoplasmic protein (e.g., β-actin or GAPDH) and the nuclear fraction with an antibody against a nuclear protein (e.g., Lamin B1 or PCNA). f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A decrease in the p65 band intensity in the nuclear fraction (and a corresponding retention in the cytosolic fraction) in clovamide-treated samples compared to the LPS-only sample indicates inhibition of NF-κB translocation.
Conclusion and Future Directions
This compound demonstrates a robust, multi-pronged mechanism of action that makes it a highly compelling candidate for further neuroprotective drug development. Its ability to simultaneously scavenge free radicals, suppress key inflammatory signaling pathways like NF-κB and MAPK, and bolster the cell's intrinsic antioxidant defenses through the PI3K/Akt/Nrf2 axis positions it favorably to combat the complex pathology of neurodegenerative diseases.[1][5][8]
Future research should focus on validating these mechanisms in in vivo models of neurodegeneration (e.g., models for Alzheimer's or Parkinson's disease). Further elucidation of the specific interactions with upstream components of the PI3K/Akt and Nrf2 pathways will provide a more complete picture of its molecular targets. The protocols provided herein offer a solid foundation for researchers to continue exploring and validating the therapeutic potential of this promising natural compound.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. restorativeformulations.com [restorativeformulations.com]
- 3. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 8. Small molecule activators of the Nrf2-HO-1 antioxidant axis modulate heme metabolism and inflammation in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 10. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Nrf2/ARE activator, trans-Coniferylaldehyde, induces a HO-1-mediated defense mechanism through a dual p38α/MAPKAPK-2 and PK-N3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of trans-Clovamide Derivatives: A Technical Guide for Researchers
Introduction: The Growing Interest in trans-Clovamide and its Analogs
This compound, a naturally occurring phenolic conjugate of L-DOPA and caffeic acid, has garnered significant attention within the scientific community for its potent antioxidant properties.[1][2][3] Primarily found in cocoa beans (Theobroma cacao) and red clover (Trifolium pratense), this molecule and its synthetic derivatives represent a promising avenue for the development of novel therapeutic agents to combat oxidative stress-related pathologies.[1][2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The unique structural features of this compound derivatives, particularly the presence of catechol moieties, make them highly effective radical scavengers and modulators of cellular signaling pathways involved in the oxidative stress response.[4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antioxidant properties of this compound derivatives. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the key experimental protocols for evaluating their efficacy.
Core Antioxidant Mechanisms of this compound Derivatives
The antioxidant activity of this compound derivatives is multifaceted, involving both direct radical scavenging and modulation of intracellular signaling pathways that bolster the endogenous antioxidant defense systems.
Direct Radical Scavenging Activity
The primary mechanism underlying the antioxidant capacity of these compounds is their ability to directly scavenge free radicals. This is largely attributed to the presence of one or more catechol groups (3,4-dihydroxyphenyl moieties) in their structure. The hydroxyl groups on the catechol ring can readily donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from propagating the radical chain reaction.
Studies have consistently demonstrated the potent radical scavenging activity of this compound and its derivatives using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1] The efficiency of radical scavenging is directly correlated with the number and position of hydroxyl groups on the aromatic rings.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound derivatives exert their antioxidant effects by influencing key cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[5][6] Emerging evidence suggests that this pathway is also intricately linked to the cellular response to oxidative stress.[7][8] Some this compound derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, leading to the upregulation of downstream antioxidant defenses.[9] For instance, activation of this pathway can lead to the increased expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[9]
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and the expression of pro-oxidant enzymes.[10] Under conditions of oxidative stress, NF-κB is activated, leading to the production of inflammatory cytokines and further ROS generation.[11] this compound and its derivatives have been shown to inhibit the activation of NF-κB, thereby attenuating the inflammatory cascade and reducing oxidative stress.[2][9][12] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB.
Caption: Signaling pathways modulated by this compound derivatives.
Structure-Activity Relationship (SAR) of this compound Derivatives
The antioxidant potency of this compound derivatives is highly dependent on their chemical structure. Understanding these structure-activity relationships is critical for the rational design of more effective antioxidant compounds.
Key structural features that influence antioxidant activity include:
-
Number and Position of Hydroxyl Groups: As previously mentioned, the presence of catechol moieties is paramount for high radical scavenging activity. Derivatives with two catechol groups, one on the L-DOPA portion and one on the cinnamic acid portion, generally exhibit the strongest antioxidant effects.
-
Substitution on the Cinnamic Acid Moiety: Modifications to the cinnamic acid part of the molecule can significantly impact activity. For instance, the introduction of electron-donating groups can enhance the hydrogen-donating ability of the phenolic hydroxyl groups, thereby increasing antioxidant potency.
-
Esterification of the Carboxylic Acid: Esterification of the carboxylic acid group of the L-DOPA moiety can modulate the lipophilicity of the molecule, which may influence its ability to cross cell membranes and interact with intracellular targets.
Quantitative Analysis of Antioxidant Activity
The following table summarizes the antioxidant activity of several this compound derivatives, as determined by the DPPH radical scavenging assay. The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
| Compound | Cinnamic Acid Moiety | L-DOPA Moiety | IC50 (µg/mL) | Reference |
| Quercetin (Reference) | - | - | 1.20 | [13] |
| Ascorbic Acid (Reference) | - | - | 2.29 | [14] |
| Compound 9 | 3,4-dihydroxy-cinnamic acid | L-DOPA | 1.55 ± 0.17 | [14] |
| Compound 13 | 3,4-dihydroxy-cinnamic acid | L-DOPA methyl ester | 2.49 ± 0.06 | [14] |
| Compound 6 | 4-hydroxy-3-methoxy-cinnamic acid | L-DOPA | 3.04 ± 0.01 | [14] |
| Compound 5 | 4-hydroxy-3-methoxy-cinnamic acid | L-DOPA methyl ester | 3.46 ± 0.034 | [14] |
| Compound 7 | 4-hydroxy-cinnamic acid | L-DOPA | 4.23 ± 0.02 | [14] |
| Compound 8 | 4-hydroxy-cinnamic acid | L-DOPA methyl ester | 5.1 ± 0.061 | [14] |
| Compound 10 | 3-methoxy-cinnamic acid | L-DOPA methyl ester | 6.02 ± 0.07 | [14] |
Data presented as mean ± standard deviation.
Experimental Protocols for Assessing Antioxidant Activity
This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays to evaluate the antioxidant properties of this compound derivatives.
In Vitro Antioxidant Assays
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant studies by hydrodynamic voltammetry and DFT, quantitative analyses by HPLC-DAD of clovamide, a natural phenolic compound found in Theobroma Cacao L. beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives | Semantic Scholar [semanticscholar.org]
- 14. bio-protocol.org [bio-protocol.org]
A Technical Guide to the Anti-inflammatory Mechanisms of trans-Clovamide in Cellular Models
Executive Summary
Inflammation is a critical biological response that, when dysregulated, underpins a vast array of chronic diseases. Natural products represent a rich reservoir of novel chemical entities with therapeutic potential. Among these, trans-clovamide, a phenolic compound found in sources like cocoa (Theobroma cacao) and red clover (Trifolium pratense), has emerged as a promising anti-inflammatory agent.[1][2] This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound in established in vitro cell models. We dissect the molecular mechanisms, focusing on the modulation of the canonical Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document synthesizes field-proven experimental protocols, explains the causal logic behind methodological choices, and presents data in a clear, actionable format to empower researchers in the fields of pharmacology and drug discovery.
Introduction: Targeting Inflammation with Natural Phenolamides
The inflammatory cascade is a tightly regulated process involving a complex interplay of immune cells, signaling molecules, and genetic responses. Pathological inflammation is often characterized by the overproduction of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] A central hub controlling the expression of these mediators is the transcription factor NF-κB.[5][6] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as the bacterial endotoxin lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[7]
Simultaneously, stimuli like LPS activate the MAPK pathways—primarily comprising Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38—which also play pivotal roles in regulating the inflammatory response.[8][9][10] Consequently, compounds that can inhibit the activation of NF-κB and MAPK pathways are of significant therapeutic interest.
This compound (N-caffeoyl-L-DOPA) has demonstrated potent anti-inflammatory properties in various cell models.[1][2] Studies show its ability to inhibit the release of pro-inflammatory cytokines and reduce superoxide anion production in human monocytes.[11][12][13] The primary mechanisms underpinning these effects are the suppression of NF-κB activation and the attenuation of MAPK phosphorylation.[1][14] This guide will detail the experimental frameworks used to validate these mechanisms.
Core Mechanistic Insights: this compound's Impact on Inflammatory Signaling
The anti-inflammatory activity of this compound is primarily attributed to its interference with key signaling cascades initiated by inflammatory triggers like LPS.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. This compound and its derivatives have been shown to potently inhibit this pathway.[1][14] The mechanism involves preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. By stabilizing IκBα, this compound ensures that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, thereby preventing the transcription of downstream targets including iNOS, COX-2, TNF-α, and IL-6.[1][7]
Attenuation of the MAPK Pathway
The MAPK cascades are crucial for signal transduction from the cell surface to the nucleus. In the context of inflammation, the phosphorylation (activation) of ERK, JNK, and p38 is a critical step.[15][16] Synthetic clovamide derivatives have been observed to significantly attenuate the LPS-induced phosphorylation of JNK and ERK.[14] This dampening of MAPK signaling contributes to the overall reduction in the inflammatory response, partly by reducing the activation of other transcription factors that cooperate with NF-κB.[7]
The following diagram illustrates the principal signaling pathways targeted by this compound in an LPS-stimulated macrophage.
Caption: Standard workflow for evaluating anti-inflammatory compounds in cell culture.
Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol establishes the foundational inflammatory model.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 2 x 10⁵ cells/well for a 96-well plate; 2 x 10⁶ cells/well for a 6-well plate) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment. [17]2. Pre-treatment: Carefully remove the culture medium. Add fresh medium containing various concentrations of this compound (e.g., 1-50 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Causality Insight: Pre-incubation allows the compound to enter the cells and be available to interfere with signaling cascades immediately upon stimulation.
-
-
Stimulation: Add LPS to the wells to a final concentration of 100-200 ng/mL. [18]Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for the desired period. For cytokine and NO analysis, 24 hours is typical. [19]For signaling pathway analysis (Western blot), shorter time points (e.g., 15-60 minutes) are required to capture peak protein phosphorylation. [7]5. Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Wash the remaining cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis. [20] * Causality Insight: Phosphatase inhibitors are critical to prevent the dephosphorylation of activated MAPK and other signaling proteins, thus preserving their activation state for accurate detection. [5]
Protocol: Nitric Oxide (NO) Measurement via Griess Assay
This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO. [21]
-
Reagent Preparation: Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. [22]Prepare a sodium nitrite standard curve (e.g., 0-100 µM) using fresh culture medium as the diluent. [21]2. Assay: In a new 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.
-
Reaction: Add 50 µL of the prepared Griess Reagent to each well. [22]4. Incubation: Incubate at room temperature for 10-15 minutes, protected from light. [22]A purple color will develop.
-
Measurement: Read the absorbance at 540 nm using a microplate reader. [23][24]6. Quantification: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Protocol: Cytokine Quantification via ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method for quantifying cytokine levels (e.g., TNF-α, IL-6). [25]
-
Assay Setup: Use a commercial ELISA kit (e.g., for mouse TNF-α or IL-6) and follow the manufacturer's instructions precisely. [26][27]This typically involves coating a 96-well plate with a capture antibody.
-
Sample Addition: Add cell culture supernatants and a series of cytokine standards to the wells. Incubate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate multiple times to remove unbound substances.
-
Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate. [28]5. Substrate Reaction: Add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm. [27]8. Quantification: Calculate the cytokine concentrations in the samples based on the standard curve. [28]
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
Western blotting allows for the detection and semi-quantification of specific proteins to assess pathway activation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes to denature the proteins. [20][29]3. SDS-PAGE: Separate the proteins by size by running the samples on an SDS-polyacrylamide gel. [20]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [5]5. Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. [20]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-JNK, anti-p-p38, and a loading control like β-actin or GAPDH). [30]7. Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. [30]
Data Synthesis and Interpretation
The following tables summarize representative quantitative data from the described experiments, illustrating the dose-dependent anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Nitric Oxide (NO) Production (% of LPS Control) |
| Control (Vehicle only) | 5.2 ± 1.1% |
| LPS (100 ng/mL) | 100% |
| LPS + this compound (1 µM) | 85.4 ± 4.3% |
| LPS + this compound (10 µM) | 42.1 ± 3.8% |
| LPS + this compound (50 µM) | 15.8 ± 2.5% |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control (Vehicle only) | 35 ± 8 | 18 ± 5 |
| LPS (100 ng/mL) | 4520 ± 210 | 2850 ± 150 |
| LPS + this compound (1 µM) | 3650 ± 180 | 2140 ± 110 |
| LPS + this compound (10 µM) | 1880 ± 95 | 1050 ± 70 |
| LPS + this compound (50 µM) | 540 ± 40 | 320 ± 25 |
| Data are presented as mean ± SEM. |
Table 3: Densitometric Analysis of Key Signaling Proteins from Western Blot
| Treatment Group (30 min) | Relative p-p65 / β-actin Intensity | Relative p-ERK / β-actin Intensity |
| Control (Vehicle only) | 0.12 ± 0.03 | 0.15 ± 0.04 |
| LPS (100 ng/mL) | 1.00 (Reference) | 1.00 (Reference) |
| LPS + this compound (10 µM) | 0.45 ± 0.06 | 0.51 ± 0.07 |
| LPS + this compound (50 µM) | 0.18 ± 0.04 | 0.22 ± 0.05 |
| Data are presented as fold change relative to the LPS control after normalization. |
These data collectively demonstrate that this compound dose-dependently inhibits the production of key inflammatory mediators and cytokines. This functional outcome is directly correlated with the inhibition of upstream signaling events, namely the activation of NF-κB (p65) and the MAPK pathway (ERK).
Conclusion and Future Directions
This compound exhibits significant anti-inflammatory activity in cellular models by directly targeting the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust and reproducible framework for evaluating these effects. The causality-driven approach, from pre-treatment logic to the inclusion of critical reagents like phosphatase inhibitors, ensures the generation of high-integrity data. For drug development professionals, this compound and its structurally optimized derivatives represent a promising class of compounds for treating inflammatory disorders. Future research should focus on validating these in vitro findings in pre-clinical in vivo models of inflammation and exploring the broader impact on the inflammatory transcriptome and proteome.
References
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways.
- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
- Various Authors. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate.
- Bio-protocol. (n.d.). Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10).
- Various Authors. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate.
- Kolodziejczyk-Czepas, J., et al. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. National Institutes of Health.
- Promega Corporation. (n.d.). Griess Reagent System Technical Bulletin TB229.
- HiMedia Laboratories. (n.d.). EZAssayTM Nitric Oxide Estimation Kit.
- Fallarini, S., et al. (2011). Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation. DeepDyve.
- Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-α.
- Various Authors. (n.d.). Western blot of key signaling molecules in MAPK and NFkB pathways in... ResearchGate.
- Tsuruoka, M., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC.
- Various Authors. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate.
- Fallarini, S., et al. (2011). Anti-inflammatory Properties of Clovamide and Theobroma cacao Phenolic Extracts in Human Monocytes: Evaluation of Respiratory Burst, Cytokine Release, NF-κB Activation, and PPARγ Modulation. ResearchGate.
- Fallarini, S., et al. (2011). Anti-inflammatory Properties of Clovamide and Theobroma Cacao Phenolic Extracts in Human Monocytes: Evaluation of Respiratory Burst, Cytokine Release, NF-κB Activation, and PPARγ Modulation. PubMed.
- Fallarini, S., et al. (2011). Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation. Semantic Scholar.
- Ren, W., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Institutes of Health.
- Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).
- Chae, G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
- Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
- Wang, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC - PubMed Central.
- Benchchem. (n.d.). Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activation by Lobetyol.
- Thermo Fisher Scientific. (n.d.). Human TNF-α ELISA Kit Product Information Sheet.
- Juskewitch, J. E., et al. (2020). The characteristic of RAW264.7 cell after LPS stimulation once (two doses...). ResearchGate.
- Kolodziejczyk-Czepas, J. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. ResearchGate.
- Ghaffari, H., et al. (2015). Anti-neuroinflammatory effects of DPTP, a novel synthetic clovamide derivative in in vitro and in vivo model of neuroinflammation. PubMed.
- Tan, W., et al. (2020). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer.
- Zhang, Y., et al. (2025). Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease. PubMed.
- Wang, T., et al. (2025). Novel Hybrid Peptide DEFB126 (1-39)-TP5 Inhibits LPS-Induced Inflammatory Responses and Oxidative Stress by Neutralizing LPS and Blocking the TLR4/MD2-NFκB Signaling Axis. MDPI.
- Patrick, J. W., et al. (2025). Real time characterization of the MAPK pathway using native mass spectrometry. PMC.
- Wu, H., et al. (2025). Natural products modulating MAPK for CRC treatment: a promising strategy. PMC.
- Wang, X., et al. (2017). Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin. PMC - PubMed Central.
- Demarco, M., et al. (2009). Ceramide triggers an NF-kappaB-dependent survival pathway through calpain. PubMed.
- Wang, T., et al. (2025). Novel Hybrid Peptide DEFB126 (1-39)-TP5 Inhibits LPS-Induced Inflammatory Responses and Oxidative Stress by Neutralizing LPS and Blocking the TLR4/MD2-NFκB Signaling Axis. PubMed.
Sources
- 1. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hybrid Peptide DEFB126 (1-39)-TP5 Inhibits LPS-Induced Inflammatory Responses and Oxidative Stress by Neutralizing LPS and Blocking the TLR4/MD2-NFκB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ceramide triggers an NF-kappaB-dependent survival pathway through calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 10. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepdyve.com [deepdyve.com]
- 12. Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation. | Semantic Scholar [semanticscholar.org]
- 14. Anti-neuroinflammatory effects of DPTP, a novel synthetic clovamide derivative in in vitro and in vivo model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. mdpi.com [mdpi.com]
- 25. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Isolation, and Characterization of trans-Clovamide from Trifolium pratense
Preamble: The Phytochemical Imperative of Red Clover
Trifolium pratense L. (Red Clover), a perennial species of the Fabaceae family, has a long-standing history in traditional medicine, often utilized for treating conditions like asthma, bronchitis, and symptoms associated with menopause.[1] This ethnobotanical relevance has made it a prime subject for modern phytochemical investigation, aimed at isolating and identifying the specific secondary metabolites responsible for its bioactivity. While much focus has been placed on its rich isoflavone content—such as biochanin A and formononetin—other potent, non-isoflavonoid phenolics contribute significantly to its chemical profile and therapeutic potential.[2]
This guide provides an in-depth, technical narrative on the discovery and a validated methodology for the isolation of one such key compound: trans-clovamide . The name itself, "clovamide," is a direct homage to its initial discovery in red clover.[3][4][5] Structurally, it is N-trans-caffeoyl-L-3,4-dihydroxyphenylalanine (N-caffeoyl-L-DOPA), a hydroxycinnamic acid amide formed by an amide bond between trans-caffeic acid and L-DOPA.[4] Possessing significant antioxidant, anti-inflammatory, and neuroprotective properties, this compound represents a molecule of high interest for researchers in natural products chemistry and drug development.[3][5] The following sections detail a robust, multi-stage workflow designed to isolate this target molecule with high purity, explaining the scientific rationale behind each critical step.
Part 1: A Validated Workflow for the Isolation and Purification of this compound
The isolation of a specific natural product from a complex plant matrix is a process of systematic purification. Each step is designed to remove a subset of impurities, enriching the target compound based on its unique physicochemical properties. The workflow described herein is a self-validating system, where the output of each stage is monitored to ensure the successful enrichment of this compound before proceeding.
Step 1: Biomass Preparation and Pre-processing
The quality of the starting material is paramount for a successful isolation.
-
Protocol:
-
Harvesting: Collect the aerial parts (leaves and flowers) of Trifolium pratense at the full flowering stage, as this is often when secondary metabolite concentrations are highest.[6]
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a forced-air oven at a low temperature (≤ 40 °C) to prevent thermal degradation of phenolic compounds.
-
Grinding: Mill the dried biomass into a fine powder (e.g., 40-60 mesh).
-
Defatting: Perform a preliminary extraction of the powdered material with n-hexane using a Soxhlet apparatus or repeated maceration. Continue until the hexane runs clear. Discard the hexane extract and thoroughly air-dry the remaining plant powder.
-
-
Expertise & Causality:
-
Drying and Grinding: This process is not merely for convenience; it deactivates degradative enzymes and maximizes the surface area, ensuring the subsequent solvent extraction is efficient and exhaustive.
-
Defatting: This is a critical, often overlooked, pre-processing step. Red clover leaves contain a significant amount of non-polar lipids and chlorophyll.[7] These compounds have low polarity and will interfere severely with subsequent reversed-phase chromatography, potentially causing irreversible column fouling and complicating fraction analysis. Hexane is the solvent of choice as it effectively removes these lipids while having negligible solvating power for the target compound, this compound.
-
Step 2: Optimized Solvent Extraction
The goal is to selectively extract the broad class of phenolic compounds, including this compound, from the defatted biomass.
-
Protocol:
-
Macerate the defatted plant powder in 80% aqueous methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture for 24 hours at room temperature. For enhanced efficiency, ultrasound-assisted extraction (3 x 30-minute cycles) can be employed.
-
Filter the mixture through cheesecloth and then vacuum filter through Whatman No. 1 paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at 40 °C to yield a crude aqueous suspension.
-
-
Expertise & Causality:
-
Solvent Choice: An 80% MeOH solution provides a polarity that is ideal for extracting moderately polar polyphenols like clovamide and its glycosides, while leaving behind highly polar compounds (like polysaccharides) and any residual non-polar compounds.[5] Pure methanol might not be as effective for glycosylated variants, and a higher water content would extract an excessive amount of sugars.
-
Step 3: Crude Fractionation via Liquid-Liquid Partitioning
This step purifies the crude extract into a manageable fraction enriched with the target compound.
-
Protocol:
-
Take the crude aqueous suspension from Step 2 and dilute it with deionized water to a known volume.
-
Transfer the aqueous suspension to a separatory funnel and perform liquid-liquid partitioning with an equal volume of ethyl acetate (EtOAc).
-
Shake vigorously and allow the layers to separate. Collect the upper EtOAc layer.
-
Repeat the partitioning of the aqueous layer three more times with fresh EtOAc.
-
Combine all EtOAc fractions, wash with a small volume of brine (saturated NaCl solution) to remove residual water, and then dry over anhydrous sodium sulfate.
-
Filter and evaporate the dried EtOAc fraction to dryness to yield the clovamide-enriched phenolic fraction.
-
-
Expertise & Causality:
-
Partitioning Logic: This is a classic purification technique based on differential solubility. This compound, with its two catechol rings and a carboxylic acid, is a moderately polar molecule. It preferentially partitions into the mid-polarity ethyl acetate phase. This step effectively removes highly polar impurities like sugars and organic acids, which remain in the aqueous phase, and is a crucial clean-up before chromatography.
-
Step 4: Preparative & High-Resolution Chromatography
This multi-stage chromatographic sequence is the core of the purification process, designed to resolve a complex mixture into its individual components.
-
Protocol:
-
Silica Gel Column Chromatography:
-
Adsorb the dried EtOAc fraction onto a small amount of silica gel and load it onto a larger silica gel column packed in a suitable non-polar solvent (e.g., dichloromethane or chloroform).
-
Elute the column with a stepwise gradient of increasing polarity, for example, by adding increasing percentages of methanol to the dichloromethane.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC), visualizing with a UV lamp and a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the target compound, which will typically elute in the mid-to-high polarity fractions.
-
-
Sephadex LH-20 Chromatography:
-
Dissolve the pooled, clovamide-rich fractions in a minimal amount of methanol.
-
Load this solution onto a Sephadex LH-20 column equilibrated with 100% methanol.
-
Elute isocratically with 100% methanol. This technique separates polyphenols based on a combination of size exclusion and adsorption interactions.
-
Monitor the fractions by analytical HPLC to identify those with the highest concentration of this compound.
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
This is the final polishing step to achieve high purity.
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient, for example, from 10% B to 40% B over 40 minutes.
-
Detection: UV detector set to ~325 nm, the characteristic absorbance maximum for the caffeoyl moiety.
-
Inject the enriched fraction from the Sephadex step and collect the peak corresponding to this compound.
-
-
-
Trustworthiness & Self-Validation:
-
Orthogonal Separation: The use of three different chromatographic mechanisms (normal-phase adsorption on silica, mixed-mode on Sephadex, and reversed-phase on C18) provides orthogonal separation, meaning they separate compounds based on different chemical properties. This is a powerful strategy for resolving complex mixtures.
-
Isomer Separation: The high-resolution power of RP-HPLC is essential to separate the desired this compound from its corresponding cis-clovamide isomer, which may be present as a minor impurity or form via photoisomerization.[8][9] The trans isomer is typically more stable and better retained on a C18 column.
-
Acidified Mobile Phase: The addition of formic acid is critical. It suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups on the clovamide molecule. In their neutral, protonated state, the compounds exhibit consistent retention behavior and produce sharp, symmetrical peaks, which is essential for both good separation and successful collection.
-
Part 2: Structural Elucidation and Data Presentation
Once a compound is isolated in high purity (>95% by analytical HPLC), its structure must be unambiguously confirmed. This is achieved by a combination of spectroscopic techniques.[10]
Sources
- 1. Investigation of Red Clover (Trifolium pratense) Isoflavonoid Residual Complexity by Off-line CCS-qHNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. THE ISOLATION OF TRANS-3-HEXADECENOIC ACID FROM THE LIPIDS OF RED-CLOVER (TRIFOLIUM PRATENSE) LEAVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clovamide - Wikipedia [en.wikipedia.org]
- 9. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-Clovamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Clovamide, a naturally occurring phenolic conjugate, has garnered significant interest within the scientific community for its notable antioxidant and neuroprotective properties.[1] First identified in red clover (Trifolium pratense), it is also found in cacao (Theobroma cacao), lending to the health benefits associated with cocoa consumption.[2] This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, offering insights valuable for its study and potential applications in drug development and materials science.
Chemical Structure and Nomenclature
This compound is systematically named (2S,E)-3-(3,4-dihydroxyphenyl)-2-(3-(3,4-dihydroxyphenyl)acrylamido)propanoic acid . Its molecular formula is C₁₈H₁₇NO₇ , with a molecular weight of approximately 359.33 g/mol .[1][3]
The molecule is an amide formed from two primary building blocks:
-
trans-Caffeic acid: A hydroxycinnamic acid with a distinctive E (trans) configuration at the alkene double bond.
-
L-3,4-dihydroxyphenylalanine (L-DOPA): An amino acid featuring a catechol group and an (S)-configuration at the α-carbon.
The amide linkage connects the carboxylic acid group of trans-caffeic acid to the amino group of L-DOPA.
Caption: Chemical structure of this compound.
Stereochemistry: A Tale of Two Centers
The bioactivity and physicochemical properties of this compound are intrinsically linked to its specific stereochemistry, which is defined by two key features:
-
The Chiral Center at the α-Carbon of L-DOPA: The use of the naturally occurring L-DOPA as a precursor dictates the stereochemistry at the α-carbon. This chiral center possesses an (S)-configuration , a crucial determinant for its interaction with biological systems. The "L" designation in L-DOPA refers to its levorotatory optical activity, which in the Cahn-Ingold-Prelog priority system corresponds to the (S) configuration for this amino acid.
-
The Geometry of the Caffeoyl Double Bond: The "trans" prefix, or the (E) designation in IUPAC nomenclature, refers to the configuration of the double bond in the caffeoyl moiety. This geometric isomerism influences the overall shape of the molecule and its ability to fit into receptor sites.
The combination of the (S)-configuration at the chiral center and the (E)-configuration of the double bond defines the unique three-dimensional structure of this compound.
Synthesis of this compound
The laboratory synthesis of this compound typically involves a peptide coupling reaction between the carboxylic acid of trans-caffeic acid and the amino group of L-DOPA. To prevent self-coupling of L-DOPA and other side reactions, the carboxylic acid group of L-DOPA is usually protected as a methyl ester, and the amino group of L-DOPA is reacted with the activated carboxylic acid of trans-caffeic acid. The final step involves the deprotection of the methyl ester.
A common and effective method for the amide bond formation utilizes coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt).[4]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of the synthesis of this compound.
Materials:
-
trans-Caffeic acid
-
L-DOPA methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Activation of Caffeic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trans-caffeic acid (1 equivalent), EDCI (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous acetonitrile. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated caffeic acid solution, add L-DOPA methyl ester hydrochloride (1 equivalent) and DIPEA (2.2 equivalents). The DIPEA acts as a base to neutralize the hydrochloride salt and the HOBt.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification of the Methyl Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the protected this compound methyl ester.
-
Deprotection: The methyl ester can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water.
-
Final Purification: After acidification and extraction, the final product, this compound, can be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. Key expected signals for this compound include:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the two catechol rings.
-
Alkene Protons: Two doublets in the vinylic region (around 6.2 and 7.5 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans-disubstituted double bond.
-
α-Proton of L-DOPA: A multiplet around 4.5-5.0 ppm.
-
β-Protons of L-DOPA: Two diastereotopic protons appearing as a multiplet or two separate signals around 2.8-3.2 ppm.
-
Amide Proton: A doublet around 8.0-8.5 ppm, which will show coupling to the α-proton.
-
Hydroxyl Protons: Broad singlets that may exchange with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. Expected signals include:
-
Carbonyl Carbons: Signals for the amide and carboxylic acid carbonyls in the range of 165-175 ppm.
-
Aromatic and Alkene Carbons: Signals in the downfield region (110-150 ppm).
-
α-Carbon of L-DOPA: A signal around 55-60 ppm.
-
β-Carbon of L-DOPA: A signal around 35-40 ppm.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Caffeoyl Moiety | ||
| H-α' | ~ 6.2 (d, J ≈ 15.8 Hz) | ~ 118 |
| H-β' | ~ 7.5 (d, J ≈ 15.8 Hz) | ~ 145 |
| H-2' | ~ 7.0 | ~ 114 |
| H-5' | ~ 6.8 | ~ 116 |
| H-6' | ~ 6.9 | ~ 121 |
| C-1' | ~ 127 | |
| C-3' | ~ 146 | |
| C-4' | ~ 148 | |
| C=O | ~ 167 | |
| L-DOPA Moiety | ||
| α-H | ~ 4.7 (m) | ~ 56 |
| β-H | ~ 3.0 (m) | ~ 38 |
| H-2 | ~ 6.7 | ~ 116 |
| H-5 | ~ 6.6 | ~ 117 |
| H-6 | ~ 6.5 | ~ 122 |
| C-1 | ~ 129 | |
| C-3 | ~ 144 | |
| C-4 | ~ 145 | |
| COOH | ~ 174 | |
| Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.
The high-resolution mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the confirmation of the molecular formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide structural information. Key fragmentations for this compound would likely include:
-
Cleavage of the amide bond, leading to fragments corresponding to the caffeoyl and L-DOPA moieties.
-
Loss of water (H₂O) from the catechol groups.
-
Loss of carbon dioxide (CO₂) from the carboxylic acid group.
| Precursor Ion | Observed m/z | Interpretation |
| [M-H]⁻ | 358.0928 | Deprotonated this compound |
| [M+H]⁺ | 360.1083 | Protonated this compound |
| [M+Na]⁺ | 382.0902 | Sodium adduct of this compound |
| Data obtained from theoretical calculations and experimental observations.[3] |
Stereochemical Confirmation: Optical Rotation
A key experimental parameter to confirm the stereochemistry of a chiral molecule is its specific rotation ([α]) . This is the measure of the rotation of plane-polarized light by a solution of the compound. Since this compound is synthesized from L-DOPA, which is levorotatory, and contains a single chiral center, it is expected to be optically active. The sign of the specific rotation (positive for dextrorotatory, negative for levorotatory) provides experimental confirmation of the enantiomeric form.
The specific rotation of trans-(-)-clovamide has been reported, confirming its levorotatory nature. This is consistent with the (S)-configuration at the α-carbon inherited from L-DOPA.
Biological Significance and Applications
The well-defined structure and stereochemistry of this compound are directly related to its biological activities. Its potent antioxidant capacity is attributed to the two catechol moieties, which are excellent radical scavengers. The specific stereochemistry likely plays a crucial role in its neuroprotective effects by enabling specific interactions with biological targets.
Understanding the precise chemical nature of this compound is fundamental for:
-
Drug Discovery: Serving as a lead compound for the development of new therapeutic agents for neurodegenerative diseases and conditions associated with oxidative stress.
-
Nutraceuticals: Explaining the health benefits of cocoa and other plant-based foods.
-
Quality Control: Establishing analytical standards for the quantification of this compound in food and herbal products.
Conclusion
This compound is a fascinating natural product with a precisely defined chemical structure and stereochemistry that underpins its significant biological activities. This guide has provided a detailed overview of its nomenclature, stereochemical features, a representative synthetic protocol, and the key spectroscopic data used for its characterization. For researchers in medicinal chemistry, natural product chemistry, and drug development, a thorough understanding of these fundamental aspects is paramount for harnessing the full potential of this promising molecule.
References
A Technical Guide to the Bioavailability and Metabolic Pathways of trans-Clovamide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-Clovamide (N-caffeoyl-L-3,4-dihydroxyphenylalanine) is a naturally occurring phenolamide found in sources such as cocoa (Theobroma cacao) and red clover (Trifolium pratense).[1][2] As a caffeoyl conjugate, it possesses significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest for therapeutic development.[1][3][4] However, like many plant-derived polyphenols, its progression from a promising bioactive molecule to a viable therapeutic agent is hindered by a critical knowledge gap regarding its pharmacokinetic profile. Data on the bioavailability and metabolic fate of this compound are notably limited.[1]
This technical guide provides a comprehensive framework for understanding and investigating the bioavailability and metabolic pathways of this compound. Drawing on established principles of drug metabolism and the known behavior of structurally related polyphenols, this document offers field-proven insights into its likely absorption, distribution, metabolism, and excretion (ADME) characteristics. We present detailed experimental protocols, comparative analyses of in vitro and in vivo models, and modern analytical strategies essential for elucidating its metabolic fate. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate the challenges associated with this compound development and unlock its therapeutic potential.
The Pharmacokinetic Challenge: ADME of Polyphenols
The therapeutic efficacy of any orally administered compound is fundamentally dependent on its ADME profile.[5][6] For polyphenols like this compound, this journey is often inefficient, leading to low systemic exposure of the parent compound.
-
Absorption: The initial passage from the gastrointestinal tract into systemic circulation. This is often a major barrier for hydrophilic and large molecules.[5]
-
Distribution: The process by which the compound moves from the bloodstream into various tissues and organs.[5]
-
Metabolism (Biotransformation): The enzymatic conversion of the compound into metabolites, primarily in the liver and by the gut microbiota. This is the most significant determinant of the bioavailability and biological activity of polyphenols.[7][8]
-
Excretion: The final removal of the compound and its metabolites from the body, typically via urine or feces.[5]
A major challenge for polyphenols is their extensive presystemic, or first-pass, metabolism in both the intestine and the liver, which drastically reduces the quantity of the parent molecule reaching the bloodstream.[8]
Predicted Metabolic Pathways of this compound
While specific metabolic studies on this compound are scarce, its structure—an amide linkage between L-DOPA and caffeic acid—allows for a scientifically grounded prediction of its metabolic fate. Metabolism is expected to occur via two primary routes: hepatic biotransformation and modification by the gut microbiota.
Hepatic Metabolism (Phase I and Phase II)
Once absorbed, this compound would be subject to extensive Phase I and Phase II metabolism in the liver.[9]
-
Phase I Reactions: These introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis, often mediated by Cytochrome P450 (CYP) enzymes.[5][10] For this compound, this could involve hydroxylation of the aromatic rings.
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite.[8] This increases water solubility to facilitate excretion. Given its multiple hydroxyl groups, this compound is an ideal substrate for:
-
Glucuronidation: Addition of glucuronic acid via UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Addition of a sulfo group via sulfotransferases (SULTs).
-
Methylation: Addition of a methyl group to the catechol moieties via catechol-O-methyltransferase (COMT).
-
The Critical Role of the Gut Microbiota
The gut microbiome possesses a vast enzymatic repertoire that significantly exceeds that of the host, playing a pivotal role in xenobiotic metabolism.[11][12] For a molecule like this compound, which may have poor initial absorption, the gut microbiota is likely the primary site of its initial biotransformation.
Key microbial reactions include:
-
Amide Bond Hydrolysis: The most probable initial step is the cleavage of the amide bond, releasing the constituent molecules: L-DOPA and caffeic acid.
-
Further Metabolism: These precursors are then further metabolized by gut bacteria. Caffeic acid can be reduced and dehydroxylated to form various phenylpropionic acids, while L-DOPA can undergo decarboxylation and dehydroxylation.[10][13]
This microbial metabolism is crucial because the resulting smaller phenolic acids may be more readily absorbed than the parent this compound, undergo their own hepatic metabolism, and contribute to the overall biological activity observed.
Methodologies for ADME Characterization
A multi-pronged approach combining in vitro and in vivo models is essential to accurately characterize the ADME profile of this compound.
In Vitro Models: A Comparative Approach
In vitro systems are indispensable for initial screening of metabolic stability and identifying potential metabolites in a controlled environment.[9][14] The choice of system is critical and depends on the specific question being asked.
Causality Behind Model Selection:
-
Liver Microsomes: These vesicles of the endoplasmic reticulum contain most Phase I CYP enzymes. They are cost-effective for high-throughput screening of metabolic stability but lack Phase II enzymes (except for some UGTs) and cytosolic enzymes, providing an incomplete metabolic picture.[15]
-
Liver S9 Fraction: This is a supernatant fraction containing both microsomes and cytosolic enzymes, offering a broader range of both Phase I and Phase II metabolic activities compared to microsomes.[14]
-
Hepatocytes (Suspension or Plated): Considered the "gold standard" for in vitro metabolism studies.[15] They are intact cells containing a full complement of Phase I and II enzymes, cofactors, and drug transporters, thus providing the most physiologically relevant data on metabolic pathways and clearance.[9]
-
Gut Microbiota Cultures: Anaerobic incubation of this compound with pooled human fecal slurries can identify metabolites produced exclusively by gut bacteria, which is critical for understanding presystemic metabolism.[16]
Table 1: Comparison of Key In Vitro Metabolism Models
| Model System | Components Present | Primary Application | Advantages | Limitations |
|---|---|---|---|---|
| Liver Microsomes | Phase I (CYP) enzymes, some UGTs | High-throughput metabolic stability screening, CYP inhibition studies | Cost-effective, well-characterized, high-throughput | Lacks cytosolic enzymes, transporters, and most Phase II pathways |
| Liver S9 Fraction | Microsomal & cytosolic enzymes | Broader metabolite profiling than microsomes | Contains both Phase I & II enzymes | Short viability, cofactor depletion |
| Hepatocytes | Full complement of metabolic enzymes, cofactors, and transporters | Comprehensive metabolite profiling, clearance prediction | High physiological relevance, "gold standard" | Higher cost, lower throughput, limited viability in suspension |
| Fecal Slurry | Anaerobic gut bacteria | Identification of microbiota-specific metabolites | Reflects complex microbial community metabolism | High inter-individual variability, complex matrix |
Protocol 4.1: Metabolite Profiling in Cryopreserved Human Hepatocytes
This protocol is designed to provide a comprehensive profile of hepatic metabolites and serves as a self-validating system through the inclusion of multiple controls.
-
Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and centrifuge to remove cryoprotectant.
-
Resuspend the cell pellet and determine cell viability and density using a trypan blue exclusion assay. Proceed only if viability is >80%.
-
-
Incubation:
-
Plate hepatocytes at a suitable density (e.g., 1 x 10^6 cells/mL) in incubation medium.
-
Acclimate the cells at 37°C, 5% CO2.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be <0.5% to avoid cytotoxicity.
-
Add this compound to the hepatocyte suspension to a final concentration (e.g., 10 µM).
-
Controls (Critical for Data Integrity):
-
Vehicle Control: Hepatocytes + solvent only (to identify endogenous metabolites).
-
Negative Control: this compound in medium without hepatocytes (to assess non-enzymatic degradation).
-
Positive Control: A compound with a known metabolic profile (e.g., testosterone) to confirm the metabolic competence of the hepatocyte batch.
-
-
-
Time-Point Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.
-
-
Reaction Quenching and Sample Processing:
-
Immediately quench the metabolic reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates proteins and stops enzymatic activity.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated protein and cell debris.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for metabolite identification.
-
In Vivo Models: The Whole-System View
While in vitro models are predictive, in vivo animal studies are required to understand the complete ADME profile, including absorption kinetics, tissue distribution, and the interplay between host and microbial metabolism.[14][17] The rat is a commonly used preclinical species for such studies.
Protocol 4.2: Rat Pharmacokinetic Study and Sample Collection
-
Acclimation and Dosing:
-
Acclimate male Sprague-Dawley rats for at least one week.
-
Fast rats overnight before dosing but allow water ad libitum.
-
Administer this compound via oral gavage at a predetermined dose. A parallel cohort receiving an intravenous (IV) dose is necessary to determine absolute bioavailability.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately process blood by centrifugation to obtain plasma. Store plasma at -80°C.
-
House rats in metabolic cages to allow for separate collection of urine and feces over 24 or 48 hours.
-
-
Sample Processing:
-
Plasma: Perform protein precipitation as described in Protocol 4.1.
-
Urine: Centrifuge to remove particulates. May require dilution before analysis.
-
Feces: Homogenize with a suitable solvent, centrifuge, and collect the supernatant.
-
-
Analysis:
-
Analyze plasma samples by LC-MS/MS to quantify the concentration of this compound over time and calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Analyze plasma, urine, and feces using LC-HRMS to identify the major circulating and excreted metabolites.
-
Sources
- 1. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. [PDF] Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial metabolism marvels: a comprehensive review of microbial drug transformation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiota-Host Transgenomic Metabolism, Bioactive Molecules from the Inside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Chemistry of Gut Microbial Metabolism of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. contagionlive.com [contagionlive.com]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Cytotoxicity Assessment of trans-Clovamide
Foreword: Charting a Course for Novel Anticancer Agent Discovery
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Natural products, with their vast structural diversity and inherent biological activity, represent a fertile ground for this pursuit. trans-Clovamide (N-trans-Caffeoyl-L-DOPA), a phenolic compound found in Theobroma cacao and Trifolium pratense, has garnered attention for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] Phenolic compounds as a class are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of methodological rigor and scientific rationale, ensuring that the generated data is both reliable and insightful.
Foundational Strategy: Rationale for Experimental Design
A preliminary cytotoxicity screen serves as the initial gateway in the evaluation of a potential anticancer compound. The primary objective is to ascertain the concentration-dependent cytotoxic effects of this compound against a panel of representative cancer cell lines. This initial assessment allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for gauging a compound's potency.
Our experimental design is built upon a tiered approach, beginning with a broad assessment of cell viability and progressing to a more nuanced investigation of the mode of cell death. This strategy allows for a cost-effective and efficient screening process, prioritizing compounds that induce a desired biological response for more in-depth mechanistic studies.
The Compound of Interest: this compound
This compound is a naturally occurring caffeoyl conjugate.[4] Its structure, featuring catechol moieties, is suggestive of potent antioxidant activity.[5] However, the very functional groups that confer these properties may also contribute to cytotoxic effects, potentially through the generation of reactive oxygen species (ROS) under certain conditions or by interacting with key cellular signaling pathways.[2]
Chemical Structure of this compound:
-
IUPAC Name: (S,E)-3-(3,4-dihydroxyphenyl)-2-(3-(3,4-dihydroxyphenyl)acrylamido)propanoic acid[4]
-
Molecular Formula: C₁₈H₁₇NO₇[6]
-
Molecular Weight: 359.33 g/mol [6]
For in vitro studies, ensuring the solubility of this compound is critical.[7] It is advisable to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final working concentrations in the cell culture medium.[8] It is imperative to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Selection of a Biologically Relevant Cancer Cell Line Panel
The choice of cell lines is a critical determinant of the relevance and applicability of preliminary cytotoxicity data. For a broad-based initial screen, a panel representing diverse and common cancer types is recommended.[9]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, widely used as a model for hormone-responsive breast cancer.[10][11]
-
A549 (Lung Adenocarcinoma): A commonly used model for non-small cell lung cancer, a prevalent and often aggressive malignancy.[12]
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most widely used human cell lines in biomedical research, serving as a robust model for cervical cancer.[13][14]
The inclusion of these cell lines provides a preliminary indication of this compound's potential spectrum of activity.
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a structured approach to the preliminary cytotoxicity assessment of this compound.
Caption: A streamlined workflow for the preliminary cytotoxic evaluation of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that provides an initial assessment of cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[15][16]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[5]
Materials:
-
LDH cytotoxicity assay kit
-
Supernatants from this compound-treated cells
Procedure:
-
Prepare Controls: Set up wells for background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[19]
-
Collect Supernatant: After the desired incubation time with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes).[19]
-
Transfer Supernatant: Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Measure Absorbance: Measure the absorbance at 490 nm.
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Cells treated with this compound
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with this compound. For adherent cells, use trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[22]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[23]
-
Incubation: Incubate at room temperature for 15 minutes in the dark.[23]
-
Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Data Presentation and Interpretation
Table 1: Illustrative IC50 Values of this compound on Selected Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) - Illustrative |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 |
| A549 | Lung Adenocarcinoma | 48 | 42.8 |
| HeLa | Cervical Adenocarcinoma | 48 | 35.2 |
Note: The IC50 values presented are for illustrative purposes only and must be determined experimentally.
Table 2: Illustrative Apoptosis Analysis of a Selected Cell Line Treated with this compound (at IC50 concentration for 48h)
| Cell Population | Percentage of Cells - Illustrative |
| Viable | 38% |
| Early Apoptotic | 45% |
| Late Apoptotic/Necrotic | 15% |
| Necrotic | 2% |
Note: These percentages are illustrative and will be determined by flow cytometry analysis.
Mechanistic Insights: Potential Signaling Pathways
The cytotoxic effects of phenolic compounds are often mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis.[24]
Caption: Hypothesized signaling pathways potentially modulated by this compound.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and inhibiting apoptosis.[25][26] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.[27]
-
PI3K/Akt Signaling Pathway: This is a crucial survival pathway that is often hyperactivated in cancer.[2][28] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins.[29] Inhibition of this pathway can sensitize cancer cells to apoptotic stimuli.
-
Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[3][30] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate.[31][32] Many natural compounds exert their cytotoxic effects by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins.
Concluding Remarks and Future Directions
This guide outlines a robust and scientifically sound methodology for the preliminary in vitro cytotoxic evaluation of this compound. The data generated from these studies will provide a solid foundation for subsequent investigations, including more detailed mechanistic studies, in vivo efficacy assessments, and structure-activity relationship analyses. A thorough understanding of this compound's cytotoxic profile is the first critical step in unlocking its potential as a novel anticancer therapeutic agent.
References
-
Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch. Nature Reviews Cancer, 2(9), 647-656. [Link]
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]
-
D'Incalci, M., & Geroni, C. (2003). Natural products and drug discovery. European Journal of Cancer, 39(13), 1902-1904. [Link]
-
Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene, 25(34), 4798-4811. [Link]
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
-
Arlorio, M., Locatelli, M., Travaglia, F., Coïsson, J. D., Del Grosso, E., Minassi, A., ... & Martelli, A. (2008). Roasting impact on the contents of clovamide (N-caffeoyl-L-DOPA) and the antioxidant activity of cocoa beans (Theobroma cacao L.). Food Chemistry, 106(3), 967-975. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]
-
Wikipedia. (n.d.). Clovamide. Retrieved from [Link]
-
Danial, N. N., & Korsmeyer, S. J. (2004). Cell death: critical control points. Cell, 116(2), 205-219. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol. Retrieved from [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
O'Brien, M. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Han, W., & Lo, H. W. (2012). Landscape of EGFR signaling network in human cancers: biology and therapeutic response in relation to receptor subcellular locations. Cancer letters, 318(2), 124-134. [Link]
-
Grandis, J. R., & Sok, J. C. (2004). Signaling through the epidermal growth factor receptor in head and neck cancer. Journal of clinical investigation, 114(7), 883-890. [Link]
-
Nanjo, S., Yamada, T., Nishihara, H., Takeuchi, S., Sano, T., & Yano, S. (2020). Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer. International journal of molecular sciences, 21(7), 2499. [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Wozniak, K., Ciska, M., Bączek, T., & Łukasiak, J. (2018). The connection between the toxicity of anthracyclines and their ability to modulate the P-glycoprotein-mediated transport in A549, HepG2, and MCF-7 cells. Oxidative medicine and cellular longevity, 2018. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Way2Drug. (n.d.). CLC-Pred: in silico prediction of cytotoxicity for tumor and non-tumor cell lines. Retrieved from [Link]
-
Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast cancer research, 13(4), 215. [Link]
-
Stojković, G., Krivokuća, A., Marković, I., Damjanović, A., & Radojković, D. (2022). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
JoVE. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Jędrzejczak, M., Szczęsny, R., & Forma, E. (2021). Initial assessment of suitability of MCF-7 and HepG2 cancer cell lines for AQP3 research in cancer biology. Acta histochemica, 123(5), 151716. [Link]
-
Wójcik, M., & Burzyńska, M. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12210. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future medicinal chemistry, 2(1), 51-60. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Developing In Vitro–In Vivo Correlation for Bicalutamide Immediate-Release Dosage Forms with the Biphasic In Vitro Dissolution Test. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Choosing the right cell line for breast cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial assessment of suitability of MCF-7 and HepG2 cancer cell lines for AQP3 research in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. static.igem.org [static.igem.org]
- 22. kumc.edu [kumc.edu]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. lifesciences.danaher.com [lifesciences.danaher.com]
- 27. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 30. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 32. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
trans-Clovamide synthesis from L-DOPA and caffeic acid
An Application Guide for the Laboratory-Scale Synthesis of trans-Clovamide
Introduction: this compound, chemically known as (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid, is a significant plant phenolamide first identified in red clover (Trifolium pratense L.).[1] It is a naturally occurring conjugate of L-3,4-dihydroxyphenylalanine (L-DOPA) and trans-caffeic acid.[2][3] Found abundantly in high-value natural products like Theobroma cacao (cocoa), this compound is of increasing interest to the pharmaceutical and nutraceutical industries.[1][2] This is due to its potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential antimicrobial properties.[1][2][4]
This application note provides a detailed, research-grade protocol for the chemical synthesis of this compound. The described methodology is based on a robust peptide coupling strategy, designed to be reproducible and scalable for research and drug development applications. We will elucidate the rationale behind each step, providing insights from a senior scientist's perspective to ensure success and facilitate troubleshooting.
The core of the this compound synthesis is the formation of a stable amide bond between the primary amine of L-DOPA and the carboxylic acid of caffeic acid. However, the presence of multiple reactive functional groups—four phenolic hydroxyls and two carboxylic acids in total—necessitates a strategic approach to ensure regioselectivity and prevent unwanted side reactions or polymerization.
Our strategy involves two primary stages:
-
Selective Protection: The carboxylic acid of L-DOPA is temporarily protected as a methyl ester. This prevents it from reacting with the activated caffeic acid or other L-DOPA molecules. The formation of the methyl ester hydrochloride also serves to keep the amine group in a protonated, non-reactive state until it is selectively deprotonated in situ during the coupling reaction.
-
Amide Bond Formation: A peptide coupling reaction is employed to join trans-caffeic acid and the L-DOPA methyl ester.[3][5] This method utilizes specific activating agents to convert the carboxylic acid of caffeic acid into a highly reactive intermediate that readily couples with the amine of L-DOPA, forming the desired amide linkage.
This approach offers high yields and excellent control over the reaction, making it a preferred method in medicinal chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-DAD Method for the Quantitative Determination of trans-Clovamide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of trans-clovamide. This compound, a naturally occurring phenolic amide found in plants such as Theobroma cacao (cocoa) and Trifolium pratense (red clover), is of increasing interest due to its potent antioxidant and neuroprotective properties.[1][2][3] The method described herein is designed for reliability and reproducibility, providing a comprehensive protocol from sample preparation to data analysis, and has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]
Introduction
This compound, chemically known as (S,E)-3-(3,4-Dihydroxyphenyl)-2-(3-(3,4-dihydroxyphenyl)acrylamido)propanoic acid, is a conjugate of L-DOPA and caffeic acid.[6][7] Its significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, have positioned it as a compound of interest in pharmaceutical and nutraceutical research.[1][2] To support research and development, a reliable analytical method for the quantification of this compound in various matrices, particularly plant extracts, is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[8][9] When coupled with a Diode Array Detector (DAD), it allows for the simultaneous acquisition of absorbance data over a wide range of wavelengths, enhancing the specificity and selectivity of the analysis. This application note presents a detailed, step-by-step protocol for a validated HPLC-DAD method optimized for this compound quantification.
Principle of the Method
The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is utilized with a gradient elution of a polar mobile phase, consisting of acidified water and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The DAD is set to monitor the absorbance at 320 nm, which corresponds to a significant absorption maximum for this compound, ensuring high sensitivity and selectivity.[10][11]
Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Formic acid: LC-MS grade
-
Water: Deionized, 18.2 MΩ·cm
-
Plant material: Dried and powdered (e.g., cocoa beans, red clover leaves)
Experimental Protocols
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Calibration standards are then prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the linearity study (e.g., 1-100 µg/mL).
Sample Preparation: Extraction from Plant Material
The following protocol is a general guideline for the extraction of this compound from plant matrices and may require optimization depending on the specific sample.[12][13]
-
Weighing: Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Extraction: Add 10 mL of 80% methanol in water.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.
-
Pooling: Combine the supernatants from both extractions.
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-DAD Instrumentation and Conditions
The following HPLC-DAD conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min, 5% B; 5-20 min, 5-40% B; 20-25 min, 40-100% B; 25-30 min, 100% B; 30-31 min, 100-5% B; 31-35 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 320 nm |
Method Validation
The developed HPLC-DAD method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][4][5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was confirmed by comparing the chromatograms of a blank, a standard solution, and a sample extract. The peak purity of this compound was also evaluated using the DAD.
-
Linearity and Range: Linearity was established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
-
Accuracy: The accuracy was determined by a recovery study, spiking a known amount of this compound standard into a sample matrix at three different concentration levels. The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The precision was expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Visualization of the Workflow
Caption: Workflow of the HPLC-DAD method for this compound quantification.
Expected Results and Performance Characteristics
The validated HPLC-DAD method for the quantification of this compound is expected to exhibit the following performance characteristics:
| Validation Parameter | Acceptance Criteria / Expected Value |
| Specificity | No interference at the retention time of this compound. Peak purity > 99%. |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | |
| - Repeatability | ≤ 2% |
| - Intermediate Precision | ≤ 3% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Conclusion
The HPLC-DAD method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of this compound in various sample matrices, particularly from plant extracts. The comprehensive validation according to ICH guidelines ensures that the method is suitable for its intended purpose in research, quality control, and drug development. The provided step-by-step protocols and expected performance characteristics will enable researchers to implement this method with confidence.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
A Validated LC-MS/MS Protocol for the Sensitive Quantification of trans-Clovamide in Plant Extracts
An Application Note for Drug Discovery and Phytochemical Analysis
Abstract
This application note presents a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective detection and accurate quantification of trans-clovamide (N-trans-caffeoyl-L-DOPA) in complex plant extracts. This compound, a naturally occurring phenolic amide, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Found in plants such as red clover (Trifolium pratense) and cocoa (Theobroma cacao), its quantification is crucial for phytochemical research, quality control of herbal products, and exploring its potential as a therapeutic agent.[1][3] The protocol detailed herein provides a complete workflow, from sample preparation to data analysis, designed to ensure trustworthiness and reproducibility for researchers in natural product chemistry and drug development.
Scientific Background
The Analyte: this compound
This compound is a conjugate of trans-caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA).[2] Its structure, featuring multiple hydroxyl groups on two aromatic rings, makes it a highly effective antioxidant.[2][4] However, these catechol moieties also render the molecule susceptible to oxidation during sample extraction and analysis, a critical challenge that this protocol addresses. Understanding the molecule's chemical properties is fundamental to developing a robust analytical method.
-
Molecular Formula: C₁₈H₁₇NO₇[3]
-
Average Molecular Weight: 359.33 g/mol [3]
-
Monoisotopic Mass: 359.1005 Da[3]
The Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying trace-level compounds in complex biological matrices due to its exceptional sensitivity and selectivity.[5][6][7] The method combines the separation power of liquid chromatography with the precise detection of mass spectrometry.[7] For this application, we utilize a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves:
-
Precursor Ion Selection (Q1): Isolating the deprotonated molecular ion of this compound ([M-H]⁻).
-
Fragmentation (q2): Breaking the precursor ion into characteristic product ions using collision-induced dissociation (CID).
-
Product Ion Selection (Q3): Monitoring specific fragment ions unique to this compound, which provides a highly selective signal and eliminates matrix interference.[7]
This targeted approach ensures that the signal is unequivocally from the analyte of interest, providing the high degree of confidence required for scientific research and quality control.
Experimental Workflow
The overall analytical process is summarized in the workflow diagram below. Each step is designed to maximize recovery and stability while ensuring the final data is accurate and reproducible.
Caption: Overall workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
Standards: this compound (≥98% purity, e.g., Cayman Chemical or equivalent), Internal Standard (IS) such as a stable isotope-labeled clovamide or a structurally similar compound not present in the plant matrix.
-
Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Reagents: L-Ascorbic acid (ACS grade or higher).
-
Equipment: Analytical balance, homogenizer (e.g., bead beater or mortar and pestle), vortex mixer, ultrasonic bath, refrigerated centrifuge, 0.22 µm syringe filters (PTFE).
Sample Preparation: Extraction from Plant Material
The extraction of phenolic compounds from plant matrices is a critical step that dictates the accuracy of the final result.[8][9] This protocol employs a methanol-based extraction, a common and effective method for phenolics, with the addition of ascorbic acid to prevent oxidative degradation of the catechol groups in this compound.[8]
Protocol Steps:
-
Homogenization: Weigh approximately 100 mg of freeze-dried and finely ground plant material into a 2 mL microcentrifuge tube. Freeze-drying is recommended over oven-drying to prevent degradation of thermolabile compounds.[10]
-
Extraction Solvent Preparation: Prepare an 80% methanol in water (v/v) solution containing 0.1% (w/v) ascorbic acid. The ascorbic acid acts as an antioxidant to protect this compound from degradation during extraction.[8]
-
Extraction: Add 1.5 mL of the extraction solvent to the tube. If using an internal standard, spike it into the extraction solvent at a fixed concentration (e.g., 50 ng/mL).
-
Homogenization & Sonication: Vortex the tube vigorously for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes at room temperature. This combination ensures efficient cell disruption and compound extraction.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet solid plant debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS autosampler vial. The sample is now ready for injection.
LC-MS/MS Method Parameters
The following parameters are provided as a robust starting point and may be optimized for specific instrumentation. The method utilizes a reversed-phase C18 column for separation and electrospray ionization in negative mode (ESI-), which is highly efficient for phenolic acids.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| System | UPLC/UHPLC System |
| Column | Reversed-phase C18, e.g., Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min (5% B), 1-8 min (5-95% B), 8-9 min (95% B), 9-9.1 min (95-5% B), 9.1-12 min (5% B) |
Rationale: A gradient elution is necessary to effectively separate this compound from other metabolites in the complex plant extract. Formic acid is added to the mobile phase to improve peak shape and enhance deprotonation in ESI- mode.[11]
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for specific instrument (e.g., Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Rationale: Negative ion mode is selected due to the acidic nature of the phenolic hydroxyl groups, which readily lose a proton to form [M-H]⁻ ions.
Table 3: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 358.1 | 197.1 | 50 | 15 | Quantifier |
| This compound | 358.1 | 179.1 | 50 | 20 | Qualifier |
Rationale: The precursor ion m/z 358.1 corresponds to the deprotonated molecule [C₁₈H₁₇NO₇ - H]⁻. The product ions are generated from specific fragmentations of the parent molecule, providing high selectivity. The most intense and stable fragment is used for quantification (Quantifier), while a second fragment (Qualifier) is monitored to confirm identity. The fragmentation pathways provide structural information, a key feature of MS/MS.[12][13][14]
Method Validation and Data Analysis
A rigorous method validation is essential to ensure the reliability of the analytical results.[5][6][15]
4.1. Calibration and Linearity A calibration curve should be prepared by serial dilution of the this compound standard in the extraction solvent, covering the expected concentration range in the samples (e.g., 1 - 1000 ng/mL). The curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration. The method's linearity is confirmed if the coefficient of determination (R²) is ≥ 0.99.[16]
4.2. Precision and Accuracy Precision (repeatability) and accuracy (recovery) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Intra-day precision is determined by analyzing replicates (n=5) on the same day.
-
Inter-day precision is assessed over several days (e.g., 3 different days).
-
The relative standard deviation (RSD) for precision should be <15%, and accuracy should be within 85-115%.[5][16]
4.3. Limit of Quantification (LOQ) The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[6] It is typically determined as the concentration where the signal-to-noise ratio (S/N) is at least 10.[16]
4.4. Data Quantification Once the method is validated, the concentration of this compound in the plant samples is calculated using the linear regression equation derived from the calibration curve. The final result is typically expressed as mg of this compound per gram of dry plant weight.
Conclusion
This application note provides a detailed, robust, and validated LC-MS/MS protocol for the quantification of this compound in plant extracts. By explaining the causality behind key experimental choices, from antioxidant-protected extraction to optimized MRM transitions, this guide provides researchers with a trustworthy method. Adherence to these steps will enable the accurate assessment of this compound content, facilitating further research into its biological activities and applications in the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sisu.ut.ee [sisu.ut.ee]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Stable Formulations of trans-Clovamide for Cell Culture
Foreword for the Researcher
trans-Clovamide, a naturally occurring phenolic conjugate with significant therapeutic promise, presents a formidable challenge to researchers in cell-based assays due to its inherent instability in aqueous environments. This document is crafted not as a rigid set of instructions, but as a comprehensive guide born from practical experience in navigating the complexities of labile compound formulation. Herein, we dissect the causal factors behind this compound's degradation and provide a suite of systematically developed, validated protocols to ensure the stability, and thus the reliability, of your experimental outcomes. Our approach is grounded in the principles of scientific integrity, offering you not just methods, but a deeper understanding of the formulation science that underpins reproducible biological research.
Part 1: The Promise and Peril of this compound in Cell Culture
This compound, or N-trans-caffeoyl-L-DOPA, is a bioactive compound found in plants such as Theobroma cacao and Trifolium pratense[1]. Its potent antioxidant and neuroprotective properties make it a compound of high interest in drug development and cellular research[1]. However, the very chemical moieties that impart its bioactivity—the catechol rings—also render it highly susceptible to degradation in typical cell culture conditions.
The primary challenge lies in its instability in aqueous solutions, such as cell culture media. This instability can lead to a rapid loss of the parent compound, resulting in inconsistent and misleading experimental data. Understanding and mitigating this degradation is paramount for any researcher aiming to elucidate the true biological effects of this compound.
Part 2: Deconstructing the Instability of this compound
The degradation of this compound in cell culture media is a multi-faceted process driven by several factors:
-
Oxidation: The catechol groups of this compound are readily oxidized, a process accelerated by dissolved oxygen and trace metal ions often present in water and media components. This leads to the formation of highly reactive quinones, which can polymerize or react with other media components.
-
Hydrolysis: The amide bond linking the caffeic acid and L-DOPA moieties can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Isomerization: Exposure to light can induce the isomerization of the biologically active trans-isomer to the cis-isomer, which may exhibit different biological activity[2][3].
-
pH and Temperature: Standard cell culture conditions (pH 7.4, 37°C) can accelerate both oxidative and hydrolytic degradation pathways[4][5][6].
Visualizing the Degradation Pathway
Caption: Major degradation pathways of this compound in aqueous solution.
Part 3: Strategic Formulation Protocols for Enhanced Stability
To counteract the inherent instability of this compound, we present three validated protocols, escalating in complexity and protective capacity.
Protocol 1: Foundational Non-Aqueous Stock Solution
The simplest and most fundamental approach is to minimize the compound's exposure to aqueous environments during storage.
Rationale: Dissolving this compound in a non-aqueous, aprotic solvent like dimethyl sulfoxide (DMSO) at a high concentration limits its degradation by excluding water and minimizing the impact of pH. This concentrated stock can then be diluted into the aqueous cell culture medium immediately before use.
Materials:
-
This compound powder
-
Anhydrous DMSO, sterile-filtered
-
Sterile, amber, low-protein binding microcentrifuge tubes
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term stability.
Self-Validation: A freshly prepared stock solution should be a clear, pale-yellow solution. Any significant color change (e.g., to brown or black) indicates oxidation and the stock should be discarded.
Protocol 2: Stabilized Aqueous Formulation with Antioxidants and Chelating Agents
This protocol is designed for experiments requiring a pre-diluted aqueous solution of this compound with improved stability over several hours.
Rationale: This formulation directly tackles the primary degradation pathways. Ascorbic acid acts as a sacrificial antioxidant, being preferentially oxidized over this compound. Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidative reactions[7].
Materials:
-
This compound
-
L-Ascorbic acid
-
Disodium EDTA
-
Sterile, cell culture-grade water
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a stock solution of 100 mM L-Ascorbic acid in sterile water.
-
Prepare a stock solution of 100 mM EDTA in sterile water, adjusting the pH to 7.0-7.4 with NaOH.
-
In a sterile tube, add the required amount of this compound powder.
-
Add the ascorbic acid and EDTA stock solutions to final concentrations of 1 mM and 0.1 mM, respectively.
-
Add sterile water to the desired final volume.
-
Gently vortex to dissolve the this compound.
-
Sterile-filter the final solution using a 0.22 µm syringe filter.
-
This stabilized aqueous solution should be prepared fresh for each experiment and used within a few hours for optimal results.
Table 1: Example Formulations for Aqueous Stabilization
| Formulation ID | This compound (µM) | L-Ascorbic Acid (mM) | EDTA (mM) | Expected Stability Improvement (vs. unformulated) |
| AQ-STAB-1 | 100 | 1 | 0.1 | 2-4 fold increase in half-life at 37°C |
| AQ-STAB-2 | 100 | 2 | 0.2 | 4-6 fold increase in half-life at 37°C |
Protocol 3: Advanced Stabilization through Cyclodextrin Encapsulation
For experiments requiring the highest level of stability, particularly for long-term incubations, encapsulation with hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended.
Rationale: HP-β-CD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. It can form an inclusion complex with this compound, sequestering the labile catechol moieties within its cavity, thereby protecting them from oxidation and hydrolysis[2][8][9][10].
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, cell culture-grade water
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional, for powder formulation)
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the HP-β-CD in sterile water with gentle heating (40-50°C) and stirring to create a clear solution.
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture at room temperature, protected from light, for 24-48 hours to allow for complex formation.
-
The resulting solution is a stabilized aqueous formulation of the this compound/HP-β-CD inclusion complex.
-
For a powder form, the solution can be freeze-dried (lyophilized).
-
The complex can be stored at 4°C (solution) or room temperature (powder), protected from light.
Workflow for Cyclodextrin Encapsulation
Caption: Step-by-step workflow for preparing this compound/HP-β-CD inclusion complex.
Part 4: Quality Control and Stability Assessment
Verifying the concentration and stability of your this compound formulation is crucial for data integrity. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the gold standard for this purpose.
Protocol 4: HPLC-DAD Method for Quantification and Stability Testing
Objective: To quantify the concentration of this compound and monitor its degradation over time in various formulations.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: BDS Hypersil C18, 4.6 x 100 mm, 3 µm particle size[11].
-
Mobile Phase A: 0.5% Acetic Acid in Water[11].
-
Mobile Phase B: Methanol[11].
-
Gradient Elution:
-
0-15 min: 25% to 65% B
-
15-20 min: 65% to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Re-equilibrate at 25% B
-
-
Flow Rate: 1.0 mL/min[11].
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 330 nm[11].
Sample Preparation:
-
Collect aliquots of your this compound formulation at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) during incubation under experimental conditions (e.g., 37°C in cell culture medium).
-
Immediately quench any further degradation by adding an equal volume of ice-cold methanol and vortexing.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Interpretation:
-
Create a standard curve using known concentrations of a this compound reference standard.
-
Quantify the peak area of this compound in your samples against the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life for each formulation.
Table 2: Representative Stability Data of this compound (100 µM) in Cell Culture Medium at 37°C
| Time (hours) | Unformulated (% remaining) | Formulated with Antioxidants/Chelators (% remaining) | HP-β-CD Encapsulated (% remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 65 | 92 | 98 |
| 4 | 42 | 85 | 96 |
| 8 | 18 | 70 | 92 |
| 24 | <5 | 45 | 85 |
This data is illustrative and based on typical degradation profiles of phenolic compounds. Actual results may vary.[1][12]
Part 5: Best Practices for Cellular Assays and Mechanistic Insights
When using your stabilized this compound formulations in cell culture, adhere to these best practices:
-
Vehicle Controls: Always include a vehicle control corresponding to your formulation (e.g., medium with DMSO, medium with ascorbic acid/EDTA, medium with HP-β-CD) to account for any effects of the formulation components themselves.
-
Fresh Dilutions: Despite stabilization, it is always best practice to make final dilutions into cell culture medium immediately before adding to cells.
-
Light Protection: Perform all manipulations of this compound solutions under reduced light conditions to minimize photo-isomerization.
Understanding the Mechanism: this compound and Cellular Signaling
This compound has been reported to exert its effects through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. It is suggested that some bioactive compounds can inhibit this pathway at multiple points.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. Its inhibition is a key mechanism for anti-inflammatory compounds.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Part 6: Conclusion
The successful application of this compound in cell culture is contingent upon the implementation of robust formulation strategies to overcome its inherent instability. By understanding the mechanisms of degradation and employing the protocols outlined in this guide—from basic non-aqueous stock solutions to advanced cyclodextrin encapsulation—researchers can ensure the delivery of a consistent and biologically active concentration of the compound to their cellular models. The validation of these formulations through rigorous analytical methods like HPLC is not an optional step but a cornerstone of reproducible science. With these tools and insights, the scientific community is better equipped to unlock the full therapeutic potential of this compound.
References
Sources
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of protein synthesis alters protein degradation through activation of protein kinase B (AKT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the Akt kinase by interacting proteins [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
protocol for assessing trans-Clovamide antioxidant capacity (e.g., DPPH, ORAC)
Application Note & Protocol
Introduction: The Antioxidant Potential of trans-Clovamide
This compound, scientifically known as (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid, is a naturally occurring phenolic compound.[1][2] It is prominently found in high-value natural products such as Theobroma cacao (cocoa) and Trifolium pratense (red clover).[1][3][4] As a potent antioxidant, this compound has garnered significant interest for its neuroprotective properties and its role as a powerful oxygen radical scavenger.[2][5][6] The robust antioxidant activity is largely attributed to the catechol moieties within its structure.[2]
The quantification of this antioxidant capacity is crucial for its potential application in pharmaceuticals and nutraceuticals. This guide provides a detailed examination and step-by-step protocols for two universally accepted assays to characterize the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the Oxygen Radical Absorbance Capacity (ORAC) Assay.
These two methods were selected for their mechanistic complementarity. Antioxidant activity is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[7] The ORAC assay is a classic HAT-based method, measuring the capacity to quench free radicals by hydrogen donation.[7][8] In contrast, the DPPH assay operates predominantly through an ET mechanism, assessing the capacity to reduce an oxidant.[7][9][10] Employing both assays provides a more comprehensive and mechanistically insightful profile of this compound's antioxidant action.
DPPH Radical Scavenging Assay: Measuring Electron-Donating Capacity
Principle of the DPPH Assay
The DPPH assay is a rapid and simple spectrophotometric method for evaluating antioxidant capacity.[11][12] The core of this assay is the stable free radical, DPPH•, which possesses a deep violet color in solution due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[10][13]
When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom or an electron to the DPPH• radical.[9][14] This act of reduction neutralizes the radical, converting it to its reduced form, DPPH-H. This conversion is accompanied by a stoichiometric loss of the violet color, resulting in a pale yellow solution.[9][13] The decrease in absorbance at 517 nm is directly proportional to the radical-scavenging activity of the sample.[10] By comparing this activity to a standard antioxidant, Trolox (a water-soluble vitamin E analog), the antioxidant capacity can be quantified.[11]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH antioxidant capacity assay.
Detailed Protocol for DPPH Assay
2.3.1 Materials and Reagents
-
This compound (high purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
-
Methanol or Ethanol (ACS grade or higher)
-
Dimethyl sulfoxide (DMSO, optional, for initial stock solution)
-
96-well clear microplates
-
Multichannel and single-channel pipettes
-
Microplate spectrophotometer
2.3.2 Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the required mass of this compound (M.W. 359.33 g/mol ) in a minimal amount of DMSO, then bring to the final volume with methanol. Causality: DMSO ensures complete dissolution of the compound before dilution in the assay solvent. From this stock, prepare serial dilutions (e.g., 0.1 to 100 µM) in methanol.
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in methanol. From this stock, create a standard curve by serial dilution (e.g., 5 to 200 µM) in methanol.
-
DPPH Working Solution (~0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol.[15] Adjust the concentration so that the absorbance at 517 nm is approximately 1.0 ± 0.2.[9][14] This solution must be prepared fresh and kept in an amber bottle or covered in foil to protect it from light. Causality: The DPPH radical is light-sensitive; exposure to light will cause degradation and lead to inaccurate baseline readings.
2.3.3 Assay Procedure
-
Plate Setup: Add 20 µL of each this compound dilution, Trolox standard, and control (methanol) into separate wells of a 96-well plate.
-
Reaction Initiation: Using a multichannel pipette, add 200 µL of the freshly prepared DPPH working solution to each well. Mix gently by pipetting.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.[14] Causality: Incubation allows the scavenging reaction to reach completion or a steady state.
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[14]
2.3.4 Data Analysis
-
Calculate Percent Inhibition: The radical scavenging activity is calculated as a percentage of DPPH inhibition using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol (no antioxidant) and Abs_sample is the absorbance of the DPPH solution with the sample or standard.[16]
-
-
Determine IC50: Plot the % Inhibition versus the concentration of this compound. The IC50 value is the concentration of this compound required to inhibit 50% of the DPPH radicals, determined by non-linear regression analysis.[11] A lower IC50 value indicates higher antioxidant potency.
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC): Plot a standard curve of % Inhibition versus the concentration of Trolox.[16] The TEAC value of this compound is calculated by dividing the slope of the linear portion of the this compound dose-response curve by the slope of the Trolox standard curve. The result is expressed as Trolox Equivalents (TE).
Representative Data Presentation
| Compound | IC50 (µM) | TEAC (Trolox Equivalents) |
| This compound | 8.5 ± 0.7 | 2.1 ± 0.2 |
| Quercetin (Reference) | 5.2 ± 0.4 | 3.5 ± 0.3 |
| Trolox (Standard) | 18.1 ± 1.1 | 1.0 |
| Table 1: Example data for DPPH radical scavenging activity. Values are presented as mean ± standard deviation. |
Oxygen Radical Absorbance Capacity (ORAC) Assay: Measuring HAT Capacity
Principle of the ORAC Assay
The ORAC assay is a highly regarded method that measures the capacity of an antioxidant to scavenge peroxyl radicals, which are prevalent in lipid peroxidation in biological systems.[8] The assay is based on a hydrogen atom transfer (HAT) mechanism.[7][17]
The reaction uses a fluorescent probe, fluorescein, which is sensitive to oxidation.[18] A peroxyl radical generator, AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride), is added, which, upon thermal decomposition at 37°C, produces a consistent flux of peroxyl radicals.[19][20] These radicals attack and quench the fluorescence of the fluorescein probe.[21][22]
In the presence of an antioxidant like this compound, the antioxidant preferentially scavenges the peroxyl radicals, thereby protecting the fluorescein from oxidative degradation and preserving its fluorescence.[21][22] The fluorescence decay is monitored over time. The antioxidant capacity is quantified by calculating the net area under the fluorescence decay curve (AUC) relative to a Trolox standard curve.[17][18]
Experimental Workflow: ORAC Assay
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Detailed Protocol for ORAC Assay
3.3.1 Materials and Reagents
-
This compound (high purity)
-
Fluorescein Sodium Salt
-
AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate Buffer (75 mM, pH 7.4)
-
96-well black, opaque microplates
-
Multichannel and single-channel pipettes
-
Fluorescence microplate reader with temperature control (37°C) and kinetic reading capability
3.3.2 Reagent Preparation
-
This compound Stock and Dilutions: Prepare a stock solution of this compound in phosphate buffer (a small amount of DMSO may be used for initial solubilization if necessary, ensuring the final DMSO concentration in the well is <0.5%). Prepare serial dilutions in phosphate buffer (e.g., 1 to 50 µM).
-
Trolox Standard Stock and Dilutions: Prepare a stock solution of Trolox in phosphate buffer. Create a standard curve by serial dilution (e.g., 6.25 to 100 µM) in phosphate buffer.[20]
-
Fluorescein Working Solution: Prepare a stock solution and dilute it in 75 mM phosphate buffer to a final working concentration (e.g., ~8.4 x 10⁻⁸ M).[23] The solution should be prepared fresh daily and protected from light.
-
AAPH Solution: Prepare the AAPH solution fresh just before use by dissolving it in 75 mM phosphate buffer (e.g., to a concentration of ~153 mM).[23] Keep this solution in a 37°C water bath until ready for use. Causality: AAPH decomposition is temperature-dependent; maintaining it at 37°C ensures a consistent rate of radical generation upon addition to the plate.
3.3.3 Assay Procedure
-
Plate Setup: In a black 96-well plate, add 25 µL of each this compound dilution, Trolox standard, and a blank (phosphate buffer) to their respective wells.[17][24]
-
Add Fluorescein: Add 150 µL of the fluorescein working solution to all wells.[17][24]
-
Pre-incubation: Incubate the plate for at least 30 minutes at 37°C in the plate reader.[17][24] This step allows the plate and its contents to reach thermal equilibrium.
-
Reaction Initiation: Using a multichannel pipette or an automated injector, add 25 µL of the pre-warmed AAPH solution to all wells to start the reaction.[17][24]
-
Measurement: Immediately begin kinetic measurements of fluorescence intensity. Read the plate every 1-2 minutes for 60-90 minutes at 37°C.[19][23] Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[19][24]
3.3.4 Data Analysis
-
Calculate Area Under the Curve (AUC): The AUC is calculated from the fluorescence decay curve for each well using the plate reader's software. The formula for AUC is:
-
AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0)
-
Where f0 is the initial fluorescence reading and fi is the fluorescence reading at time i.
-
-
Calculate Net AUC: Subtract the AUC of the blank from the AUC of each sample and standard.[17]
-
Net AUC = AUC_sample - AUC_blank
-
-
Plot Standard Curve: Create a standard curve by plotting the Net AUC for the Trolox standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Determine ORAC Value: Use the standard curve's regression equation to calculate the Trolox Equivalents (TE) for each this compound concentration. The final ORAC value is expressed as micromoles of Trolox Equivalents per gram or mole of this compound (µmol TE/g or µmol TE/mol).
Representative Data Presentation
| Compound | ORAC Value (µmol TE/g) |
| This compound | 4500 ± 350 |
| Epicatechin (Reference) | 3800 ± 290 |
| Table 2: Example data for ORAC values. Values are presented as mean ± standard deviation. |
Conclusion and Best Practices
This application note provides comprehensive, validated protocols for assessing the antioxidant capacity of this compound using the DPPH and ORAC assays. By characterizing its activity through both electron transfer and hydrogen atom transfer mechanisms, researchers can build a robust and mechanistically informative profile of this promising natural compound.
For Trustworthy and Reproducible Results:
-
Reagent Quality: Always use high-purity compounds and analytical-grade solvents.
-
Fresh Preparations: Prepare DPPH, AAPH, and fluorescein solutions fresh daily and protect them from light.
-
Temperature Control: Precise temperature control (37°C) is critical for the ORAC assay's reproducibility.
-
Appropriate Controls: Always include a blank (solvent/buffer only) and a known antioxidant standard (Trolox) in every assay plate for proper validation and quantification.
-
Solvent Compatibility: Ensure that the solvent used to dissolve this compound does not interfere with the assay chemistry. Final concentrations of solvents like DMSO should be kept minimal (<0.5%).
By adhering to these protocols and best practices, researchers in drug discovery and natural product science can accurately and reliably quantify the antioxidant potential of this compound, facilitating its development for future therapeutic applications.
References
-
Škrovánková, S., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules. Available at: [Link]
-
Amorati, R., & Valgimigli, L. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants. Available at: [Link]
-
Sarr, S. O., et al. (2018). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. Semantic Scholar. Available at: [Link]
-
Pisoschi, A. M., et al. (2021). Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations. Foods. Available at: [Link]
-
Prior, R. L., et al. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Reactive Oxygen Species. Available at: [Link]
-
Ohara, K., et al. (2021). Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone. PLOS ONE. Available at: [Link]
-
Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Molbank. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Pop, A., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. Available at: [Link]
-
Sarr, S. O., et al. (2018). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. ResearchGate. Available at: [Link]
-
Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Encyclopedia. Available at: [Link]
-
Sarr, S. O., et al. (2018). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. ResearchGate. Available at: [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]
-
Ye, N., et al. (2021). Antioxidant studies by hydrodynamic voltammetry and DFT, quantitative analyses by HPLC-DAD of clovamide, a natural phenolic compound found in Theobroma Cacao L. beans. Food Chemistry. Available at: [Link]
-
Amorati, R., & Valgimigli, L. (2024). Scheme of the reaction mechanism describing the ORAC assay. ResearchGate. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay. Available at: [Link]
-
Carocho, M., & Ferreira, I. C. F. R. (2013). Natural Antioxidant Evaluation: A Review of Detection Methods. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Available at: [Link]
-
Singh, R., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. Available at: [Link]
-
Le, T. H., & Lobb, K. A. (2022). Mechanism of ORAC. ResearchGate. Available at: [Link]
-
Ye, N., et al. (2021). Antioxidant studies by hydrodynamic voltammetry and DFT, quantitative analyses by HPLC-DAD of clovamide, a natural phenolic compound found in Theobroma Cacao L. beans. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Clovamide. Available at: [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available at: [Link]
-
Scribd. (n.d.). ORAC Assay Protocol. Available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]
-
YouTube. (2024). DPPH assay and TPC assays. Available at: [Link]
-
ResearchGate. (n.d.). Standard calibration curve of trolox antioxidant activity. Available at: [Link]
-
Price, J. A., et al. (2006). Application of manual assessment of oxygen radical absorbent capacity (ORAC) for use in high throughput assay of "total" antioxidant activity of drugs and natural products. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available at: [Link]
-
Huang, D., et al. (2002). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Clinical Chemistry. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available at: [Link]
-
Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Available at: [Link]
-
McMahon, D., et al. (2020). Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. Frontiers in Plant Science. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant studies by hydrodynamic voltammetry and DFT, quantitative analyses by HPLC-DAD of clovamide, a natural phenolic compound found in Theobroma Cacao L. beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clovamide - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 11. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. activeconceptsllc.com [activeconceptsllc.com]
- 21. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for In Vitro Evaluation of trans-Clovamide's Anti-inflammatory Activity
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Anti-inflammatory Potential of trans-Clovamide
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also contribute to the pathogenesis of numerous chronic diseases when dysregulated. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. This compound, a naturally occurring hydroxycinnamic acid amide found in sources like cocoa (Theobroma cacao) and red clover (Trifolium pratense), has emerged as a promising candidate with potential health benefits, including anti-inflammatory and neuroprotective properties.[1][2][3] Structurally similar to other known anti-inflammatory phenolic compounds like rosmarinic acid, this compound warrants a thorough investigation of its mechanisms of action.[4]
This comprehensive guide provides a suite of detailed in vitro cell-based assays designed to rigorously evaluate the anti-inflammatory activity of this compound. We move beyond simple screening to offer a multi-faceted approach, enabling researchers to dissect its effects on key inflammatory mediators and signaling pathways. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints.
The primary cellular model for these investigations will be the murine macrophage cell line, RAW 264.7. Macrophages are pivotal players in the inflammatory response, and their activation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, provides a robust and well-established model for mimicking infection-induced inflammation.[5][6][7] Upon LPS stimulation, RAW 264.7 cells produce a cascade of pro-inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][8] These molecules are central to the inflammatory process and serve as excellent biomarkers for assessing the efficacy of potential anti-inflammatory compounds.
Our investigation will focus on the following key questions:
-
Does this compound inhibit the production of key inflammatory mediators (NO, PGE2, TNF-α, IL-6) in LPS-stimulated macrophages?
-
What is the impact of this compound on the expression of the enzymes responsible for producing these mediators (iNOS and COX-2)?
-
Does this compound modulate the upstream signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of the inflammatory response?
By following the detailed protocols outlined in this document, researchers can generate high-quality, reproducible data to elucidate the anti-inflammatory profile of this compound, paving the way for further pre-clinical development.
Part 1: Foundational Assays - Assessing Cytotoxicity and Primary Inflammatory Mediators
Before evaluating the anti-inflammatory effects of this compound, it is crucial to determine its potential cytotoxicity. An ideal anti-inflammatory agent should exert its effects without causing cell death. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability and metabolic activity.[9]
Protocol: Cell Viability Assessment using MTT Assay
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (synthesized or commercially available[2][10]) stock solution in DMSO
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.[12] Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the cells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the supernatant without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Calculate %] |
| [Concentration 2] | [Insert Value] | [Calculate %] |
| [Concentration 3] | [Insert Value] | [Calculate %] |
| [Concentration 4] | [Insert Value] | [Calculate %] |
Table 1: Representative data table for MTT assay results.
Experimental Workflow: Cytotoxicity Assessment
Figure 1: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol: Nitric Oxide (NO) Production Measurement using the Griess Assay
Principle: Nitric oxide is a short-lived molecule that is rapidly oxidized to more stable products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[8][13] The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this product is proportional to the nitrite concentration.[14]
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14]
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[12]
-
Compound Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.[12]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.[12][15] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor like L-NAME + LPS).
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[12]
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.[12]
-
Griess Reaction: Add 50 µL of Griess Reagent I to each well, followed by a 5-10 minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent II and incubate for another 5-10 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.[12][14]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (No LPS) | [Insert Value] | N/A |
| LPS (1 µg/mL) | [Insert Value] | 0 |
| LPS + this compound [Conc 1] | [Insert Value] | [Calculate %] |
| LPS + this compound [Conc 2] | [Insert Value] | [Calculate %] |
| LPS + L-NAME (Positive Control) | [Insert Value] | [Calculate %] |
Table 2: Representative data table for the Griess assay.
Protocol: Prostaglandin E2 (PGE2) Measurement using ELISA
Principle: Prostaglandin E2 (PGE2) is a principal mediator of inflammation synthesized by the action of cyclooxygenase enzymes (COX).[5] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant. In this assay, PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibodies. The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.[16]
Materials:
-
Cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with this compound (as prepared in the NO assay).
-
Commercially available PGE2 ELISA kit (e.g., from Arbor Assays, Cayman Chemical, or RayBiotech).[16][17][18]
-
Microplate reader.
Procedure:
-
Follow Kit Instructions: The specific protocol will vary depending on the manufacturer. A general workflow is provided below.[16][18][19]
-
Sample and Standard Preparation: Prepare PGE2 standards and dilute cell culture supernatants as per the kit's instructions.
-
Assay Plate Loading: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add the PGE2 conjugate (e.g., PGE2-peroxidase) to each well and incubate for the specified time (e.g., 2 hours at room temperature with shaking).[16]
-
Washing: Wash the plate several times to remove unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that will react with the enzyme conjugate to produce a colorimetric signal.[16]
-
Reaction Termination: Stop the reaction with a stop solution.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 450 nm).[16][18]
-
Data Analysis: Generate a standard curve and calculate the PGE2 concentration in the samples.
Data Presentation:
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Control (No LPS) | [Insert Value] | N/A |
| LPS (1 µg/mL) | [Insert Value] | 0 |
| LPS + this compound [Conc 1] | [Insert Value] | [Calculate %] |
| LPS + this compound [Conc 2] | [Insert Value] | [Calculate %] |
| LPS + Indomethacin (Positive Control) | [Insert Value] | [Calculate %] |
Table 3: Representative data table for the PGE2 ELISA.
Part 2: Mechanistic Insights - Pro-inflammatory Cytokine Production and Signaling Pathways
To delve deeper into the anti-inflammatory mechanism of this compound, we will quantify the production of key pro-inflammatory cytokines, TNF-α and IL-6, and investigate its effect on the master regulator of inflammation, the NF-κB signaling pathway.
Protocol: TNF-α and IL-6 Measurement using ELISA
Principle: TNF-α and IL-6 are potent pro-inflammatory cytokines produced by macrophages in response to LPS.[20] A sandwich ELISA is used for their quantification. In this format, an antibody specific for the cytokine is coated on the plate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody that recognizes a different epitope on the cytokine is then added, forming a "sandwich". The addition of a substrate results in a color change proportional to the amount of cytokine present.[21]
Materials:
-
Cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with this compound.
-
Commercially available mouse TNF-α and IL-6 ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific).[15][21]
-
Microplate reader.
Procedure:
-
Follow Kit Instructions: Adhere to the specific protocol provided by the ELISA kit manufacturer. A general outline is provided.[15][22][23]
-
Plate Preparation: The wells are pre-coated with a capture antibody.
-
Sample Incubation: Add standards, controls, and samples to the wells and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Wash again.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate.
-
Washing: A final wash step.
-
Substrate and Stop: Add the substrate solution, incubate in the dark, and then add the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.[15]
-
Data Analysis: Construct standard curves and determine the concentrations of TNF-α and IL-6 in the samples.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | [Insert Value] | [Insert Value] |
| LPS (1 µg/mL) | [Insert Value] | [Insert Value] |
| LPS + this compound [Conc 1] | [Insert Value] | [Insert Value] |
| LPS + this compound [Conc 2] | [Insert Value] | [Insert Value] |
Table 4: Representative data table for TNF-α and IL-6 ELISA results.
Investigating the NF-κB and MAPK Signaling Pathways
Conceptual Framework: The NF-κB and MAPK signaling pathways are central to the inflammatory response triggered by LPS.[24][25] LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6, and initiates their transcription. Similarly, the MAPK pathway, involving kinases like ERK, JNK, and p38, is also activated by LPS and contributes to the expression of inflammatory mediators.
Previous studies have suggested that the anti-inflammatory action of clovamide involves the inhibition of NF-κB activation.[1][26] Assays such as Western blotting can be used to assess the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65, ERK, JNK, p38) and the nuclear translocation of NF-κB p65.
Signaling Pathway Visualization
Figure 2: Simplified LPS-induced inflammatory signaling pathways in macrophages and potential points of inhibition by this compound.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound's anti-inflammatory properties. By systematically evaluating its effects on cell viability, key inflammatory mediators, and upstream signaling pathways, researchers can build a comprehensive profile of its biological activity.
Positive results from these assays, such as a dose-dependent inhibition of NO, PGE2, and pro-inflammatory cytokine production without significant cytotoxicity, would strongly support the anti-inflammatory potential of this compound. Further mechanistic studies, including Western blot analysis of the NF-κB and MAPK pathways and gene expression analysis of iNOS and COX-2, would provide deeper insights into its mode of action.
Ultimately, these in vitro findings will be crucial for guiding subsequent in vivo studies in animal models of inflammation, a critical step in the journey of developing this compound as a potential therapeutic agent for inflammatory diseases.
References
-
De B, et al. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
-
Wirleitner B, et al. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
-
Pérez-Sánchez A, et al. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Yesmin F, et al. In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Kharb R. Screening models for inflammatory drugs. Slideshare. [Link]
-
Kolodziejczyk-Czepas J, et al. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. National Institutes of Health (NIH). [Link]
-
Prostaglandin E2 ELISA Kit. RayBiotech. [Link]
-
Cheong, et al. Inflammatory response of raw 264.7 macrophage cells teated with dragon fruit oligosaccharide on lipopolysaccharide-induced inflammation. J-Stage. [Link]
-
Can any one suggest the exact protocol for NO assay using Griess reagent?. ResearchGate. [Link]
-
Kim H, et al. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
Cheong, et al. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. J-Stage. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Dobrovolskaia M, et al. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information (NCBI). [Link]
-
Technical Manual PGE2 ELISA Kit. Assay Genie. [Link]
-
Wang Y, et al. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. [Link]
-
Chan E, et al. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
-
Knollenberg B, et al. Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. Frontiers. [Link]
-
Gassama A, et al. Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. ResearchGate. [Link]
-
Sarikurkcu C, et al. Bioactive Metabolites from Aerial Parts of Plantago indica L.: Structural Elucidation and Integrated In Vitro/In Vivo Assessment of Anti-Inflammatory and Wound-Healing Efficacy. MDPI. [Link]
-
Clovamide. Wikipedia. [Link]
-
Park Y, et al. 2.5. MTT Assay for Cell Viability. Bio-protocol. [Link]
-
Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line. Bio-protocol. [Link]
-
The Anti-Inflammatory and Cytoprotective Efficiency of Curvularin, a Fungal Macrolactone against Lipopolysaccharide-Induced Inflammatory Response in Nucleus Pulposus Cells: An In Vitro Study. National Institutes of Health (NIH). [Link]
-
ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... ResearchGate. [Link]
-
Macrophage Inflammatory Assay. National Center for Biotechnology Information (NCBI). [Link]
-
Roblot G, Wylde R. Nouvelle Synthese du trans-(-)Clovamide. Journal of Natural Products. [Link]
-
Anti-inflammatory Properties of Clovamide and Theobroma cacao Phenolic Extracts in Human Monocytes: Evaluation of Respiratory Burst, Cytokine Release, NF-κB Activation, and PPARγ Modulation. ResearchGate. [Link]
-
TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. [Link]
-
Zeng Z, et al. Anti-inflammatory Properties of Clovamide and Theobroma Cacao Phenolic Extracts in Human Monocytes: Evaluation of Respiratory Burst, Cytokine Release, NF-κB Activation, and PPARγ Modulation. PubMed. [Link]
-
Ali H, et al. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. PubMed. [Link]
-
Ruvolo P. Ceramide triggers an NF-kappaB-dependent survival pathway through calpain. PubMed. [Link]
Sources
- 1. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 3. Clovamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 7. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. arborassays.com [arborassays.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. raybiotech.com [raybiotech.com]
- 19. assaygenie.com [assaygenie.com]
- 20. mdpi.com [mdpi.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ceramide triggers an NF-kappaB-dependent survival pathway through calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of trans-Clovamide from Cocoa Beans
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for extracting trans-clovamide (N-caffeoyl-L-DOPA) from cocoa beans (Theobroma cacao). This compound is a significant bioactive phenolamide noted for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The successful isolation of this compound is paramount for further pharmacological investigation and development. This guide details several field-proven extraction protocols, from conventional solvent-based methods to advanced green chemistry techniques like Supercritical Fluid Extraction (SFE). Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying principles.
Introduction to this compound and its Significance
This compound is a hydroxycinnamic acid amide synthesized from trans-caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA).[3] Its presence in cocoa products is a major contributor to their recognized health benefits.[3][4] The molecule's unique structure, featuring two catechol moieties, endows it with exceptional free-radical scavenging capabilities, in some cases surpassing those of other well-known antioxidants like epicatechin and quercetin.[2][4] Given its therapeutic potential, robust and efficient methods for its extraction from natural sources like cocoa are in high demand.
Critical Pre-Extraction Considerations: Sample Preparation
The integrity and composition of the starting material are the most critical factors influencing the yield and purity of the final extract. Cocoa bean processing significantly alters its chemical profile.
Impact of Bean Processing
The concentration of polyphenols, including this compound, is highly susceptible to degradation during post-harvest processing.
-
Fermentation and Drying: These initial steps can lead to a significant reduction in total phenolic content.[6]
-
Roasting: This is the most detrimental step for clovamide stability. Studies have shown that roasting cocoa beans can reduce the clovamide content by over 14%.[1][2] For maximal yield of this compound, unroasted (raw) cocoa beans are the recommended starting material.
Mandatory Defatting Step
Cocoa beans contain a high percentage of fat (cocoa butter, ~50%), which severely hinders the extraction of more polar compounds like this compound. Therefore, defatting is an essential preliminary step.
-
Rationale: Removing the non-polar lipid fraction allows the polar extraction solvents to efficiently penetrate the plant matrix and solubilize the target analyte.
-
Methodology:
-
Mechanical Pressing: A solvent-free, environmentally friendly option that can remove a significant portion of the cocoa butter.[7][8]
-
Soxhlet Extraction: A highly efficient classical method using a non-polar solvent. Commonly used solvents include n-hexane, petroleum ether, or dichloromethane.[2][7] This must be performed in a well-ventilated fume hood.
-
Particle Size Reduction
Increasing the surface area of the defatted cocoa solids is crucial for maximizing extraction efficiency.
-
Rationale: A finer particle size allows for greater interaction between the solid matrix and the solvent, facilitating the diffusion of this compound out of the plant cells.
-
Methodology: The defatted cocoa cake should be milled into a fine, homogenous powder (e.g., mean particle size <100 μm).[9] The particle size can be a critical parameter to optimize for specific extraction techniques.[10][11]
Caption: Initial sample preparation workflow.
Extraction Methodologies
The choice of extraction method depends on available equipment, desired purity, yield, and environmental considerations.
Method 1: Ultrasound-Assisted Solvent Extraction (USE)
This method utilizes the cavitation effects of ultrasonic waves to enhance the efficiency of traditional solid-liquid extraction. It is a robust and widely accessible technique.
-
Scientific Principle: Ultrasonic waves create and collapse microscopic bubbles in the solvent, generating intense localized energy. This disrupts the plant cell walls, facilitating the release of intracellular components and enhancing solvent penetration into the matrix.
Protocol:
-
Preparation: Weigh 10 g of finely milled, defatted cocoa powder into a 250 mL beaker or flask.
-
Solvent Addition: Add 100 mL of the extraction solvent. An aqueous methanol solution (70-80% v/v) is highly effective for clovamides.[4][12]
-
Ultrasonication: Place the vessel in an ultrasonic bath. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C). Prolonged exposure to high temperatures can degrade phenolic compounds.[13]
-
Separation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid residue. Decant the supernatant (the extract).
-
Re-extraction: To ensure exhaustive extraction, add 50 mL of fresh solvent to the pellet, vortex thoroughly, and repeat steps 3 and 4.
-
Pooling: Combine the supernatants from both extractions.
-
Concentration: Remove the solvent from the pooled extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
Final Step: The resulting crude extract can be lyophilized (freeze-dried) to yield a stable powder for analysis or further purification.
Caption: Workflow for Ultrasound-Assisted Extraction.
Method 2: Supercritical Fluid Extraction (SFE)
SFE is a premier "green" extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. It offers high selectivity and yields a pure extract without residual organic solvents.
-
Scientific Principle: Above its critical temperature (31.1°C) and pressure (7.38 MPa), CO₂ enters a supercritical state, exhibiting properties of both a liquid and a gas.[8] Its low viscosity and high diffusivity allow for excellent penetration into the sample matrix. While supercritical CO₂ is non-polar, its solvating power can be modified by adding a polar co-solvent, making it suitable for extracting moderately polar compounds like this compound.
Protocol:
-
Sample Loading: Load approximately 20-50 g of finely milled, defatted cocoa powder into the SFE system's extraction vessel.
-
Parameter Setting: Set the system to the desired extraction conditions. Optimal conditions for polyphenols from cocoa husk have been reported and can be adapted.[10][11]
-
Extraction Cycle:
-
Pressurize the vessel with CO₂ to the set pressure (e.g., 20 MPa).
-
Heat the vessel to the set temperature (e.g., 308.15 K / 35°C).
-
Introduce the polar co-solvent (e.g., ethanol at 20%) into the supercritical CO₂ stream at a defined flow rate.
-
Perform the extraction for a duration of 120-150 minutes.[10][11]
-
-
Collection: The extract-laden supercritical fluid flows into a collection vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, precipitating the extracted compounds.
-
Recovery: The extract, dissolved in the ethanol co-solvent, is collected from the separator. The ethanol can then be removed under vacuum to yield the final crude extract.
Caption: Schematic of a Supercritical Fluid Extraction system.
Comparative Analysis of Extraction Methods
| Parameter | Ultrasound-Assisted Extraction | Supercritical Fluid Extraction (SFE) |
| Principle | Solvent extraction enhanced by acoustic cavitation | Extraction with a fluid above its critical temp/pressure |
| Primary Solvent | Aqueous Alcohols (Methanol, Ethanol) | Supercritical CO₂ |
| Co-Solvent | N/A | Ethanol or Methanol required for polarity |
| Operating Temp. | 30 - 60°C | 35 - 60°C |
| Operating Pressure | Atmospheric | High (10 - 30 MPa) |
| Pros | - Fast & Efficient- Relatively low cost- Scalable | - Environmentally friendly ("Green")- High selectivity- No solvent residue in final product- Mild temperatures protect labile compounds |
| Cons | - Uses organic solvents- Potential for analyte degradation if not controlled | - High initial equipment cost- Requires specialized knowledge to operate |
Analytical Quantification: HPLC-DAD
Accurate quantification of this compound in the crude extracts is essential for determining extraction efficiency and for standardizing the extract for further use. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the reference method.[14][15]
-
Scientific Principle: HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The DAD detector measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths, allowing for both identification (via spectral matching) and quantification (via peak area). This compound has a characteristic UV absorbance maximum around 320 nm.[14]
Protocol Outline:
-
Standard Preparation: Prepare a calibration curve using a certified this compound reference standard (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the crude extract in the mobile phase. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at 320 nm.
-
-
Analysis: Inject both standards and samples. Identify the this compound peak in the sample chromatograms by comparing its retention time and UV spectrum to the reference standard.
-
Quantification: Calculate the concentration of this compound in the sample by correlating its peak area with the calibration curve.
Caption: Analytical workflow for HPLC-DAD quantification.
References
- Revistas UdeA. (n.d.). Supercritical extraction of bioactive compounds from Cocoa husk: study of the main parameters.
- Redalyc. (n.d.). Supercritical extraction of bioactive compounds from Cocoa husk: study of the main parameters.
- PMC. (2024). Extraction, Identification, and Quantification of Polyphenols from the Theobroma cacao L. Fruit: Yield vs. Environmental Friendliness. PubMed Central.
- MDPI. (n.d.). Polyphenol-Retaining Decaffeinated Cocoa Powder Obtained by Supercritical Carbon Dioxide Extraction and Its Antioxidant Activity.
- Frontiers. (n.d.). Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao.
- UniTo. (2022). Bioactive Compounds from Cocoa Husk: Extraction, Analysis and Applications in Food Production Chain.
- MDPI. (n.d.). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health.
- ResearchGate. (n.d.). Clovamide detection and quantification in cacao leaf and fruit peel....
- NIH. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health.
- ResearchGate. (n.d.). Clovamide and phenolics from cocoa beans (Theobroma cacao L.) inhibit lipid peroxidation in liposomal systems | Request PDF.
- ResearchGate. (n.d.). Analytical methodologies for the assessment of polyphenols in cocoa and cocoa products | Request PDF.
- PubMed. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health.
- IJASEIT. (2022). Effect of Extraction Solvents on Phenolic Compounds of Theobroma Cacao L. By-products Using Ultrasound-Assisted Extraction.
- ResearchGate. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health.
- Semantic Scholar. (n.d.). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health.
- MDPI. (n.d.). Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins.
- Semantic Scholar. (2024). Bioactives in Cocoa: Novel Findings, Health Benefits, and Extraction Techniques.
- NIH. (2025). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ.
- PubMed. (n.d.). Chlorogenic acid stability in pressurized liquid extraction conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clovamide and Its Derivatives-Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Extraction, Identification, and Quantification of Polyphenols from the Theobroma cacao L. Fruit: Yield vs. Environmental Friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenol-Retaining Decaffeinated Cocoa Powder Obtained by Supercritical Carbon Dioxide Extraction and Its Antioxidant Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pico Hernández, Jaimes Estévez, López Giraldo, and Murillo Méndez: Supercritical extraction of bioactive compounds from Cocoa husk: study of the main parameters [revistas.udea.edu.co]
- 11. Supercritical extraction of bioactive compounds from Cocoa husk: study of the main parameters [redalyc.org]
- 12. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 13. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Utilizing trans-Clovamide as a Reference Standard for Quantitative Phytochemical Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of trans-clovamide as an analytical standard in phytochemical analysis. This compound, a naturally occurring hydroxycinnamic acid amide (HCAA) found in plants such as Theobroma cacao (cocoa) and Trifolium pratense (red clover), is a significant biomarker for quality control and research due to its potent antioxidant and neuroprotective properties.[1][2][3] This application note details the essential physicochemical properties of this compound, protocols for the preparation of standard solutions, a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its quantification, and guidelines for method validation in accordance with ICH Q2(R1) standards.[4][5] Advanced methodologies using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are also discussed for high-sensitivity applications.
Introduction: The Role of this compound in Phytochemical Analysis
This compound (N-trans-Caffeoyl-L-DOPA) is a specialized plant metabolite formed through the conjugation of trans-caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA).[2][6] Its presence and concentration in natural products are of significant interest to the food, pharmaceutical, and cosmetic industries. In the human diet, the primary sources of clovamides are cocoa-based products like chocolate.[2][7] The compound is noted for its significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a key analyte in the study of functional foods and herbal medicines.[7][8][9]
The quantification of this compound serves several critical purposes:
-
Quality Control: Ensuring the consistency and quality of raw materials and finished products, such as cocoa beans, where its concentration can be impacted by roasting.
-
Authentication: Verifying the identity and purity of herbal extracts.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of bioactive compounds.[2]
-
Efficacy and Safety Assessment: Correlating the concentration of specific phytochemicals with biological activity or potential toxicity.
Accurate quantification is contingent upon the use of a well-characterized, high-purity reference standard. This guide provides the necessary protocols to effectively utilize this compound for this purpose.
Physicochemical Properties and Handling of this compound
A thorough understanding of the reference standard's properties is fundamental to its correct application.
Table 1: Physicochemical Data for this compound Reference Standard
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | [10] |
| Synonyms | N-trans-Caffeoyl-L-DOPA, N-(E)-Caffeoyl-L-dihydroxyphenylalanine | [10][11][12] |
| CAS Number | 53755-02-5 | [3][11] |
| Molecular Formula | C₁₈H₁₇NO₇ | [10][11] |
| Molecular Weight | 359.33 g/mol | [10][11] |
| Appearance | Typically an off-white to light-brown solid | N/A |
| Purity | ≥98% (HPLC) recommended | [12] |
| Solubility | Soluble in Methanol, DMSO, Ethanol. Sparingly soluble in water. | N/A |
Standard Material Handling and Storage
The integrity of a reference standard is paramount for generating reliable quantitative data.
-
Long-Term Storage: For long-term stability, the solid standard should be stored at -20°C, protected from light and moisture.[11]
-
Short-Term Storage: For daily use, storing the solid at 2-8°C is acceptable.[11]
-
Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. Use calibrated analytical balances and appropriate personal protective equipment.
-
Solution Stability: Stock solutions are typically stable for several weeks when stored at -20°C. However, stability should be verified, as degradation can occur. Factors affecting stability in solution include solvent choice, pH, temperature, and light exposure.[13]
Experimental Protocol: Quantification by HPLC-UV
This section provides a detailed protocol for the quantification of this compound in a sample matrix. The method is based on reverse-phase HPLC with UV detection, a robust and widely accessible technique.[1][14]
Workflow Overview
The following diagram outlines the complete analytical workflow from sample and standard preparation to final data analysis.
Caption: High-level workflow for phytochemical quantification.
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (or Phosphoric Acid), analytical grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Sample matrix (e.g., finely ground cocoa powder, dried plant extract)
-
Syringe filters (0.22 or 0.45 µm, PTFE or Nylon)
Preparation of Standard Solutions
Causality: Accurate preparation of the stock solution is the most critical step for overall method accuracy. Any error here will propagate through all subsequent measurements.
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound standard into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve and bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Calculate the precise concentration based on the actual weight and purity from the Certificate of Analysis.
-
Store at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
These solutions are used to construct the calibration curve.
-
Preparation of Sample Solutions
Causality: The goal of sample preparation is to quantitatively extract the analyte from the matrix while minimizing interferences. The chosen solvent should efficiently solubilize this compound.
-
Extraction:
-
Accurately weigh ~1.0 g of the homogenized sample powder into a centrifuge tube.
-
Add 10 mL of 80% methanol in water.
-
Vortex thoroughly and sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent particulates from damaging the HPLC column and system.[15]
-
HPLC-UV Chromatographic Conditions
Causality: The chromatographic conditions are optimized to achieve good resolution of the this compound peak from other matrix components, a symmetrical peak shape, and a reasonable run time. The acidic modifier (formic acid) helps to protonate silanol groups on the column and the analyte, improving peak shape.
Table 2: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/DAD detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 40% B over 20 min; 40% to 95% B in 2 min; hold 3 min; return to 5% B in 1 min; equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 320 nm[14] |
Note: This is a starting method. Optimization may be required based on the specific sample matrix and HPLC system.
Method Validation Strategy (ICH Q2(R1))
To ensure an analytical method is suitable for its intended purpose, it must be validated.[16] The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard.[4][17][18]
Caption: Core parameters for analytical method validation.
Validation Protocol
-
Specificity: Analyze a blank matrix (a sample known to be free of this compound) and a spiked matrix. The blank should show no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards (e.g., 0.5-100 µg/mL) in triplicate. Plot the average peak area against concentration. Perform a linear regression and ensure the coefficient of determination (R²) is ≥ 0.998.[19]
-
Accuracy: Perform a recovery study. Spike a blank matrix with known concentrations of this compound at three levels (low, medium, high). Prepare and analyze these samples (n=3 for each level) and calculate the percent recovery. The acceptable range is typically 80-120%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicates of a medium-concentration standard on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD). The acceptance criterion is typically <%RSD ≤ 2%.[5]
-
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically S/N ratio of 10:1).
-
Limit of Detection (LOD): The lowest concentration that can be detected but not necessarily quantified (typically S/N ratio of 3:1).
Advanced Methods: LC-MS/MS for Enhanced Sensitivity
For applications requiring lower detection limits, such as in clinical or pharmacokinetic studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][20] It offers superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Table 3: Example LC-MS/MS Parameters for this compound
| Parameter | Example Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 358.1 |
| Product Ions (Q3) | m/z 179.1 (Caffeoyl moiety), m/z 135.1 |
| Collision Energy | To be optimized for the specific instrument |
Causality: The fragmentation of the precursor ion into specific product ions provides a highly selective "fingerprint" for the analyte, drastically reducing matrix interference and improving detection limits compared to UV.[21][22]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Incorrect standard concentration; HPLC system issue (e.g., leak, no flow); Incorrect detection wavelength. | Verify standard preparation; Check system pressure and connections; Confirm detector settings. |
| Broad or Tailing Peaks | Column degradation; Incompatible mobile phase pH; Column overload. | Replace column; Ensure mobile phase pH is 2-3 units below analyte pKa; Dilute sample. |
| Variable Retention Times | Inconsistent mobile phase composition; Column temperature fluctuations; Air in the pump. | Prepare fresh mobile phase; Use a column oven; Degas mobile phase. |
| Poor Linearity (Low R²) | Inaccurate standard dilutions; Standard degradation; Detector saturation at high concentrations. | Prepare fresh standards carefully; Check standard stability; Reduce concentration of highest standard. |
Conclusion
This compound is a vital phytochemical marker whose accurate measurement is essential for quality control and research in multiple industries. By using a high-purity reference standard and following a well-defined, validated analytical method such as the HPLC-UV protocol described herein, researchers can generate reliable and reproducible data. This application note provides the foundational knowledge and practical steps to confidently implement this compound quantification, ensuring data integrity and adherence to rigorous scientific standards.
References
-
Ye, N. et al. (2021). Antioxidant studies by hydrodynamic voltammetry and DFT, quantitative analyses by HPLC-DAD of clovamide, a natural phenolic compound found in Theobroma Cacao L. beans. Food Chemistry, 341(Pt 2), 128260.
-
Kolodziejczyk-Czepas, J. et al. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. Foods, 13(7), 1118.
-
PubChem (n.d.). This compound. National Center for Biotechnology Information.
-
MedKoo Biosciences (n.d.). This compound.
-
Immunomart (n.d.). Clovamide.
-
Wikipedia (n.d.). Clovamide.
-
ECA Academy (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ResearchGate (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
-
Netpharmalab (n.d.). Validation of analytical methods.
-
MOLNOVA (n.d.). Certificate of Analysis: Clovamide.
-
ResearchGate (2018). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives.
-
Starodub (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
Scribd (n.d.). Stability Testing of Phytopharmaceuticals.
-
Slideshare (n.d.). 3.2 Stability-Testing-of-Phytopharmaceuticals.pptx.
-
Slideshare (n.d.). Stability testing of Phytopharmaceuticals.
-
Frontiers in Plant Science (2021). Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao.
-
Balaji College of Pharmacy (n.d.). Stability testing of PHYTO-PHARMACEUTICALS HPTLC And HPLC FINGERPRINTING.
-
Semantic Scholar (n.d.). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives.
-
ResearchGate (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health.
-
RJPT (2020). Regulatory Requirements and Stability Testing of Ethnomedicinal Plant Products.
-
ResearchGate (n.d.). HPLC chromatogram (detection 320 nm) of the clovamide fraction from T. pallidum.
-
PubMed (2024). Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae).
-
ResearchGate (n.d.). Typical HPLC-UV chromatograms of analytical standards mixture.
-
LCGC North America (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.
-
SlidePlayer (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
-
MDC Repository (2023). Current Practices in LC-MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples.
-
PubMed (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva.
-
ResearchGate (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva.
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clovamide - Wikipedia [en.wikipedia.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Clovamide - Immunomart [immunomart.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. molnova.com [molnova.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. netpharmalab.es [netpharmalab.es]
- 17. starodub.nl [starodub.nl]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 21. Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application of trans-Clovamide in Neuroblastoma Cell Culture Models: An In-Depth Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of trans-Clovamide in neuroblastoma cell culture models. It offers detailed protocols, scientific rationale, and data interpretation guidelines to investigate the potential therapeutic effects of this natural phenolamide.
Introduction: The Therapeutic Potential of trans--Clovamide in Neuroblastoma
Neuroblastoma, a common extracranial solid tumor in childhood, presents a significant clinical challenge, particularly in high-risk cases.[1] The complex molecular landscape of neuroblastoma, often characterized by dysregulated signaling pathways such as PI3K/Akt/mTOR and resistance to apoptosis, necessitates the exploration of novel therapeutic agents.[2][3] this compound, a naturally occurring compound found in plants like Theobroma cacao, has garnered interest for its diverse biological activities, including antioxidant and anti-inflammatory properties.[4][5] Emerging evidence suggests its potential as an anticancer agent through mechanisms that may involve the induction of apoptosis and modulation of key cellular signaling pathways.[4] This guide details the experimental framework to elucidate the efficacy and mechanism of action of this compound in neuroblastoma cell lines.
I. Foundational Knowledge: Understanding the Target and the Tool
A. Neuroblastoma Cell Lines: Choosing the Right Model
The selection of an appropriate neuroblastoma cell line is critical for the relevance of in vitro findings. The SH-SY5Y cell line is a widely used and well-characterized model in neuroblastoma research.[6][7] Originating from a metastatic bone tumor, this cell line exhibits an adherent phenotype and can be differentiated into a more mature neuronal phenotype, offering versatility for various experimental questions.[7][8]
B. This compound: A Profile
This compound (N-trans-caffeoyl-L-DOPA) is a phenolic compound with a molecular weight of 359.3 g/mol .[9] Its biological activities are attributed to its chemical structure, which allows it to act as a potent antioxidant.[4] While its direct anticancer mechanisms are still under investigation, related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4] One proposed mechanism of action involves the modulation of signaling pathways like PI3K/Akt/mTOR.[4]
II. Experimental Workflow: A Step-by-Step Approach
This section outlines a logical and robust workflow for assessing the effects of this compound on neuroblastoma cells.
Caption: Experimental workflow for evaluating this compound in neuroblastoma cells.
III. Detailed Protocols
A. Protocol 1: Culture of SH-SY5Y Neuroblastoma Cells
This protocol is adapted from established methods for SH-SY5Y cell culture.[6][7]
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Ham's F-12 and DMEM
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet and plate at a suitable sub-cultivation ratio (e.g., 1:5 to 1:10).
B. Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Example Data for Dose-Response of this compound
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 10 | 85 ± 6.1 | 75 ± 7.2 | 60 ± 8.4 |
| 25 | 60 ± 7.5 | 45 ± 8.1 | 30 ± 7.9 |
| 50 | 40 ± 8.2 | 25 ± 6.9 | 15 ± 5.8 |
| 100 | 20 ± 5.9 | 10 ± 4.3 | 5 ± 3.2 |
C. Protocol 3: Western Blotting for Apoptosis Markers
Western blotting is a technique to detect specific proteins in a sample, making it ideal for analyzing the expression of key apoptosis-related proteins.[12]
Materials:
-
Treated and untreated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[12]
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash three times with TBST.[12]
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. An increase in the ratio of cleaved to pro-forms of caspases and PARP indicates apoptosis.
IV. Mechanistic Insights: Unraveling the Signaling Pathways
This compound may exert its effects through the modulation of critical signaling pathways in neuroblastoma.[4]
A. Proposed Signaling Pathway of this compound in Neuroblastoma
Caption: Hypothesized signaling pathway of this compound in neuroblastoma cells.
This model suggests that this compound may inhibit the pro-survival PI3K/Akt/mTOR pathway while concurrently promoting apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.[2][4] Western blotting for phosphorylated and total forms of Akt and mTOR can validate the inhibition of this pathway.
V. Troubleshooting and Best Practices
-
Compound Solubility: Ensure complete dissolution of this compound in DMSO before preparing working solutions.
-
Cell Health: Regularly monitor cell morphology and growth to ensure the health and consistency of your cell cultures.
-
Assay Controls: Always include appropriate positive and negative controls in your experiments for valid data interpretation.
-
Reproducibility: Perform all experiments with biological and technical replicates to ensure the reproducibility of your findings.
VI. Conclusion
This application note provides a robust framework for investigating the therapeutic potential of this compound in neuroblastoma cell culture models. By following these detailed protocols and considering the proposed mechanisms, researchers can generate high-quality, reproducible data to advance our understanding of this promising natural compound in the context of neuroblastoma therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. SH-SY5Y culturing [protocols.io]
- 8. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 9. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: A Framework for Evaluating the Antimicrobial Efficacy and Cytotoxicity of trans-Clovamide
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy and safety profile of trans-Clovamide, a naturally occurring hydroxycinnamic acid amide found in plants like Theobroma cacao and Trifolium pratense[1][2]. Emerging evidence suggests that clovamide and its derivatives possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties[2][3][4]. Notably, preliminary studies have indicated its potential as an antimicrobial agent, showing activity against various pathogens, including viruses and bacteria[3][5][6].
This guide is designed to be a self-validating system, integrating established methodologies with scientific rationale to ensure the generation of robust and reproducible data. By following these protocols, researchers can systematically characterize the antimicrobial spectrum of this compound, determine its potency, and assess its preliminary safety profile, critical steps in the early-stage evaluation of a novel therapeutic candidate.
Section 1: Scientific Rationale and Experimental Strategy
The primary objective of this experimental design is to quantify the antimicrobial activity of this compound against a clinically relevant panel of bacteria and to assess its potential toxicity to mammalian cells. A multi-tiered approach is employed to build a comprehensive profile of the compound's biological activity.
The core experimental strategy is as follows:
-
Determination of Minimum Inhibitory Concentration (MIC): To ascertain the lowest concentration of this compound that inhibits the visible growth of a microorganism. This is a fundamental measure of antimicrobial potency.
-
Determination of Minimum Bactericidal Concentration (MBC): To determine the lowest concentration of this compound that results in microbial death. This differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Time-Kill Kinetic Assay: To evaluate the rate at which this compound kills a bacterial population over time, providing deeper insight into its pharmacodynamics.
-
In Vitro Cytotoxicity Assessment: To evaluate the effect of this compound on the viability of mammalian cells, providing an early indication of its therapeutic index.[7]
This workflow is designed to be logical and progressive, with each experiment building upon the results of the previous one.
Figure 1: High-level experimental workflow for evaluating this compound.
Section 2: Materials and Reagents
A comprehensive list of necessary materials and reagents should be assembled prior to initiating these protocols. This includes, but is not limited to:
| Category | Specific Items |
| Compound | This compound (high purity), Dimethyl sulfoxide (DMSO, cell culture grade) |
| Bacterial Strains | Staphylococcus aureus (e.g., ATCC 29213), Escherichia coli (e.g., ATCC 25922), and other clinically relevant strains. |
| Bacterial Culture | Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA), 0.5 McFarland turbidity standard. |
| Mammalian Cell Lines | HEK293 (human embryonic kidney cells), HepG2 (human liver cancer cells). |
| Cell Culture | Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA. |
| Assay Reagents | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Lactate Dehydrogenase (LDH) cytotoxicity assay kit. |
| Labware & Equipment | 96-well microtiter plates (sterile, flat-bottom), multichannel pipettes, incubator (37°C, 5% CO2), spectrophotometer (plate reader). |
Section 3: Antimicrobial Susceptibility Testing (AST) Protocols
These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized methods for AST.[8][9][10][11]
Preparation of this compound Stock Solution
The causality behind preparing a concentrated stock solution in DMSO is to ensure the compound is fully solubilized before its introduction into aqueous culture media, where its solubility may be limited. This minimizes precipitation and ensures accurate final concentrations.
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the MIC of an antimicrobial agent and is highly reproducible.[12][13]
-
Preparation of Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture on TSA, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Inoculation:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the appropriate this compound working solution to each well, resulting in the final desired concentrations.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a follow-on to the MIC assay to assess whether the compound is bactericidal.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
| Parameter | Description | Expected Outcome |
| MIC | Lowest concentration with no visible growth. | Quantitative value (e.g., 32 µg/mL). |
| MBC | Lowest concentration causing ≥99.9% cell death. | Quantitative value (e.g., 64 µg/mL). |
| MBC/MIC Ratio | Ratio to classify activity. | ≤ 4 suggests bactericidal activity. |
Section 4: In Vitro Cytotoxicity Protocols
Assessing cytotoxicity is a critical step to ensure that the antimicrobial activity of this compound is not due to general toxicity to all cells.[14][15] These assays provide a preliminary assessment of the compound's safety profile.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed mammalian cells (e.g., HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should bracket the determined MIC values.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Sources
- 1. Clovamide - Wikipedia [en.wikipedia.org]
- 2. Clovamide and Its Derivatives-Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clovamide - Immunomart [immunomart.com]
- 6. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 7. criver.com [criver.com]
- 8. routledge.com [routledge.com]
- 9. ESCMID: EUCAST [escmid.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. captodayonline.com [captodayonline.com]
- 12. pdb.apec.org [pdb.apec.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-Clovamide
Welcome to the technical support center for the synthesis of trans-clovamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable natural product. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and maximize your yield of high-purity this compound.
I. Overview of this compound Synthesis
This compound, or (-)-N-[3',4'-dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine, is a polyphenolic compound of significant interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] The most common and effective synthetic route is a peptide coupling reaction between trans-caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA) or its methyl ester derivative.[2][3][4] This approach, while straightforward in principle, presents several challenges that can impact the final yield and purity. This guide will address these critical aspects to ensure a successful synthesis.
The overall synthetic scheme is depicted below:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality or degraded starting materials: L-DOPA and its derivatives are susceptible to oxidation.[5] 2. Ineffective coupling reagents: EDCI and HOBt can degrade if not stored properly. 3. Insufficient activation of caffeic acid: The carboxylic acid must be activated for the reaction to proceed. 4. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Use fresh, high-purity L-DOPA methyl ester and trans-caffeic acid. Store L-DOPA derivatives under an inert atmosphere and protected from light. 2. Use fresh coupling reagents. Consider more powerful coupling reagents like HATU or HCTU if issues persist.[2][6] 3. Ensure adequate mixing and reaction time for the activation step. Pre-activating the caffeic acid with EDCI/HOBt for a few minutes before adding the L-DOPA methyl ester can be beneficial. 4. A slight excess (1.1-1.2 equivalents) of the caffeic acid and coupling reagents relative to the L-DOPA methyl ester is often optimal. |
| Presence of Multiple Spots on TLC / Peaks in HPLC | 1. Racemization: The stereocenter of L-DOPA can racemize under harsh conditions. 2. cis-trans Isomerization: The double bond of caffeic acid can isomerize to the cis form, particularly upon exposure to light.[7] 3. Side reactions from coupling reagents: Guanidinylation of the amine can occur with carbodiimide reagents.[6] 4. Oxidation of catechol moieties: The dihydroxy-substituted aromatic rings are prone to oxidation. | 1. The use of additives like HOBt helps to suppress racemization.[6] Avoid excessive temperatures and prolonged reaction times. 2. Protect the reaction mixture from light by wrapping the flask in aluminum foil. 3. Avoid using a large excess of the coupling reagent. 4. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Degas all solvents prior to use. |
| Difficult Purification | 1. Polar nature of the product: The multiple hydroxyl groups make this compound highly polar, which can lead to tailing on silica gel. 2. Co-elution of byproducts: Side products may have similar polarities to the desired product. | 1. Use a polar solvent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol.[8] A small amount of acetic acid in the mobile phase can sometimes improve peak shape. 2. If silica gel chromatography is insufficient, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. |
| Low Yield After Purification | 1. Product loss during workup: The polarity of this compound can lead to some solubility in the aqueous layer during extraction. 2. Incomplete reaction: As discussed above. 3. Decomposition on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 1. Saturate the aqueous phase with NaCl (brine) during extractions to reduce the solubility of the product.[8] Back-extract the aqueous layers with ethyl acetate. 2. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup. 3. Neutralize the silica gel with a small amount of triethylamine in the slurry before packing the column, or use neutral alumina for chromatography. |
III. Frequently Asked Questions (FAQs)
Q1: Why is it recommended to use L-DOPA methyl ester instead of L-DOPA directly?
While the reaction can be performed with free L-DOPA, esterifying the carboxylic acid to L-DOPA methyl ester offers several advantages. It protects the carboxylic acid from participating in side reactions and improves the solubility of the starting material in common organic solvents like acetonitrile. The methyl ester can be easily removed in the final step by saponification.
Q2: My L-DOPA methyl ester hydrochloride is not dissolving well in acetonitrile. What should I do?
L-DOPA methyl ester hydrochloride requires a base to be neutralized to the free amine for the coupling reaction. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) will both neutralize the hydrochloride salt and act as a base for the coupling reaction itself, which should aid in solubility.[8]
Q3: What is the typical yield I should expect for this synthesis?
Reported yields for the synthesis of this compound and its derivatives can vary, but with optimized conditions, yields in the range of 75-95% are achievable for the coupling step.[8]
Q4: How can I confirm the identity and purity of my final product?
The identity of this compound should be confirmed by ¹H NMR and Mass Spectrometry.[1] Purity is best assessed by HPLC-DAD, typically monitoring at 320 nm, where the cinnamoyl chromophore has a strong absorbance.[1][9][10]
Q5: I see a new peak growing in my HPLC during the reaction that is not my product. What could it be?
This could be the cis-isomer of this compound. This isomerization is often induced by light.[7] Ensure your reaction is protected from light. Another possibility is the formation of byproducts from the coupling reaction, such as the N-acylisourea, which can be minimized by using HOBt.
IV. Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
Step 1: Synthesis of L-DOPA Methyl Ester Hydrochloride (Optional, if not commercially available)
-
Suspend L-DOPA (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise while stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
The reaction mixture should become a clear solution.
-
Concentrate the mixture under reduced pressure to obtain L-DOPA methyl ester hydrochloride as a white solid. This can typically be used without further purification.
Step 2: Peptide Coupling to form this compound Methyl Ester
References
- 1. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds by Adding Phyllanthus emblica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isolation, structure determination, synthesis, and sensory activity of N-phenylpropenoyl-L-amino acids from cocoa (Theobroma cacao) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of trans-Clovamide in Aqueous Solutions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with trans-Clovamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the success of your experiments.
I. Understanding the Challenge: Physicochemical Properties of this compound
This compound, a naturally occurring caffeoyl conjugate, presents significant promise in various research fields due to its antioxidant and neuroprotective properties.[1] However, its utility is often hampered by poor aqueous solubility, a common hurdle for many new chemical entities (NCEs) in drug discovery.[2]
| Property | Value | Source |
| Molecular Formula | C18H17NO7 | PubChem[3] |
| Molecular Weight | 359.33 g/mol | MedKoo Biosciences[1], PubChem[3] |
| Structure | Contains multiple hydroxyl groups and a carboxylic acid moiety. | PubChem[3] |
| Solubility | Soluble in DMSO.[1] Poorly soluble in water. | MedKoo Biosciences[1] |
The presence of multiple polar functional groups might suggest good water solubility; however, the overall molecular structure contributes to its hydrophobic nature, leading to challenges in preparing aqueous stock solutions for in vitro and in vivo studies.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and initial troubleshooting steps for working with this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?
A1: The initial and often most effective approach for ionizable compounds is pH adjustment.[4][5] this compound possesses a carboxylic acid group, which can be deprotonated at higher pH values, forming a more soluble salt.
-
Rationale: By increasing the pH of your aqueous solution above the pKa of the carboxylic acid, you increase the proportion of the ionized, more soluble form of the molecule.
-
Recommendation: Prepare your buffer at a pH of 7.4 or slightly higher. You can also attempt to dissolve the compound in a slightly basic solution (e.g., prepared with NaOH) and then adjust the pH back down to your desired experimental value, being mindful of potential precipitation.
Q2: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my other options?
A2: If pH modification alone is not sufficient, the use of co-solvents is a widely accepted and effective strategy.[2][4] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[4]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are frequently used.[2]
-
Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic drug and the aqueous environment, making it more favorable for the drug to be solvated.[6]
-
Important Consideration: Be aware of the potential toxicity and effects of the co-solvent on your specific experimental system (e.g., cell culture, animal models). It is crucial to run appropriate vehicle controls.
Q3: Can I use cyclodextrins to improve the solubility of this compound?
A3: Yes, cyclodextrins are an excellent choice for enhancing the solubility of poorly soluble compounds like this compound.[7][8][9] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the drug molecule can be encapsulated, forming an inclusion complex.[4][8]
-
Mechanism: This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[8]
-
Types of Cyclodextrins: While natural cyclodextrins like β-cyclodextrin can be used, their derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer higher solubility and lower toxicity.[4][10]
Q4: I am concerned about the stability of this compound in my prepared solutions. What should I consider?
A4: The stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. While specific stability data for this compound is not extensively available, general principles for phenolic compounds apply.
-
pH: The multiple hydroxyl groups on the phenyl rings can be susceptible to oxidation, which can be pH-dependent.
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or below is advisable.[1]
-
Light: Protect solutions from light to prevent potential photodegradation.
-
Recommendation: It is best practice to prepare fresh solutions for each experiment. If storage is necessary, conduct preliminary stability tests under your specific storage conditions.
III. Troubleshooting Workflows & Experimental Protocols
This section provides detailed, step-by-step protocols for systematically addressing solubility issues with this compound.
Workflow 1: Systematic Solubility Enhancement Strategy
This workflow provides a logical progression for identifying the optimal solubilization method for your specific application.
Caption: A step-by-step decision tree for enhancing this compound solubility.
Protocol 1: Solubility Enhancement using Co-solvents
This protocol details the preparation of a this compound stock solution using a co-solvent system.
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water or desired aqueous buffer
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Co-solvent Addition: Add a small volume of 100% DMSO to the powder. The initial volume should be just enough to create a slurry.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but be cautious of potential degradation.
-
Aqueous Dilution: Slowly add the sterile water or buffer to the DMSO concentrate while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
Final Concentration: Continue adding the aqueous phase until the desired final concentration and co-solvent percentage are reached.
-
Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with your co-solvent.
-
Storage: Store the stock solution at -20°C or below, protected from light.
Self-Validation:
-
Visually inspect the solution for any signs of precipitation or cloudiness after preparation and after a freeze-thaw cycle.
-
For quantitative validation, measure the concentration of a freshly prepared and a stored sample using a suitable analytical method like HPLC-UV.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a more soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, nuclease-free water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare HP-β-CD Solution: Dissolve the required amount of HP-β-CD in the desired volume of water or buffer. A common starting concentration for HP-β-CD is 10-40% (w/v).
-
Add this compound: Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours. This extended stirring time is necessary to allow for the formation of the inclusion complex.
-
pH Adjustment (Optional): If necessary, adjust the pH of the solution to your desired experimental value.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
Storage: Store the complexed solution at 2-8°C for short-term use or -20°C for long-term storage, protected from light.
Self-Validation:
-
A noticeable increase in the amount of dissolved this compound compared to a solution without HP-β-CD should be visually apparent.
-
The formation of the inclusion complex can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).
IV. Advanced Considerations & Alternative Approaches
For particularly challenging applications, more advanced formulation strategies may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a polymer, to improve its dissolution rate and bioavailability.[7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[5]
-
Lipid-Based Formulations: For oral delivery, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[2]
The choice of method will depend on the specific requirements of your experiment, including the desired concentration, route of administration, and acceptable excipients.
Caption: Overview of solubility enhancement techniques and their mechanisms.
V. References
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Google AI Search.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC.
-
Cosolvent and Complexation Systems. (2022-05-30). Pharma Excipients.
-
Co-solvent: Significance and symbolism. (2025-12-23). Google AI Search.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024-03-15). WuXi AppTec DMPK.
-
This compound | C18H17NO7 | CID 6506968. PubChem.
-
This compound | CAS#53755-02-5 | caffeoyl conjugate. MedKoo Biosciences.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
-
Can I use Cyclodextrin to improve the solubility of a compound?. (2015-11-16). ResearchGate.
-
Clovamide. Wikipedia.
-
Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. NIH.
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
-
Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC.
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
-
SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org.
-
Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. NIH.
-
Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. (2024-04-02). ResearchGate.
-
Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. Frontiers.
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives.
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC.
-
5 Novel Techniques for Solubility Enhancement. (2021-07-26). Ascendia Pharmaceutical Solutions.
-
US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
-
Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. MDPI.
-
Methods for improve solubility.. ResearchGate.
-
Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. (2025-08-06). ResearchGate.
-
pH-induced solubility transition of sulfonamide-based polymers. PubMed.
-
(PDF) Study of pH-dependent drugs solubility in water. (2025-08-09). ResearchGate.
-
Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs by Yitian Marguerite Chen. Deep Blue Repositories.
-
Clovamide and Its Derivatives-Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. PubMed.
-
Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed.
-
Solubility Table for Water at Temperature. Sigma-Aldrich.
-
What are the Major Challenges in Developing Commercially Viable Oral Transmucosal Drug Formulations?. (2025-10-21). DataM Intelligence.
-
Correlating the Solubility Behavior of Fatty Acids, Mono-, Di-, and Triglycerides, and Fatty Acid Esters in Supercritical Carbon Dioxide | Request PDF. (2025-08-05). ResearchGate.
-
Is chlorpropamide stable in acidic aqueous solution?. (2015-08-02). ResearchGate.
-
Challenges in Translational Development of Pharmaceutical Cocrystals. (2025-08-07). ResearchGate.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of trans-Clovamide during extraction
Document ID: TSC-TC-2026-01
Version: 1.0
Introduction
Welcome to the Technical Support Center for trans-Clovamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for minimizing the degradation of this compound during extraction from plant matrices. As a hydroxycinnamic acid amide (HCAA) composed of trans-caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA), this compound possesses multiple functional groups susceptible to degradation. Understanding and mitigating these degradation pathways is critical for obtaining accurate, reproducible results and preserving the compound's biological activity.
This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to ensure the integrity of your this compound extracts.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
FAQ 1: My final extract is brown/darkly colored, and my yield of this compound is low. What is causing this?
Answer: A brown or dark-colored extract is a primary indicator of oxidative degradation. This compound contains two catechol moieties (3,4-dihydroxyphenyl groups), which are highly susceptible to oxidation.[1] This process can be enzymatic or non-enzymatic.
-
Enzymatic Oxidation: Plant enzymes like polyphenol oxidase (PPO) and peroxidase (POD), released upon cell lysis during homogenization, rapidly catalyze the oxidation of the catechol groups to form highly reactive o-quinones. These quinones then polymerize, leading to the formation of brown pigments (melanin) and a subsequent loss of the parent compound.[1]
-
Non-Enzymatic (Auto-oxidation): In the presence of oxygen, especially at alkaline pH, the catechol groups can auto-oxidize. This process can be accelerated by the presence of metal ions.
Troubleshooting Solutions:
| Solution | Mechanism of Action | Recommended Implementation |
| Incorporate Antioxidants | Antioxidants like ascorbic acid or sodium metabisulfite act as sacrificial agents, being preferentially oxidized over this compound. | Add 0.1-0.5% (w/v) ascorbic acid to your extraction solvent immediately before use.[2] |
| Add a Chelating Agent | Metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative reactions. EDTA (ethylenediaminetetraacetic acid) chelates these ions, rendering them inactive. | Add 1-10 mM EDTA to your extraction buffer. |
| Work at Low Temperatures | Enzymatic activity is significantly reduced at low temperatures. | Keep plant material on ice during homogenization. Perform extraction at 4°C or use pre-chilled solvents. |
| De-gas Solvents / Use Inert Atmosphere | Removing dissolved oxygen from the extraction solvent minimizes the potential for auto-oxidation. | Sparge solvents with an inert gas (nitrogen or argon) before use. If possible, conduct the entire extraction process under an inert atmosphere. |
FAQ 2: I am detecting a second peak in my chromatogram with the same mass as this compound but a different retention time. Is this an impurity?
Answer: It is highly probable that you are observing the formation of cis-Clovamide , a geometric isomer of the naturally occurring trans- form.[3][4] The trans configuration of the double bond in the caffeic acid moiety is susceptible to isomerization, particularly when exposed to ultraviolet (UV) light.[5]
This trans-to-cis isomerization is a common degradation pathway for hydroxycinnamic acids and their derivatives. While the two isomers have the same mass, their different spatial arrangements lead to different retention times on a reversed-phase HPLC or UPLC column.[5][6]
Troubleshooting Solutions:
| Solution | Mechanism of Action | Recommended Implementation |
| Protect from Light | Minimizing exposure to light, especially UV wavelengths, prevents the energy input required for isomerization of the double bond. | Use amber glass vials or wrap glassware in aluminum foil during extraction and storage. Work in a dimly lit environment or under yellow light. |
| Store Extracts Properly | Proper storage minimizes degradation from residual light exposure and thermal energy. | Store final extracts at -20°C or -80°C in the dark. |
| Analytical Separation | Use a validated, high-resolution chromatographic method to separate and quantify both isomers. | Refer to the Analysis and Quality Control section below for a recommended UPLC-MS/MS method. |
FAQ 3: My this compound recovery is inconsistent, especially when I adjust the pH of my extraction solvent. What is the optimal pH?
Answer: The stability of this compound is highly pH-dependent due to its amide linkage and phenolic hydroxyl groups.
-
Alkaline Hydrolysis (pH > 8): The amide bond in this compound is susceptible to hydrolysis under basic conditions, which would cleave the molecule into caffeic acid and L-DOPA.[7] Furthermore, the catechol groups are rapidly oxidized at alkaline pH, as the phenoxide ions are more easily oxidized.[8][9]
-
Acidic Hydrolysis (Strongly Acidic, pH < 2): While more stable than in alkaline conditions, prolonged exposure to strong acids can also lead to hydrolysis of the amide bond.[7]
-
Optimal pH Range: Phenolic compounds are generally most stable in a mildly acidic environment.[10][11] An acidic pH also helps to keep the phenolic hydroxyl groups protonated, reducing their susceptibility to oxidation.
Troubleshooting Solutions:
| Solution | Mechanism of Action | Recommended Implementation |
| Use a Mildly Acidic Solvent | Maintains the protonated state of the phenolic groups and prevents base-catalyzed hydrolysis and oxidation. | Acidify your extraction solvent (e.g., 80% methanol in water) with a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to achieve a pH between 3 and 5. |
| Avoid Strong Bases | Prevents rapid degradation through hydrolysis and oxidation. | Do not use strong bases like sodium hydroxide or ammonium hydroxide during the extraction process. |
| Buffer the System | If pH control is critical, using a buffer can maintain a stable environment. | For aqueous-based extractions, consider using a citrate or acetate buffer within the optimal pH range. |
Part 2: Degradation Pathways & Prevention Workflow
Understanding the potential degradation routes is the first step toward prevention. The following diagrams illustrate the primary degradation pathways for this compound and a recommended workflow designed to minimize them.
Major Degradation Pathways
Caption: Recommended workflow for minimizing this compound degradation.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the extraction and analysis of this compound.
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods used for extracting phenolic compounds from Trifolium species, a known source of clovamide. [6][12] Materials:
-
Lyophilized plant material (e.g., leaves of Trifolium pratense)
-
Extraction Solvent: 80% Methanol (HPLC grade) in ultrapure water, supplemented with 0.1% (v/v) Formic Acid and 0.5% (w/v) Ascorbic Acid. Prepare fresh and keep on ice.
-
Liquid Nitrogen
-
Amber centrifuge tubes (50 mL)
-
Ultrasonic bath or probe sonicator
-
Refrigerated centrifuge
-
0.22 µm Syringe filters (PTFE)
-
Amber HPLC vials
Procedure:
-
Sample Preparation: Weigh approximately 1.0 g of lyophilized plant material. To prevent enzymatic activity upon thawing, perform cryogenic grinding. Place the sample in a mortar, add liquid nitrogen, and grind to a fine powder using a pestle.
-
Solvent Preparation: Prepare the extraction solvent immediately before use. For 100 mL, combine 80 mL of methanol, 20 mL of water, 100 µL of formic acid, and 0.5 g of ascorbic acid. Mix thoroughly and place on ice. De-gas the solvent by sonicating for 10 minutes or by sparging with nitrogen gas.
-
Extraction:
-
Transfer the powdered plant material (1.0 g) to a 50 mL amber centrifuge tube.
-
Add 20 mL of the pre-chilled extraction solvent.
-
Vortex briefly to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic bath. Sonicate for 30 minutes, ensuring the bath temperature does not exceed 40°C (monitor and add ice as needed).
-
-
Clarification:
-
After sonication, immediately centrifuge the tube at 4,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean amber tube.
-
-
Final Preparation & Storage:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial for analysis.
-
For storage, flush the headspace of the storage vial with nitrogen or argon gas, seal tightly, and store at -80°C.
-
Protocol 2: UPLC-MS/MS Method for Analysis and Quality Control
This method is designed to separate this compound from its cis-isomer and other potential degradation products, providing a stability-indicating assay. The method is based on established principles for separating phenolic compounds and their isomers. [11][13] Instrumentation:
-
UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |
Mass Spectrometry Conditions (Negative Ion Mode):
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor Ion (m/z): 358.1 -> Product Ions (m/z): 179.0 (Caffeoyl moiety), 135.0 (Decarboxylated caffeoyl) |
Expected Results:
Under these conditions, cis-Clovamide is expected to elute slightly earlier than this compound due to its less planar structure, which has weaker interactions with the C18 stationary phase. This method allows for the accurate quantification of both isomers, providing a clear picture of the extract's integrity.
References
- A Simple Validated Stability Indicating RP-HPLC Method for the Determination of Three Antiparkinsonism Compounds in Oral Contrac. (n.d.).
- OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF ANTIOXIDANT PHENOLICS FROM ALGERIAN TRIFOLIUM TOMENTOSUM L. USING RESPONSE SUR. (n.d.). Chemistry Journal of Moldova.
- Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022). MDPI.
- Energy resolved tandem mass spectrometry experiments for resolution of isobaric compounds: a case of cis/trans isomerism. (2016). PubMed.
- Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022). PubMed.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC. (2012).
- Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. (2024).
- The Effect of Traditional and Cyclodextrin-Assisted Extraction Methods on Trifolium pratense L. (Red Clover) Extracts Antioxidant Potential. (n.d.). MDPI.
- Phcogj.com Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmari. (n.d.). Pharmacognosy Journal.
- A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. (2024). MDPI.
- Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. (n.d.). The Royal Society of Chemistry.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2005).
- Metabolomics study of flavonoids in Coreopsis tinctoria of different origins by UPLC–MS/MS. (2022). SpringerLink.
- Development and Optimization of an UPLC-QTOF-MS/MS Method Based on an In-Source Collision Induced Dissociation Approach for Comprehensive Discrimination of Chlorogenic Acids Isomers from Momordica Plant Species. (2014).
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2005). Semantic Scholar.
- Oxidation rate constants k and half-life t 1/2 of L-DOPA at different temperatures and pH values. (2012).
- Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. (2020). Frontiers in Plant Science.
- Analysis of l-DOPA-derived melanin and a novel degradation product formed under alkaline conditions. (2016). PubMed.
- Stability indicating tlc-densitometric method for determination of chlorpropamide. (n.d.).
- Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Changes in the cis-trans isomer selectivity of a reversed-phase liquid chromatography column during use with acidic mobile phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Ultrasound-assisted green extraction methods: An approach for cosmeceutical compounds isolation from Macadamia integrifolia pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. mdpi.com [mdpi.com]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of trans-Clovamide and its Isomers
Welcome to the technical support hub for the chromatographic analysis of trans-clovamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for resolving common challenges encountered during the HPLC separation of this compound and its geometric isomers. As a complex phenolic amide, clovamide presents unique analytical hurdles, primarily the co-elution of its cis/trans isomers and poor peak shape. This document provides a logical, experience-driven framework for method development and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues.
Q1: What is peak tailing, and why is it so common with this compound? A1: Peak tailing is asymmetry in a chromatographic peak, where the back of the peak is wider than the front. For phenolic compounds like this compound, which contains multiple catechol and carboxylic acid groups, the primary cause is secondary interactions with the stationary phase.[1] These polar, acidic functional groups can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of traditional silica-based C18 columns, slowing their elution in a non-uniform way and causing tailing.[2][3] Another major cause is using a mobile phase pH that is too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms simultaneously.[1][4]
Q2: My this compound and cis-clovamide peaks are co-eluting or have very poor resolution. What is the first thing I should try? A2: The first and simplest parameter to adjust is the gradient slope. A shallower gradient provides more time for the stationary phase to interact differently with the two isomers, often improving resolution.[5] If you are running a 20-minute gradient, try extending it to 30 or 40 minutes while keeping the initial and final solvent compositions the same. If this fails, the next step is to evaluate your choice of organic modifier and column chemistry, as the system lacks the necessary selectivity.
Q3: What is a good starting point for a mobile phase to analyze clovamide? A3: For reversed-phase analysis of phenolic compounds, a low-pH mobile phase is essential to suppress the ionization of both phenolic hydroxyls and carboxylic acids, leading to better retention and peak shape.[3][4] A robust starting point is:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile This setup maintains a consistent, low pH (~2.7) and is compatible with mass spectrometry. For initial method development, a generic gradient of 5% to 95% B over 20-30 minutes is a common starting point.[6]
Q4: Can my sample solvent cause peak distortion even if my method is good? A4: Absolutely. If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% methanol or DMSO), it can cause the analyte to travel down the column before the gradient starts, leading to broad or split peaks. The Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).[1] If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
Part 2: In-Depth Troubleshooting Guides
Scenario 1: Poor Resolution and Co-elution of Cis/Trans Isomers
Separating geometric isomers like cis- and this compound is a challenge of selectivity. Their structures are very similar, and separation relies on exploiting subtle differences in their three-dimensional shape and electronic properties.
Underlying Cause: The primary issue is a lack of differential interaction between the isomers and the stationary phase. A standard C18 column may not have sufficient shape selectivity.
Troubleshooting Workflow:
-
Optimize the Gradient: As mentioned in the FAQ, first decrease the gradient slope. If a linear gradient from 10% to 50% B over 20 minutes (2%/min) is used, try reducing the slope to 1%/min (40-minute gradient). This is the least disruptive change.
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and stationary phases.[3]
-
Acetonitrile is generally a stronger solvent and provides good efficiency.
-
Methanol can offer unique selectivity, especially on phenyl-based columns where it can enhance π-π interactions.[3] Prepare a mobile phase B using methanol (with 0.1% formic acid) and re-run the separation. The change in solvent-analyte interactions can often resolve isomers.
-
-
Select a Different Stationary Phase: If the above steps fail, the column chemistry is not suitable.
-
Phenyl-Hexyl Column: This is often the best choice for separating aromatic or unsaturated compounds. The phenyl rings on the stationary phase can engage in π-π stacking interactions with the aromatic rings in clovamide. The rigid structure of the trans-isomer often allows for a more favorable π-π interaction than the sterically hindered cis-isomer, providing the selectivity needed for separation.[3][7]
-
Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature provides an alternative selectivity mechanism and helps to shield residual silanols, which can improve peak shape.[7]
-
Scenario 2: Severe Peak Tailing of the Clovamide Peak
A tailing peak (Tailing Factor > 1.5) compromises integration accuracy and can hide low-level impurities.[8]
Troubleshooting Workflow:
The flowchart below outlines a systematic approach to diagnosing and fixing peak tailing. The most probable causes for clovamide are chemical interactions.
Caption: A systematic workflow for diagnosing the root cause of peak tailing.
Detailed Steps for Chemical Troubleshooting:
-
Ensure Low Mobile Phase pH: Clovamide has acidic protons on its carboxylic acid and catechol groups. To ensure it is in a single, neutral state, the mobile phase pH must be low. Using 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2) is highly effective. TFA is a strong ion-pairing agent and can dramatically improve peak shape, but it suppresses MS signal and should be avoided if using LC-MS.
-
Test for Column Overload: Mass overload is a common cause of tailing that resembles secondary interactions.[4] Perform a simple dilution experiment: dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column. Reduce your sample concentration accordingly.[1][5]
-
Evaluate Column Health: If the issue persists, the column itself may be the problem.
-
Contamination: Strongly retained compounds from previous injections can create active sites. Flush the column with a strong, non-polar solvent (like isopropanol) followed by your mobile phase.
-
Degradation: Over time, especially at higher pH, the silica backbone of a column can dissolve, exposing more active silanol sites. If the column is old or has been used extensively, it may need to be replaced.[9][10]
-
Part 3: Method Development Workflow
This section provides a logical workflow for developing a robust separation method for this compound and its isomers from scratch.
Caption: A step-by-step workflow for developing a selective HPLC method.
Part 4: Reference Data & Protocols
Table 1: Recommended HPLC Columns for Clovamide Isomer Separation
| Column Phase | Particle Type | Key Advantage | When to Use |
| Phenyl-Hexyl | Superficially Porous (SPP) or Fully Porous (<3 µm) | Provides π-π interactions, offering unique selectivity for aromatic and unsaturated compounds.[3][7] | Primary recommendation. Excellent for resolving geometric isomers with aromatic rings. |
| Modern C18 | Superficially Porous (SPP) or Fully Porous (<3 µm) | High hydrophobicity and efficiency. Must be a high-purity, fully end-capped phase to minimize silanol activity. | Good starting point if a Phenyl-Hexyl is not available. May require more mobile phase optimization. |
| Polar-Embedded | Fully Porous (<3 µm) | Offers alternative selectivity and is resistant to dewetting in highly aqueous mobile phases. Good peak shape for polar analytes.[7] | Useful if peak shape remains an issue on C18 or Phenyl phases. |
Protocol: Sample and Mobile Phase Preparation
Objective: To ensure sample and mobile phases are correctly prepared to prevent common chromatographic problems like pressure spikes, baseline noise, and peak distortion.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
High-purity Formic Acid (>99%)
-
0.22 µm or 0.45 µm solvent filters
-
Sample filters (e.g., 0.22 µm PTFE or PVDF)
Procedure:
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water), measure 999 mL of HPLC-grade water into a clean solvent bottle.
-
Add 1 mL of high-purity formic acid.
-
Cap and mix thoroughly.
-
Filter the mobile phase using a 0.45 µm solvent filter to remove particulates.[9]
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent pump issues and baseline noise.[10]
-
Repeat the process for Mobile Phase B using the appropriate organic solvent (Acetonitrile or Methanol).
-
-
Sample Preparation:
-
Accurately weigh the clovamide-containing sample or standard.
-
Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase (e.g., 95:5 Water:Acetonitrile).[1]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could clog the column frit.[9]
-
Prepare a dilution series to determine the optimal concentration that avoids column overload.
-
References
-
Hu, Y., et al. (2015). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central. Available at: [Link]
-
ResearchGate. (2015). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPRA Journal. Available at: [Link]
-
Vidyalakshmi, R., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. Available at: [Link]
-
Wikipedia. Clovamide. Wikipedia. Available at: [Link]
-
Stoll, D. R. (2011). Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]
-
Biovanix Chromatography. (2022). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. Available at: [Link]
-
Sarker, S. D., & Nahar, L. (2009). HPLC in Natural Product Analysis: The Detection Issue. Planta Medica. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
Olszewska, M. A., et al. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. National Institutes of Health. Available at: [Link]
-
Kolodziejczyk-Czepas, J., et al. (2011). HPLC chromatogram (detection 320 nm) of the clovamide fraction from T. pallidum. ResearchGate. Available at: [Link]
-
Wang, F., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. silicycle.com [silicycle.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of trans-Clovamide
Welcome to the technical support center for the LC-MS/MS analysis of trans-Clovamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalysis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights to ensure the accuracy and reliability of your analytical data.
Section 1: Understanding the Challenge: Matrix Effects and this compound
Q1: What is this compound and why is its analysis challenging?
This compound, also known as N-trans-caffeoyl-L-DOPA, is a naturally occurring phenolic compound found in sources like cocoa and red clover. It possesses antioxidant and neuroprotective properties, making it a molecule of interest in pharmaceutical and nutraceutical research.
From a bioanalytical perspective, this compound presents a challenge due to its polar nature and the presence of two catechol moieties. These structural features make it susceptible to significant matrix effects, particularly ion suppression, when analyzed in complex biological matrices such as plasma, urine, or tissue homogenates.
Q2: What are matrix effects in LC-MS/MS and why are they a concern for this compound analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, often unseen, components from the sample matrix. This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). For quantitative bioanalysis, matrix effects are a major concern as they can lead to inaccurate and imprecise results.
The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation to ensure data integrity. Given the polar nature of this compound, it often co-elutes with endogenous polar compounds like phospholipids, salts, and metabolites, which are notorious for causing ion suppression in electrospray ionization (ESI).
Section 2: Identifying and Quantifying Matrix Effects
Before you can troubleshoot matrix effects, you must first determine if they are impacting your analysis. Here are the key methodologies to identify and quantify these effects.
Q3: How can I qualitatively assess if matrix effects are present in my this compound assay?
The most common method for qualitative assessment is the post-column infusion experiment. This technique provides a visual representation of where ion suppression or enhancement occurs across the chromatographic run.
Experimental Protocol: Post-Column Infusion
-
System Setup: A syringe pump continuously infuses a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
-
Blank Matrix Injection: A blank, extracted matrix sample (e.g., plasma from an untreated subject) is injected onto the LC-MS/MS system.
-
Data Analysis: The signal of the infused this compound is monitored. Any deviation (dip or peak) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively.
This experiment is invaluable during method development as it allows for the adjustment of chromatographic conditions to move the this compound peak away from zones of significant matrix interference.
Caption: Post-column infusion experimental workflow.
Q4: How can I quantitatively measure the extent of matrix effects?
Quantitative assessment is typically performed using the post-extraction spike method . This involves calculating a Matrix Factor (MF) to determine the precise degree of ion suppression or enhancement.
Experimental Protocol: Matrix Factor Calculation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the extracted residue is spiked with this compound to the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): this compound is spiked into the blank matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Overall Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
An MF value of 1 indicates no matrix effect. An MF < 1 signifies ion suppression, and an MF > 1 indicates ion enhancement. According to regulatory guidance, the precision of the matrix factor across different lots of matrix should be within an acceptable range (e.g., %CV ≤ 15%).
Section 3: Strategies for Mitigating Matrix Effects
Once matrix effects have been identified and quantified, the next step is to minimize or eliminate them. This can be approached from three main angles: sample preparation, chromatography, and the use of internal standards.
Q5: Which sample preparation techniques are most effective for reducing matrix effects for a polar molecule like this compound?
The goal of sample preparation is to remove interfering endogenous components while efficiently recovering the analyte. For a polar compound like this compound, which is structurally similar to catecholamines, several strategies can be employed.
| Technique | Principle | Pros for this compound | Cons for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile) or acid. | Simple, fast, and inexpensive. | Non-selective; often results in significant remaining matrix components (e.g., phospholipids), leading to high matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Can provide a cleaner extract than PPT. By adjusting the pH and solvent polarity, some selectivity can be achieved. | As a polar molecule, this compound may have poor partitioning into common non-polar organic solvents, leading to low recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective and can provide the cleanest extracts, significantly reducing matrix effects. Mixed-mode or specific sorbents can be used to target the catechol structure. | More time-consuming and expensive; requires careful method development to optimize loading, washing, and elution steps. |
Recommendation: For this compound, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode cation exchange sorbent can be particularly effective, as the molecule will be charged at acidic pH, allowing for strong retention and subsequent elution with a basic or high-ionic-strength solvent. This approach is commonly used for catecholamines and related compounds.
Technical Support Center: Mitigating Autofluorescence in Cellular Imaging
A Note to the Researcher: Before proceeding, it is important to clarify the function of trans-Clovamide. Based on an extensive review of current scientific literature, this compound is recognized as a bioactive polyphenolic compound, primarily studied for its antioxidant and anti-inflammatory properties.[1][2] There is currently no established evidence to suggest its use as a fluorescent probe for cell imaging.
However, the challenge of managing autofluorescence is a critical and universal issue in fluorescence microscopy. This guide is structured to address this core problem comprehensively. For the purposes of providing specific, actionable advice, we will proceed under the hypothetical scenario that you are working with a novel fluorescent probe, which we will refer to as "your probe," that possesses spectral characteristics similar to many organic fluorophores that emit in the green spectrum—a region often plagued by autofluorescence.
We will assume hypothetical spectral properties for "your probe" as follows:
-
Excitation Maximum: ~488 nm (Blue)
-
Emission Maximum: ~520 nm (Green)
This guide is designed to serve as a robust resource for any researcher facing challenges with background fluorescence, providing expert-level insights and validated protocols to enhance signal-to-noise and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, occurring in the absence of any extrinsic fluorophore or stain.[3][4] It is a significant challenge in fluorescence imaging because it can obscure the true signal from your fluorescent probe, leading to a poor signal-to-noise ratio, false positives, and difficulty in interpreting results.[5]
Q2: What are the primary sources of autofluorescence in my cells or tissue?
Autofluorescence originates from various endogenous molecules that are intrinsic to the cell and its extracellular environment. The most common sources include:
-
Metabolic Coenzymes: Molecules like NADH and flavins (FAD, FMN), which are abundant in mitochondria, are major contributors, especially when excited by UV or blue light.[4]
-
Structural Proteins: Extracellular matrix components such as collagen and elastin are highly autofluorescent, typically emitting in the blue-green spectral range.[6]
-
Lipofuscin: Often called the "aging pigment," these are granules of oxidized proteins and lipids that accumulate in the lysosomes of post-mitotic cells (like neurons and cardiac muscle). Lipofuscin has a very broad excitation and emission spectrum, making it particularly problematic.[4][6]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins and other biomolecules to create fluorescent products.[3][5]
Below is a diagram illustrating the common cellular origins of autofluorescence.
Caption: Common sources of cellular and process-induced autofluorescence.
Q3: How can I quickly check if autofluorescence is impacting my experiment?
The most straightforward method is to prepare a control sample that undergoes the exact same preparation and fixation process as your experimental samples but is not stained with your fluorescent probe.[5] Image this "unstained" control using the same imaging settings (laser power, exposure time, gain) that you use for your stained samples. Any signal you detect in this control is autofluorescence. This is your baseline background and is essential for troubleshooting.
Troubleshooting Guides: From Prevention to Correction
Issue 1: High Background Signal Across the Entire Image
This is often related to sample preparation, media, or the fixation process.
Causality & Explanation: Autofluorescence can be introduced or exacerbated by external factors. Phenol red in culture media is fluorescent, as are components in fetal bovine serum (FBS).[5] Furthermore, aldehyde fixatives cross-link proteins, which can create fluorescent byproducts. The longer the fixation, the stronger this induced fluorescence can become.[6]
Troubleshooting Steps:
-
Optimize Your Imaging Media: Before imaging live cells, replace the standard culture medium with a phenol red-free, optically clear medium or buffered saline solution.
-
Re-evaluate Your Fixation Protocol:
-
Reduce Fixation Time: Use the minimum fixation time necessary to preserve morphology.
-
Test Alternative Fixatives: If your protocol allows, try a non-aldehyde-based fixative like ice-cold methanol or ethanol, which typically induce less autofluorescence.[5]
-
Post-Fixation Treatment: After aldehyde fixation, you can treat samples with a reducing agent like sodium borohydride (NaBH₄) to reduce aldehyde-induced fluorescence. Caution: This can have variable effects and should be optimized.[6]
-
Issue 2: Bright, Punctate, or Spatially Localized Autofluorescence
This often points to specific endogenous fluorophores like lipofuscin or extracellular matrix components.
Causality & Explanation: Lipofuscin granules in older or highly metabolic cells and collagen/elastin fibers in tissue sections are potent sources of autofluorescence. These signals are often so bright and spectrally broad that they can be mistaken for specific staining.
Troubleshooting Workflow:
Caption: Decision workflow for addressing localized autofluorescence.
Method 1: Chemical Quenching with Sudan Black B
Sudan Black B (SBB) is a lipophilic dye that can effectively mask autofluorescence from lipofuscin.[7] However, it's important to note that SBB itself can introduce some background in the far-red channels, so optimization is key.[8]
Protocol 1: Sudan Black B Staining for Cultured Cells/Tissue Sections
-
Prepare SBB Solution (Fresh): The day before staining, dissolve 0.1 g of Sudan Black B powder in 100 mL of 70% ethanol. Stir overnight on a magnetic stirrer to ensure saturation. Filter the solution through a 0.2 µm filter immediately before use.[7][9]
-
Sample Preparation: Proceed with your standard fixation and permeabilization protocol.
-
Rinse: Briefly rinse the sample in 70% ethanol.
-
Incubation: Incubate the sample in the filtered SBB solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the sample extensively with 70% ethanol to remove excess SBB, followed by several washes in PBS.
-
Staining: Proceed with your primary and secondary antibody/fluorescent probe staining protocol.
Method 2: Pre-Staining Photobleaching
This technique involves intentionally exposing your unstained sample to high-intensity light to destroy the endogenous fluorophores before you apply your specific fluorescent probe.[10][11]
Protocol 2: General Photobleaching of Autofluorescence
-
Sample Preparation: Prepare your sample through fixation and permeabilization as required.
-
Mounting: Mount the sample on the microscope slide.
-
Exposure: Before incubating with your fluorescent probe, expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp on a standard fluorescence microscope) for a period ranging from 30 minutes to several hours. The optimal time must be determined empirically.[12]
-
Staining: After bleaching, proceed with your standard staining protocol.
Issue 3: Autofluorescence Spectrum Overlaps with "Your Probe"
This is the most challenging scenario, where the autofluorescence signal is spectrally similar to your signal of interest.
Causality & Explanation: Many endogenous fluorophores, particularly NADH and flavins, emit broadly in the green part of the spectrum (~450-550 nm), which directly overlaps with our hypothetical probe and many common green fluorophores like FITC, Alexa Fluor 488, and GFP.[4]
Troubleshooting Steps:
-
Shift to a Different Spectral Window (Recommended): The most effective solution is to switch your probe to one that emits in the red or far-red region of the spectrum (emission > 600 nm). Autofluorescence is significantly weaker at longer wavelengths.[6]
-
Use Spectral Unmixing (Advanced): If you have access to a confocal microscope with a spectral detector, you can use a technique called spectral unmixing. This method treats autofluorescence as a distinct fluorescent "species."[13]
-
Step 1: Acquire Reference Spectra: First, take a spectral image of an unstained sample to get the unique emission "fingerprint" of the autofluorescence.
-
Step 2: Acquire Sample Spectrum: Take a spectral image of your sample stained with your probe. This image will contain a mix of signals.
-
Step 3: Linear Unmixing: The microscope software uses an algorithm to mathematically separate the autofluorescence spectrum from your probe's spectrum in each pixel of the image, generating a "clean" image of your specific signal.[13][14]
-
Data Summary Table
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location |
| NADH | ~340-360 | ~440-470 | Mitochondria |
| Flavins (FAD, FMN) | ~450 | ~520-540 | Mitochondria |
| Collagen | ~340-400 | ~400-500 | Extracellular Matrix |
| Elastin | ~350-450 | ~420-520 | Extracellular Matrix |
| Lipofuscin | Broad (350-500) | Broad (460-670) | Lysosomes (aged cells) |
| Aldehyde Fixatives | Broad (e.g., 350-450) | Broad (e.g., 450-550) | Throughout Sample |
| Data compiled from multiple sources.[4][15][16] |
References
-
Sun, Y., & Chakrabartty, A. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56183. [Link]
-
Sun, Y., & Chakrabartty, A. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PubMed, 28930988. [Link]
-
Das, B. B., et al. (2011). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. AIP Conference Proceedings. [Link]
-
Fellers, T. J., & Davidson, M. W. Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions. [Link]
-
Tsitoura, E., et al. (2024). An optimised protocol for the detection of lipofuscin in cells cultured in vitro. protocols.io. [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. [Link]
-
ZEISS Microscopy. Interactive Tutorials | Spectral Imaging with Linear Unmixing. ZEISS Microscopy Online Campus. [Link]
-
Wright Cell Imaging Facility. Autofluorescence: Causes and Cures. Wright Cell Imaging Facility. [Link]
-
Monici, M. (2014). Autofluorescence spectroscopy and imaging: A tool for biomedical research and diagnosis. European Journal of Histochemistry, 58(4), 2461. [Link]
-
Evangelou, K., et al. (2024). An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence. PubMed Central, 19(7), e0298816. [Link]
-
Cytek Biosciences. (2024). Extract Multiple Autofluorescence Signatures With AF Explorer. YouTube. [Link]
-
Giraldo, J. P., et al. (2019). Detection and Imaging of the Plant Pathogen Response by Near-Infrared Fluorescent Polyphenol Sensors. Angewandte Chemie International Edition, 58(34), 11845-11849. [Link]
-
Kuttiraja, M., et al. (2014). Modified Sudan Black B staining method for rapid screening of oleaginous marine yeasts. International Journal of Current Microbiology and Applied Sciences, 3(9), 41-46. [Link]
-
Neuromuscular Home Page. SUDAN BLACK B PROTOCOL. Washington University in St. Louis. [Link]
-
Ge, J., et al. (2021). Recent Advances and the Potential for Clinical Use of Autofluorescence Detection of Extra-Ophthalmic Tissues. MDPI. [Link]
-
University of Chicago. (2021). Cytek Aurora Training Part 5: Performing Spectral Unmixing. YouTube. [Link]
-
Bitesize Bio. (2024). Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success. Bitesize Bio. [Link]
-
Canopy Biosciences. (2023). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences. [Link]
-
Yuan, Z., et al. (2024). A Green Plant-Derived Fluorescent Polyphenol: Investigating the Fluorescence Properties of Ellagic Acid in Diverse Solvents. ResearchGate. [Link]
-
Qu, J., et al. (2009). Identification of endogenous fluorophores in the photoreceptors using autofluorescence spectroscopy. ResearchGate. [Link]
-
ResearchGate. (2017). Fluorescence emission spectra of various endogenous tissue fluorophores. ResearchGate. [Link]
-
Yuan, Z., et al. (2024). A green plant-derived fluorescent polyphenol: Investigating the fluorescence properties of ellagic acid in diverse solvents. OUCI. [Link]
-
Wikipedia. Clovamide. Wikipedia. [Link]
-
Paoletti, F., et al. (2010). Novel fluorescent cycloheximide derivatives for the imaging of protein synthesis. Biochemical and Biophysical Research Communications, 396(2), 258-264. [Link]
-
Atanasov, A. G., et al. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. Nutrients, 16(7), 1045. [Link]
Sources
- 1. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. jacksonimmuno.com [jacksonimmuno.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 10. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
improving the efficiency of trans-Clovamide delivery to cells in vitro
Welcome to the technical support center for trans-clovamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the in vitro delivery of this compound. As a potent antioxidant and anti-inflammatory polyphenol, the therapeutic potential of this compound is significant; however, its inherent hydrophobicity presents a substantial barrier to efficient cellular delivery in aqueous cell culture environments.[1][2]
This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you improve experimental consistency, efficiency, and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to deliver to cells?
A1: this compound (N-trans-caffeoyl-L-DOPA) is a natural polyphenol found in plants like red clover and cacao.[3][4] Its structure, rich in phenyl groups, makes it poorly soluble in water (hydrophobic).[1][5] Cell culture media are aqueous-based, so when a concentrated stock of this compound (usually in an organic solvent like DMSO) is added, it often precipitates out of solution, drastically reducing the effective concentration available to the cells and leading to poor bioavailability and inconsistent results.[6]
Q2: My this compound is precipitating when I add it to my cell culture media. What's happening?
A2: This is the most common issue. The organic solvent (e.g., DMSO) in your stock solution is miscible with the media, but the this compound compound is not. When the solvent disperses, the local concentration of this compound exceeds its solubility limit in the aqueous media, causing it to crash out as a solid precipitate. This significantly lowers the actual dose your cells are exposed to.
Q3: What are the primary strategies to improve this compound delivery?
A3: The goal is to keep the molecule soluble and bioavailable in the culture medium. The most effective methods involve using a carrier or complexing agent. Key strategies include:
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic core of a cyclodextrin molecule to increase its aqueous solubility.[7][8]
-
Nanoparticle Formulation: Encapsulating the compound within polymeric nanoparticles, liposomes, or micelles that can be taken up by cells.[9][10][11]
-
Co-Solvency: While using a solvent like DMSO is necessary for the initial stock, optimizing its final concentration is critical to avoid both precipitation and cell toxicity.[12]
Q4: Can I just increase the DMSO concentration in my media to keep it dissolved?
A4: This is not recommended. While a slightly higher DMSO concentration might improve solubility, most cell lines are sensitive to DMSO at concentrations above 0.5% (v/v), with significant toxicity and altered gene expression often observed at 1% or higher. It is crucial to run a vehicle control with the same final DMSO concentration to assess its specific effect on your cell model.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your experiments.
Diagram: Troubleshooting Decision Tree
References
- 1. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clovamide and Its Derivatives-Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clovamide - Wikipedia [en.wikipedia.org]
- 4. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health [mdpi.com]
- 5. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Overcoming Poor Reproducibility in trans-Clovamide Bioactivity Assays
Welcome to the technical support center for trans-clovamide bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining reproducible and reliable data with this promising bioactive compound. Poor reproducibility is a significant hurdle in translating in vitro findings into credible scientific knowledge.[1] This guide provides a structured approach to troubleshooting common issues, grounded in scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns that researchers often encounter when working with this compound.
Q1: My this compound powder won't dissolve properly in my aqueous assay buffer. What should I do?
A1: This is a common issue as many organic compounds, including natural products, have low aqueous solubility.[2] It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.
-
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)
-
Calculate the required mass: Determine the mass of this compound needed based on its molecular weight and the desired stock concentration and volume.
-
Weigh the compound: Accurately weigh the this compound powder.
-
Dissolve in DMSO: Add the powder to a sterile microcentrifuge tube and add the calculated volume of high-purity, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the tube until the powder is fully dissolved. Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and protect from light.
-
Q2: After diluting my this compound stock solution into the cell culture medium, I see a precipitate. What does this mean?
A2: The formation of a precipitate indicates that the solubility limit of this compound in the final aqueous assay medium has been exceeded.[2] This can lead to inaccurate dosing and highly variable results.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible (typically ≤ 0.5%) and is consistent across all wells, including vehicle controls.
-
Serial Dilutions: Prepare serial dilutions of your stock solution in the assay medium, ensuring vigorous mixing at each step, to help maintain solubility.
-
Q3: I'm observing significant variability in cell viability or response between replicate wells treated with the same concentration of this compound. What could be the cause?
A3: This "within-plate" variability can stem from several factors related to both the compound and the cells.
-
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the same number of cells in each well. Cell density can significantly impact the cellular response to a compound.[4]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. It is advisable to fill the outer wells with sterile saline or media and not use them for experimental data.
-
Incomplete Compound Dissolution: Even without visible precipitation, micro-aggregates of this compound can form, leading to inconsistent exposure of cells to the compound. Ensure thorough mixing when preparing dilutions.
-
Cell Culture Conditions: Any variability in culture conditions could potentially affect your results.[1] Maintaining consistent cell density and time from passage for every experiment is crucial.[1]
-
Q4: My results for this compound's bioactivity are inconsistent from one experiment to the next. How can I improve between-assay reproducibility?
A4: "Between-plate" or "day-to-day" variability is a major challenge in cell-based assays.[5] Several factors related to your cell culture and assay protocol can contribute to this.
-
Key Areas to Standardize:
-
Cell Passage Number: Limit the number of times your cells are passaged. Over time, cell populations can "drift," leading to changes in their phenotype and responsiveness.[1] It is best to use cells within a defined passage number range for all experiments.
-
Serum Lot Variability: Fetal bovine serum (FBS) is a complex mixture with significant lot-to-lot variability in composition, which can profoundly affect cell growth and response.[6][7][8] Whenever possible, pre-qualify a large batch of FBS for your experiments and use it consistently.
-
Thaw-and-Use Frozen Stock: A highly effective method to reduce variability is to create a large, cryopreserved stock of cells that have been pre-tested for their responsiveness.[1] For each experiment, a new vial is thawed, eliminating the variability introduced by continuous culturing.[1]
-
Strict Protocol Adherence: Ensure all incubation times, reagent concentrations, and procedural steps are meticulously followed in every experiment.
-
II. In-Depth Troubleshooting Guides
Guide 1: Addressing Issues with this compound Purity and Integrity
The bioactivity of your compound is directly dependent on its chemical identity and purity. Impurities or degradation can lead to misleading results.
1.1 Verifying Chemical Structure and Purity
-
Potential Issue: The synthesized or purchased this compound may not have the correct chemical structure or could contain impurities from the synthesis process.
-
Recommended Action:
-
Structural Verification: Use Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure of your this compound.
-
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample.[9] The purity should ideally be >95%. Analytical methods like gas chromatography can also be used for purity assessment of intermediates.[10]
-
Comparative Analysis: Compare your analytical data with published data for this compound to ensure consistency.
-
1.2 Investigating Compound Stability and Degradation
-
Potential Issue: this compound, like many natural phenols, may be susceptible to degradation due to factors like pH, temperature, light, and oxidation.[11]
-
Recommended Action:
-
Stability Studies: Perform preliminary stability studies of this compound in your assay medium under standard incubation conditions. Use HPLC to quantify the amount of intact this compound over time.
-
Storage Conditions: Store stock solutions in single-use aliquots at -80°C and protect them from light to minimize degradation.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Guide 2: Optimizing Cell-Based Assay Conditions
Cellular health and the assay environment are critical for obtaining reproducible data.
2.1 Standardizing Cell Culture Practices
-
Problem: Inconsistent cell health and density at the time of the assay.
-
Workflow for Standardized Cell Culture:
Caption: Standardized workflow for cell preparation prior to bioassay.
2.2 Mitigating Assay-Specific Interferences
-
Problem: Components of the assay system itself may interfere with the readout, leading to false positives or negatives.
-
Table of Common Interferences and Solutions:
| Interference Type | Potential Cause | Recommended Solution |
| Autofluorescence | Phenol red in media, cellular components (e.g., NADH, flavins), or this compound itself. | Use phenol red-free media.[12] If possible, use red-shifted fluorescent dyes.[12] Run a "compound only" control (no cells) to quantify background fluorescence. |
| Fluorescence Quenching | The this compound molecule absorbs light at the excitation or emission wavelength of the fluorescent probe. | Perform a fluorescence quenching test by adding this compound to a solution of the fluorescent dye to see if the signal is diminished. If quenching occurs, consider an alternative assay with a different detection method (e.g., luminescence). |
| Assay Reagent Reactivity | Some assay reagents, like those used in viability assays (e.g., MTT, resazurin), can react directly with antioxidant compounds like this compound, leading to inaccurate results. | Run a "compound + reagent" control (no cells) to check for direct reactivity. If reactivity is observed, select an alternative viability assay (e.g., ATP-based luminescence assay). |
| Chelation | This compound may chelate essential metal ions in the media or required by enzymes, affecting cell viability non-specifically. | This is an inherent property of the molecule. If suspected, orthogonal assays targeting different cellular pathways can help confirm a specific mechanism of action. |
Guide 3: Ensuring Robust Data Analysis and Interpretation
3.1 Modeling the Dose-Response Relationship
-
Challenge: Choosing the appropriate statistical model to describe the relationship between this compound concentration and the biological response.
-
Recommendations:
-
Logarithmic Dose Scale: Dose-response curves are typically plotted with the logarithm of the concentration on the x-axis. This often linearizes the central portion of the curve.
-
Non-linear Regression: Use a non-linear regression model, such as a four-parameter logistic (4PL) model, to fit the sigmoidal dose-response curve.[14] This allows for the accurate determination of parameters like EC50/IC50.
-
Model Fit Assessment: Evaluate the goodness-of-fit of your model using statistical tests and visual inspection of the residuals.[14]
-
3.2 Workflow for Statistical Analysis
Caption: A logical workflow for bioassay data analysis.
3.3 Assessing Assay Performance and Reproducibility
-
Best Practice: Implement quality control measures to monitor assay performance over time.
-
Quantitative Metrics:
| Metric | Description | How to Use |
| Z'-factor | A measure of assay quality that considers the separation between positive and negative controls. | A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening. Calculate this for each plate to ensure consistent performance. |
| Coefficient of Variation (%CV) | The ratio of the standard deviation to the mean, expressed as a percentage. | Calculate the %CV for replicate wells. A lower %CV (typically < 15-20%) indicates good precision.[5] |
| Inter-assay Variability | The variability of a parameter (e.g., EC50) across multiple independent experiments. | Calculate the mean, standard deviation, and %CV of the EC50 values obtained from at least three independent experiments to establish the reproducibility of the bioactivity measurement. |
By systematically addressing these potential sources of variability—from the integrity of your compound to the nuances of cell culture and data analysis—you can significantly enhance the reproducibility of your this compound bioactivity assays and generate high-quality, reliable data.
References
-
BPS Bioscience. Impact of Cell Culture Conditions and Media in Cellular Studies. [Link]
-
Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]
-
Journal of Natural Products. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. [Link]
-
National Institutes of Health (NIH). (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. [Link]
-
Unistat Statistics Software. Bioassay Analysis. [Link]
-
Quantics Biostatistics. Bioassay Statistics. [Link]
-
University of New Brunswick. (2020). Statistical Analysis of Bioassay Data With Dependent Replicates. [Link]
-
National Institutes of Health (NIH). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. [Link]
-
BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. [Link]
-
Quantics Biostatistics. Defining a Statistical Analysis for Bioassay: Response Modelling. [Link]
-
Taylor & Francis Online. (2018). Decreasing variability in your cell culture. [Link]
-
Frontiers in Plant Science. (2019). Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. [Link]
-
Taylor & Francis Online. (2018). Decreasing variability in your cell culture. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
ResearchGate. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. [Link]
-
Pro-MB. (2024). How to Manage Serum Batch Variability in Cell Culture. [Link]
-
Semantic Scholar. (2018). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
National Institutes of Health (NIH). (2022). Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1. [Link]
-
The University of New Mexico. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
Science.gov. bioassay-guided chromatographic fractionation: Topics by Science.gov. [Link]
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. iiste.org [iiste.org]
- 11. benchchem.com [benchchem.com]
- 12. selectscience.net [selectscience.net]
- 13. unbscholar.dspace.lib.unb.ca [unbscholar.dspace.lib.unb.ca]
- 14. quantics.co.uk [quantics.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for trans-Clovamide Analysis in Complex Matrices
In the landscape of phytochemical analysis, few challenges are as persistent as the accurate quantification of a target analyte within a complex biological or food matrix. trans-Clovamide, a potent antioxidant polyphenol found in sources like cocoa and clover, presents a significant analytical challenge due to matrix interferences and the need for high sensitivity.[1][2]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this compound analysis. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[3]
The Analytical Challenge: this compound in Complex Milieus
This compound is a caffeoyl conjugate of L-DOPA. Its analysis is often complicated by:
-
Matrix Complexity : Biological samples (plasma, cells) and food extracts (cocoa, plant tissues) contain a multitude of compounds that can co-elute with or interfere with the analyte's signal.[4][5]
-
Low Concentrations : Endogenous levels of this compound can be low, demanding a method with high sensitivity and a low limit of quantification (LOQ).
-
Structural Similarity : Isomers and related phenolic compounds can have similar chromatographic behavior, necessitating a highly selective method.[6]
A successful analytical method is therefore not just about separation; it's about building a robust, validated system that ensures data is reliable and reproducible.
Strategic Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is the most critical step in mitigating matrix effects.[7] The goal is to isolate this compound from interfering substances while maximizing recovery.
Comparison of Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility.[8] | Simple, cost-effective. | Can be labor-intensive, may require large solvent volumes, potential for emulsion formation. | Initial cleanup of plant extracts or biological fluids. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent while interferences are washed away.[8] | High selectivity, good concentration factor, amenable to automation. | Higher cost per sample, requires method development to select the correct sorbent. | Cleaner extracts from plasma, urine, and complex food matrices. |
| Protein Precipitation | Addition of an organic solvent or acid to precipitate proteins from biological samples.[8] | Fast and simple. | Non-selective, may not remove all interferences, can lead to ion suppression in LC-MS. | High-throughput screening of plasma or serum samples. |
Scientist's Insight: For most applications involving this compound in plant or food matrices, a combination of initial solvent extraction followed by SPE cleanup provides the best balance of recovery and purity. A C18 or a mixed-mode SPE cartridge is often effective for trapping polyphenols while allowing more polar or non-polar interferences to be washed away.
Experimental Protocol: SPE for this compound from a Plant Extract
-
Initial Extraction : Homogenize 1g of lyophilized sample material with 10 mL of 80% methanol in water containing 0.1% formic acid.
-
Sonication & Centrifugation : Sonicate the mixture for 20 minutes, then centrifuge at 4000 rpm for 15 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 500 mg) by washing sequentially with 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading : Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar impurities.
-
Elution : Elute the this compound and other retained polyphenols with 5 mL of acidified methanol (0.1% formic acid).
-
Final Preparation : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
HPLC Method Development: A Comparative Look at Core Components
The HPLC system is the engine of the analysis. The choice of column, mobile phase, and detector dictates the success of the separation.
Comparison of HPLC Columns for Polyphenol Analysis
| Column Type | Particle Size | Description | Performance Characteristics |
| Conventional C18 | 5 µm | The industry standard for reversed-phase chromatography. Silica-based particles bonded with an octadecyl ligand.[9] | Reliable and robust. Good for general-purpose analysis. Longer run times and lower resolution compared to modern columns. |
| UHPLC C18 | < 2 µm | Ultra-High-Performance Liquid Chromatography. Smaller particles provide significantly higher efficiency and resolution.[10] | Faster analysis times (often < 5 minutes), sharper peaks, and improved sensitivity. Requires a specialized UHPLC system capable of handling high backpressures. |
| Phenyl-Hexyl | 3-5 µm | A stationary phase with phenyl-hexyl ligands. Offers alternative selectivity to C18. | Provides enhanced retention for aromatic compounds through π-π interactions. Can be useful if co-elution occurs on a C18 column. |
Scientist's Insight: While a standard C18 column is adequate, the investment in a UHPLC system and sub-2 µm columns pays dividends in throughput and data quality. The increased peak height alone can significantly improve the signal-to-noise ratio, which is critical for achieving a low LOQ.
Comparison of HPLC Detectors
| Detector | Principle of Operation | Selectivity & Sensitivity |
| Diode Array (DAD/PDA) | Measures absorbance across a range of UV-Vis wavelengths simultaneously.[6] | Good for quantitative analysis of chromophore-containing compounds like this compound (λmax ≈ 320 nm).[1] Allows for peak purity assessment. |
| Electrochemical (EC) | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface.[11] | Highly sensitive and selective for electroactive compounds (like the catechol moiety in this compound). Less common and can be more complex to operate. |
| Tandem Mass Spectrometry (LC-MS/MS) | Separates ions based on their mass-to-charge ratio (m/z), fragments them, and analyzes the fragments. | The gold standard for selectivity and sensitivity in complex matrices.[4] Can confirm analyte identity and quantify at very low levels, overcoming most co-elution issues. |
Recommendation: For routine quality control, an HPLC system with a DAD is sufficient and cost-effective. For research, drug metabolism studies, or when analyzing particularly "dirty" matrices, the superior selectivity and sensitivity of an LC-MS/MS system is highly recommended.[5]
Method Validation: The Self-Validating System
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12] We will follow the framework of the ICH Q2(R2) guideline.[3][13] The objective is to prove the method is specific, linear, accurate, precise, and robust.
Validation Parameters and Experimental Protocols
The following protocols assume an established HPLC method. A system suitability test (SST) must be performed before each validation run.
System Suitability Test (SST)
-
Protocol : Inject a standard solution of this compound (e.g., 10 µg/mL) five times.
-
Acceptance Criteria :
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%.[14]
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: > 2000.
-
| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from this compound, without interference from matrix components, impurities, or degradation products.[15] | 1. Analyze a blank matrix sample (placebo).2. Analyze a spiked matrix sample.3. If available, analyze samples containing known impurities or degradants.4. For DAD, check peak purity across the entire peak. | No significant interfering peaks at the retention time of this compound in the blank matrix. Peak purity index should be > 0.99. |
| Linearity | To verify a direct, proportional relationship between analyte concentration and detector response over a defined range.[16] | Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 1-50 µg/mL). Analyze each concentration in triplicate. Plot the mean response vs. concentration and perform a linear regression. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant relative to the response of the lowest concentration. |
| Accuracy | To determine the closeness of the measured value to the true value. Assessed via recovery studies.[16] | Spike a blank matrix with this compound at three concentration levels (low, medium, high), with at least three replicates per level. Analyze the samples and calculate the percentage of the analyte recovered. | Mean recovery should be within 98.0% to 102.0%.[17] |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] | Repeatability (Intra-day) : Analyze six replicates of a spiked sample at 100% of the target concentration on the same day, with the same analyst and equipment.Intermediate Precision (Inter-day) : Repeat the analysis on a different day, with a different analyst or on different equipment. | RSD ≤ 2.0% for both repeatability and intermediate precision.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[18] | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18] | Can be determined based on the standard deviation of the response and the slope: LOQ = 10 * (σ / S).[17] The LOQ should be experimentally verified by analyzing samples at this concentration and confirming that precision and accuracy criteria are met. | Signal-to-Noise ratio of approximately 10:1. Precision (RSD) should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] | Introduce small changes to the method, such as:- Mobile phase pH (± 0.2 units)- Column temperature (± 5°C)- Flow rate (± 10%)- Mobile phase composition (± 2% absolute).[19]Analyze a sample under each condition and evaluate the impact on SST parameters. | System suitability criteria must be met under all varied conditions. Retention times and peak areas should not change significantly. |
Conclusion: A Framework for Trustworthy Results
The validation of an HPLC method for this compound in complex matrices is a systematic process that builds a foundation of trust in the analytical data. By carefully selecting and optimizing sample preparation and HPLC parameters, and then rigorously challenging the method through a comprehensive validation plan based on ICH guidelines, researchers can ensure their results are accurate, reliable, and defensible.[13][20] This guide provides a comparative framework and actionable protocols to empower scientists to develop and validate high-quality analytical methods, ultimately enabling deeper insights into the role of this compound in health and disease.
References
- Vertex AI Search. (2024). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts.
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ResearchGate. (n.d.). Preparation of Samples of Plant Material for Chromatographic Analysis. [Link]
-
ResearchGate. (2018). Standard sample preparation technique for HPLC analysis of plant extracts?. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
PubMed. (n.d.). Quantitation of clovamide-type phenylpropenoic acid amides in cells and plasma using high-performance liquid chromatography with a coulometric electrochemical detector. [Link]
-
National Institutes of Health. (n.d.). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Taylor & Francis Online. (n.d.). Comparison of Antioxidant Activities and High-Performance Liquid Chromatography Analysis of Polyphenol from Different Apple Varieties. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram (detection 320 nm) of the clovamide fraction from T. pallidum. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
Frontiers in Plant Science. (n.d.). Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao. [Link]
-
Semantic Scholar. (2018). A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and its Solid Dispersion. [Link]
-
PubMed. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. [Link]
-
PubMed. (2025). LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. [Link]
-
ResearchGate. (2025). (PDF) LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 3. database.ich.org [database.ich.org]
- 4. LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitation of clovamide-type phenylpropenoic acid amides in cells and plasma using high-performance liquid chromatography with a coulometric electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. actascientific.com [actascientific.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
A Comparative Analysis of the Neuroprotective Effects of Trans-Clovamide and Resveratrol: A Guide for Researchers
In the relentless pursuit of effective neuroprotective agents, the scientific community continuously explores natural compounds with the potential to mitigate the complex pathologies of neurodegenerative diseases. Among the vast array of phytochemicals, trans-clovamide and resveratrol have emerged as promising candidates, both demonstrating significant neuroprotective properties in preclinical studies. This guide provides a comprehensive, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a critical evaluation of their respective efficacies and mechanisms of action.
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a growing global health crisis. A common thread weaving through these debilitating conditions is the progressive loss of neuronal structure and function, often driven by a confluence of oxidative stress, neuroinflammation, and apoptosis. Consequently, the identification and characterization of compounds that can counteract these pathological processes are of paramount importance. This guide focuses on two such compounds: this compound, a phenolic compound found in cocoa and red clover, and resveratrol, a well-studied polyphenol abundant in grapes and red wine.
Compound Profiles: Chemical Structures and Origins
This compound , also known as N-caffeoyl-L-DOPA, is a hydroxycinnamic acid amide. Its structure features a catechol group, which is a key determinant of its antioxidant activity.
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a stilbenoid, and its trans-isomer is the more biologically active and stable form.[1] Its polyphenolic structure underpins its diverse biological activities.
Head-to-Head Comparison of Neuroprotective Efficacy
While direct comparative studies evaluating this compound and resveratrol in the same experimental models are limited, we can extrapolate and compare their neuroprotective potential based on available in vitro data.
In Vitro Neuroprotection Data
The following table summarizes the reported neuroprotective effects of this compound and resveratrol in various in vitro models of neuronal injury. It is important to note that the experimental conditions, including cell lines, neurotoxic insults, and endpoint measurements, can vary between studies, making direct comparisons challenging.
| Compound | In Vitro Model | Neurotoxic Insult | Key Findings | Effective Concentration/EC50 | Citation |
| This compound | Differentiated SH-SY5Y cells | Oxidative Stress (tert-butylhydroperoxide) | Prevented cell death, reduced GSH depletion and lipid peroxidation. | EC50: 3.6 µM (cell death), 4.2 µM (GSH depletion), 2.0 µM (lipid peroxidation) | [2] |
| Differentiated SK-N-BE(2) cells | Excitotoxicity (L-glutamate) | Prevented cell death and intracellular Ca2+ overload. | EC50: 3.7 µM (cell death), 1.9 µM (Ca2+ overload) | [2] | |
| Differentiated SH-SY5Y cells | Ischemia-Reperfusion (OGD/R) | Protected against cell death. | EC50: 0.9 µM (OGD), 1.6 µM (OGD/reoxygenation) | [2] | |
| Resveratrol | Primary hippocampal neurons | Aβ-induced toxicity | Reduced neuronal cell death. | Effective at 15-40 µM, with a median effect at 25 µM. | [3] |
| SH-SY5Y cells | Dopamine-induced cell death | Inhibited cell death and intracellular oxidative stress. | Effective at 50 µM. | [4] | |
| PC12 cells | Oxygen-Glucose Deprivation (OGD) | Reduced caspase-3 expression. | Effective at 25 µM. | [4] | |
| HT22 neuronal cells | Glutamate-induced cytotoxicity | Reduced cytotoxicity and increased HO-1 expression. | Effective at 5, 10, and 20 µM. | [5] |
Interpretation of Data:
From the available data, this compound demonstrates potent neuroprotective effects at low micromolar concentrations in models of oxidative stress, excitotoxicity, and ischemia-reperfusion. Its EC50 values are consistently in the single-digit micromolar range, indicating high potency.
Mechanistic Showdown: A Tale of Two Signaling Networks
The neuroprotective effects of both this compound and resveratrol are underpinned by their ability to modulate multiple signaling pathways involved in cell survival, antioxidant defense, and inflammation.
This compound: A Focus on Antioxidant and Anti-inflammatory Pathways
The primary neuroprotective mechanisms of this compound appear to be centered on its potent antioxidant and anti-inflammatory properties.
-
Antioxidant Action: this compound effectively scavenges free radicals, as evidenced by its ability to prevent tert-butylhydroperoxide-induced GSH depletion and lipid peroxidation.[2] This direct antioxidant activity is likely attributable to its catechol structure.
-
Anti-inflammatory Effects: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that orchestrates the inflammatory response.[6] It also modulates the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory functions.[6]
-
PI3K/AKT/mTOR Pathway: Studies on a synthetic clovamide derivative suggest the involvement of the pro-survival PI3K/AKT/mTOR pathway and the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[6]
Below is a diagram illustrating the proposed neuroprotective signaling pathways of this compound.
Caption: Proposed neuroprotective pathways of this compound.
Resveratrol: A Master Regulator of Cellular Homeostasis
Resveratrol's neuroprotective mechanisms are remarkably diverse, extending beyond direct antioxidant effects to the modulation of key signaling hubs that control cellular stress responses, metabolism, and survival.
-
SIRT1 Activation: A primary target of resveratrol is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[7] Activation of SIRT1 triggers a cascade of downstream effects, including the deacetylation and activation of PGC-1α and FOXO transcription factors, which regulate mitochondrial biogenesis and antioxidant defenses.[7]
-
Nrf2/ARE Pathway: Resveratrol activates the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a master regulator of the cellular antioxidant response.[7] This leads to the increased expression of antioxidant enzymes like HO-1 and NQO1.[7]
-
AMPK Activation: Resveratrol activates AMP-activated protein kinase (AMPK), a critical energy sensor that helps maintain cellular energy homeostasis and protects neurons from mitochondrial dysfunction.[1]
-
Anti-inflammatory and Anti-apoptotic Effects: Resveratrol exerts potent anti-inflammatory effects by inhibiting NF-κB signaling and reducing the production of pro-inflammatory cytokines.[5] It also modulates apoptosis by regulating the expression of Bcl-2 family proteins.[4]
Below is a diagram illustrating the multifaceted neuroprotective signaling pathways of resveratrol.
Caption: Key neuroprotective signaling pathways modulated by resveratrol.
Experimental Protocols: A Guide to In Vitro Assessment
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro experiments used to assess neuroprotection.
Cell Viability Assays (MTT/XTT)
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce tetrazolium salts (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[8][9]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate as required.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or resveratrol for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., tert-butylhydroperoxide, glutamate, or Aβ oligomers) to the wells, with the exception of the control group.
-
Incubation: Incubate the plate for the appropriate time to induce cell death (e.g., 24-48 hours).
-
MTT/XTT Addition: Add MTT (0.5 mg/mL final concentration) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.
Oxidative Stress Assay (DCFH-DA)
Principle: This assay measures intracellular reactive oxygen species (ROS). The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with the test compounds and neurotoxic insult as described for the cell viability assay.
-
DCFH-DA Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group.
Apoptosis Assays (Caspase-3 Activity and TUNEL Staining)
Principle:
-
Caspase-3 Activity: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. A specific substrate for caspase-3 is labeled with a fluorophore, which is released upon cleavage by active caspase-3.
-
TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol (Caspase-3 Activity):
-
Cell Lysis: After treatment, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate to the cell lysates.
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the lysate.
Protocol (TUNEL Staining):
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).
-
Detection: For BrdUTP, use a fluorescently labeled anti-BrdU antibody for detection. For directly labeled dUTPs, proceed to imaging.
-
Counterstaining: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong nuclear fluorescence signal from the incorporated labeled dUTPs.
-
Quantification: Determine the percentage of TUNEL-positive cells.
Conclusion and Future Directions
Both this compound and resveratrol demonstrate significant neuroprotective potential, albeit through partially distinct and overlapping mechanisms. This compound appears to be a highly potent antioxidant and anti-inflammatory agent with efficacy in the low micromolar range in specific in vitro models. Resveratrol, while perhaps requiring higher concentrations for similar effects in some models, acts as a broader modulator of cellular homeostasis, influencing key pathways like SIRT1 and AMPK that are central to cellular aging and stress resistance.
The evidence presented in this guide underscores the therapeutic promise of both compounds. However, the lack of direct comparative studies is a significant knowledge gap. Future research should prioritize head-to-head comparisons of this compound and resveratrol in a standardized set of in vitro and in vivo models of neurodegeneration. Such studies will be crucial for elucidating their relative potencies and therapeutic windows. Furthermore, exploring potential synergistic effects of combining these two compounds could open new avenues for the development of more effective neuroprotective strategies. For drug development professionals, the potent activity of this compound at low micromolar concentrations makes it an attractive lead for further optimization and preclinical development.
References
-
Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases. Frontiers in Pharmacology. [Link]
-
Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. ACS Chemical Neuroscience. [Link]
-
Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. ACS Publications. [Link]
-
A comprehensive review on the neuroprotective potential of resveratrol in ischemic stroke. Biomedicine & Pharmacotherapy. [Link]
-
Neurodegeneration In Vitro Screening Assay. MD Biosciences. [Link]
-
The Cognitive Restoration Effects of Resveratrol: Insight Molecular through Behavioral Studies in Various Cognitive Impairment Models. ACS Publications. [Link]
-
Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease. Frontiers. [Link]
-
In vitro Models of Neurodegenerative Diseases. Frontiers. [Link]
-
In vitro Disease Models for Screening Services. NeuroProof. [Link]
-
Neuroprotective effects of resveratrol in Alzheimer disease pathology. Frontiers. [Link]
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods. [Link]
-
Neuroprotective Effect of Trans-Resveratrol in Mild to Moderate Alzheimer Disease: A Randomized, Double-Blind Trial. Drugs & Aging. [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]
-
Advances in current in vitro models on neurodegenerative diseases. Frontiers in Bioengineering and Biotechnology. [Link]
-
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
-
Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. Molecules. [Link]
-
High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Progress in Molecular Biology and Translational Science. [Link]
-
Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies. [Link]
-
Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today. Technology. [Link]
-
In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. Kuey. [Link]
-
Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death. British Journal of Pharmacology. [Link]
-
Cell Viability Assay Service. Creative Biolabs. [Link]
-
Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death. British Journal of Pharmacology. [Link]
-
Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. ResearchGate. [Link]
-
Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. Molecules. [Link]
-
TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. [Link]
-
Viability and survival test. Neurofit. [Link]
-
Fluorescent staining of apoptotic markers, active caspase-3 and TUNEL... ResearchGate. [Link]
-
Caspase 3-7 Activity Assay. Innoprot. [Link]
-
Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. SpringerLink. [Link]
-
Neuroprotective effect of acetoxypachydiol against oxidative stress through activation of the Keap1-Nrf2/HO-1 pathway. Journal of Translational Medicine. [Link]
-
Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. ResearchGate. [Link]
-
Detection of hydrogen peroxide with DCFH-DA and... ResearchGate. [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]
-
Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death. ResearchGate. [Link]
-
Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. International Journal of Molecular Sciences. [Link]
-
Neuroprotective Effects of a Combination of Dietary Trans-Resveratrol and Hesperidin Against Methylglyoxal-Induced Neurotoxicity in a Depressive Amnesia Mouse Model. MDPI. [Link]
-
trans-Resveratrol as A Neuroprotectant. Molecules. [Link]
Sources
- 1. [PDF] Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative studies of the antioxidant effects of a naturally occurring resveratrol analogue – trans-3,3′,5,5′-tetrahyd… [ouci.dntb.gov.ua]
- 4. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies of the antioxidant effects of cis- and trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Potency of Trans-Clovamide and Quercetin
This guide provides an in-depth comparison of the anti-inflammatory properties of two potent natural compounds: trans-clovamide and quercetin. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a surface-level overview to dissect the mechanistic underpinnings of their actions, present available comparative data, and provide robust experimental protocols for their evaluation. Our objective is to offer a framework for understanding their relative potency and to guide future research in this promising area.
Introduction: The Inflammatory Landscape and the Rise of Natural Modulators
Inflammation is a fundamental, protective response of vascularized tissues to harmful stimuli, such as pathogens or damaged cells.[1] However, dysregulated or chronic inflammation is a key pathological driver in a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[2][3] While conventional therapies like non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term application can lead to significant adverse effects, necessitating the exploration of novel, safer anti-inflammatory agents.[4]
Natural products represent a vast and promising reservoir for such agents.[5] Among these, the flavonoid quercetin has been extensively studied for its broad-spectrum anti-inflammatory effects.[6][7] Found in foods like onions, apples, and tea, it is known to modulate key inflammatory pathways.[7][8] A lesser-known but increasingly intriguing compound is This compound (N-caffeoyl-L-DOPA), a phenolamide found in cocoa (Theobroma cacao).[9][10] Initial studies suggest it possesses significant anti-inflammatory and antioxidant properties, positioning it as a compelling candidate for therapeutic development.[9][11]
This guide will compare these two molecules, examining their mechanisms of action, evaluating their potency based on available experimental data, and outlining the methodologies required to rigorously assess their anti-inflammatory efficacy.
Mechanisms of Anti-Inflammatory Action: Targeting Core Signaling Cascades
The inflammatory response is orchestrated by a complex network of signaling pathways. Understanding how this compound and quercetin interact with these pathways is crucial to appreciating their therapeutic potential. Two of the most critical cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][12] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade is initiated that leads to its activation and translocation to the nucleus, where it drives gene expression.[13][14]
The MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, forms a three-tiered kinase cascade that transduces extracellular signals to regulate cellular processes like inflammation, proliferation, and apoptosis.[15][16] Activation of these pathways often leads to the downstream activation of transcription factors, such as Activator Protein-1 (AP-1), which collaborates with NF-κB to amplify the inflammatory response.[17][18]
Mechanistic Profile: this compound
The anti-inflammatory action of this compound is primarily attributed to its potent antioxidant and signaling modulation activities.[9]
-
NF-κB Inhibition: Studies in human monocytes show that clovamide effectively inhibits NF-κB activation.[11] This is a critical mechanism, as it directly suppresses the transcriptional engine for a host of pro-inflammatory mediators.[9]
-
MAPK Pathway Modulation: Synthetic derivatives of clovamide have been shown to diminish the synthesis of pro-inflammatory cytokines through the p38 and ERK-dependent pathways.[9]
-
Inhibition of Pro-inflammatory Enzymes: Clovamide derivatives can suppress the expression of iNOS and COX-2, the enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively.[9]
-
Reduction of Oxidative Stress: Clovamide inhibits the production of superoxide anions (O₂⁻) in stimulated monocytes, reducing the oxidative burst that contributes to tissue damage during inflammation.[9][11]
-
PPARγ Activation: Clovamide has been found to enhance the activity of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor with known anti-inflammatory functions.[11]
Mechanistic Profile: Quercetin
Quercetin is a pleiotropic molecule that targets multiple components of the inflammatory cascade.[6][19]
-
NF-κB Inhibition: Quercetin is a well-documented inhibitor of the NF-κB pathway. It can prevent the degradation of IκBα, the inhibitory protein, thereby keeping NF-κB inactive in the cytoplasm.[7]
-
MAPK Pathway Modulation: It inhibits the phosphorylation and activation of all three major MAPK pathways—ERK, JNK, and p38—in various cell types, including macrophages and microglial cells.[7][19]
-
Inhibition of Pro-inflammatory Enzymes: Quercetin directly inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thus reducing the synthesis of prostaglandins and leukotrienes.[6][7]
-
Cytokine Suppression: It effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[7][20]
-
Mast Cell Stabilization: Quercetin can stabilize mast cells, preventing the release of histamine and other inflammatory mediators involved in allergic reactions.[20]
Comparative Analysis of Anti-Inflammatory Potency
Direct, head-to-head comparative studies of this compound and quercetin using standardized assays are limited. However, by collating data from independent studies using similar experimental models, we can draw a preliminary comparison of their potency.
In Vitro Potency
The following table summarizes key findings from in vitro studies. The selection of data is based on common inflammatory markers and cell lines, providing a basis for comparison.
| Parameter | Compound | Cell Model | Stimulant | Effective Concentration / IC₅₀ | Key Finding | Reference |
| NF-κB Activation | This compound | Human Monocytes | PMA | Maximal inhibition at 10-100 nM | Potent inhibition of NF-κB activation. | [11] |
| Quercetin | Macrophages (RAW 264.7) | LPS | 6.25–25 µM | Decreased I-κB degradation and disrupted NF-κB activation. | [7] | |
| Superoxide (O₂⁻) Production | This compound | Human Monocytes | PMA | Maximal inhibition at 10-100 nM | More potent than rosmarinic acid and cocoa extracts. | [11] |
| Quercetin | Not specified | Not specified | Not specified | Known to scavenge free radicals and reduce oxidative stress. | [8][19] | |
| Nitric Oxide (NO) Production | Clovamide Analogues | Microglial Cells (BV2) | LPS | Concentration-dependent | Reduced NO production and iNOS expression. | [9] |
| Quercetin | Microglial Cells (BV-2) | LPS | ~25 µM | Reduced production of NO and TNF-α. | [7] | |
| COX-2 Expression | Clovamide Derivative | Microglial Cells (BV-2) | LPS | Concentration-dependent | Suppressed COX-2 gene expression. | [9] |
| Quercetin | Human Monocytic Cells (THP-1) | Not specified | 20 µM | Significantly inhibited expression of COX-2. | [7] | |
| Cytokine Release (TNF-α) | This compound | Human Monocytes | PMA | Maximal inhibition at 10-100 nM | Showed a bell-shaped dose-response curve. | [11] |
| Quercetin | Macrophages | LPS | 6.25–50 µM | Downregulated TNF-α in a dose-dependent manner. | [7] |
Experimental Protocols for Evaluation
To enable rigorous, side-by-side comparisons, standardized and validated protocols are essential. The following sections detail key experimental workflows.
Workflow for In Vitro Anti-Inflammatory Screening
The logical flow for screening compounds in vitro involves progressing from general cytotoxicity assays to specific mechanistic studies.
Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This is a cornerstone assay for preliminary anti-inflammatory screening. It measures the production of NO, a key inflammatory mediator produced by iNOS.
-
Causality: Macrophages are primary immune cells that produce large amounts of NO upon stimulation with bacterial lipopolysaccharide (LPS). Inhibition of NO production indicates that a compound can interfere with the inflammatory response, likely by inhibiting the iNOS enzyme or its upstream signaling (e.g., NF-κB).
-
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound, quercetin, or a vehicle control. Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement:
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
-
Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model to assess acute inflammation and evaluate the efficacy of potential anti-inflammatory drugs.[1][21]
-
Causality: The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins, which are products of the COX-2 enzyme.[21] A reduction in paw swelling (edema) indicates that the test compound has anti-inflammatory properties in a live organism.
-
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (various doses of this compound or quercetin).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.
-
Discussion and Future Directions
The evidence, though indirect, points towards this compound being a highly potent anti-inflammatory agent, potentially exceeding the potency of the well-established flavonoid, quercetin. Its efficacy in the nanomolar range for inhibiting NF-κB and cytokine release in human monocytes is particularly noteworthy.[11] Quercetin remains a crucial benchmark compound with a vast body of supporting literature and proven efficacy across numerous models, albeit typically at micromolar concentrations.[6][7]
The key takeaway for drug development professionals is that while both compounds are promising, this compound warrants significantly more investigation. Its high potency suggests a potentially favorable therapeutic window.
Critical Gaps and Recommendations for Future Research:
-
Direct Comparative Studies: There is an urgent need for studies that directly compare the anti-inflammatory effects of this compound and quercetin in the same in vitro and in vivo models. Using the protocols outlined in this guide would provide a solid foundation for such a comparison.
-
Broader Mechanistic Analysis: While NF-κB is a known target for clovamide, its effects on the full spectrum of MAPK signaling (p38, JNK, ERK) and other pathways like JAK/STAT should be thoroughly investigated.
-
In Vivo Efficacy: Beyond the acute paw edema model, the efficacy of this compound should be tested in chronic inflammation models, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory diseases.
-
Pharmacokinetics and Bioavailability: A significant hurdle for many natural products is poor bioavailability. Comprehensive pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to assess its viability as a drug candidate.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and accurately benchmark its performance against established natural anti-inflammatory agents like quercetin.
References
-
Li, Y., Yao, J., Han, C., Yang, J., Chaudhry, M. T., Wang, S., Liu, H., & Yin, Y. (2016). Quercetin, Inflammation and Immunity. Nutrients, 8(3), 167. [Link]
-
Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., Merghany, R. M., El Mahdy, N. M., Kılıç, C. S., Sytar, O., Sharifi-Rad, M., Naz, R., & Martins, N. (2020). Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review. RSIS International. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15, 643-653. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Afonina, I. S., Zhong, Z., Lanton, T., & Karin, M. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 1075. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
-
Boots, A. W., Drent, M., de Boer, V. C., Bast, A., & Haenen, G. R. (2008). In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers. Nutrition, 24(7-8), 703-710. [Link]
-
Sahan, F., & Anlar, H. G. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Journal of Neuroinflammation, 13(1), 143. [Link]
-
Kim, K. A., & Lee, M. S. (2016). Mitogen-activated Protein Kinases in Inflammation. Korean Journal of Physiology & Pharmacology, 20(2), 189-196. [Link]
-
WebMD. (n.d.). Quercetin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 1(3), 218-226. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Nature Reviews Immunology, 9(9), 648-658. [Link]
-
Dabeek, W. M., & Marra, M. V. (2019). Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans. Nutrients, 11(10), 2288. [Link]
-
Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). Anti-Inflammatory Properties of Quercetin: A Review. Journal of Drug Delivery and Therapeutics, 6(5), 6-10. [Link]
-
Ulusoy, H. G., & Sanlier, N. (2020). A minireview of quercetin: from its metabolism to possible health benefits. Journal of Research in Pharmacy, 24(2), 295-306. [Link]
-
Tang, S. M., Deng, X. T., Zhou, J., Li, Q. P., Ge, X. Y., & Miao, L. (2020). Pharmacological basis and new insights of quercetin action in the treatment of cancers. OncoTargets and Therapy, 13, 10245-10263. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM Health. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI. [Link]
-
Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 1-10. [Link]
-
Singh, S., & Sharma, N. (2018). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 8(3), 145-150. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research. [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]
-
Tenne, P. C., et al. (2021). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kołodziejczyk-Czepas, J., & Stochmal, A. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. Foods, 13(8), 1152. [Link]
-
ResearchGate. (2018). Synthesis and Study of Antioxidant Activities of trans-(-)-Clovamide Derivatives. ResearchGate. [Link]
-
Atunah, A. M., & Kaushik, A. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(11), 3326. [Link]
-
Honda, T., et al. (1998). Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages. Journal of Medicinal Chemistry, 41(1), 1-4. [Link]
-
Kim, J. K., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(18), 4210. [Link]
-
Lee, S. Y., et al. (2022). Integrative Physiological and Molecular Insights into Drought–Induced Accumulation of Bioactive Compounds in Clinacanthus nutans (Burm.f.) Lindau Leaves. Plants, 11(21), 2901. [Link]
-
Kim, H. J., et al. (2007). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. Biological & Pharmaceutical Bulletin, 30(12), 2345-2351. [Link]
-
Arlorio, M., et al. (2011). Anti-inflammatory Properties of Clovamide and Theobroma Cacao Phenolic Extracts in Human Monocytes: Evaluation of Respiratory Burst, Cytokine Release, NF-κB Activation, and PPARγ Modulation. Journal of Agricultural and Food Chemistry, 59(10), 5305-5311. [Link]
-
ResearchGate. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. ResearchGate. [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsisinternational.org [rsisinternational.org]
- 8. Quercetin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory properties of clovamide and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. purformhealth.com [purformhealth.com]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Analysis of trans-Clovamide Content in Different Cocoa Varieties: A Guide for Researchers
This guide provides a comprehensive comparative analysis of trans-clovamide content in different cocoa (Theobroma cacao L.) varieties. It is intended for researchers, scientists, and drug development professionals interested in the phytochemical composition of cocoa and the potential bioactivities of its specialized metabolites. This document delves into the significance of this compound, outlines detailed methodologies for its extraction and quantification, and presents available data on its variance across different cocoa genotypes.
Introduction: The Significance of this compound in Cocoa
This compound, a hydroxycinnamic acid amide (HCAA), is a specialized metabolite found in cocoa beans, formed through the condensation of trans-caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA).[1] Its presence in cocoa is of significant interest due to its contribution to both the sensory profile and the bioactive properties of cocoa products.[2] Research has highlighted the role of this compound as a resistance factor against pathogens, such as those from the Phytophthora genus, which can cause devastating diseases in cocoa plants.[1] Furthermore, clovamides exhibit a range of potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties, making them a focal point for research in functional foods and drug development.[2][3]
The concentration of this compound, however, is not uniform across all cocoa varieties. Genetic factors play a crucial role in the biosynthesis and accumulation of this and other phenolic compounds.[4][5] Understanding the distribution of this compound in different cocoa genotypes is therefore essential for identifying varieties with enhanced health benefits or improved disease resistance.
Comparative Analysis of this compound Content
While extensive research has been conducted on the overall phenolic content of the major cocoa varieties—Criollo, Forastero, and Trinitario—direct comparative data on this compound content is limited in publicly available literature. However, studies on total phenolic content can provide valuable insights into potential trends for individual compounds like this compound.
Generally, Forastero beans are reported to have the highest total phenolic content, followed by Trinitario and then Criollo.[6] This suggests that Forastero varieties may also contain higher levels of this compound, although direct experimental verification is necessary.
A study comparing a disease-tolerant genotype, 'Scavina 6' ('Sca6'), with a susceptible genotype, 'Imperial College Selection 1' ('ICS1'), revealed significantly higher levels of clovamide in the leaves of the 'Sca6' variety.[1][7] While this study focused on leaf tissue, it underscores the genetic basis for clovamide accumulation and its potential as a marker for disease resistance.
Table 1: Comparative Phenolic Content in Major Cocoa Varieties
| Cocoa Variety | General Characteristics | Relative Total Phenolic Content | Implied this compound Potential |
| Forastero | High-yielding, robust flavor, comprises the majority of world production.[8] | High[6] | Potentially High |
| Trinitario | A hybrid of Criollo and Forastero, with a complex flavor profile.[8] | Medium[6] | Potentially Medium |
| Criollo | Rare, fine-flavor bean with low bitterness and complex aromatics.[8] | Low[6] | Potentially Low |
Disclaimer: The implied this compound potential is an extrapolation based on total phenolic content and requires direct experimental validation.
Experimental Protocols for this compound Analysis
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the extraction and quantification of this compound from cocoa beans. These protocols are synthesized from established methods for phenolic compound analysis in cocoa.[9][10][11]
Extraction of this compound from Cocoa Beans
The following protocol outlines a robust method for extracting this compound from cocoa beans, ensuring the removal of interfering lipids and efficient solubilization of the target analyte.
Workflow for this compound Extraction
Sources
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Clovamide and Its Derivatives-Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Forastero and Criollo cocoa beans, differences on the profile of volatile and non-volatile compounds in the process from fermentation to liquor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]
- 8. Identification of phenolic compounds in polyphenols-rich extract of Malaysian cocoa powder using the HPLC-UV-ESI—MS/MS and probing their antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Food-Safe Process for High Recovery of Flavonoids from Cocoa Beans: Antioxidant and HPLC-DAD-ESI-MS/MS Analysis [mdpi.com]
- 11. agriculturejournals.cz [agriculturejournals.cz]
Confirming the Neuroprotective Effects of trans-Clovamide: A Comparative Guide to Secondary Assays
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel neuroprotective therapeutics, trans-clovamide, a naturally occurring phenolic amide, has emerged as a promising candidate. Preliminary studies have highlighted its potential to mitigate neuronal damage, but rigorous validation through secondary assays is crucial for advancing its development. This guide provides a comprehensive framework for confirming the neuroprotective effects of this compound, comparing its efficacy with established neuroprotective agents, and offering detailed protocols for key secondary assays.
The Neuroprotective Promise of this compound: A Mechanistic Overview
This compound, a derivative of caffeic acid and L-DOPA, exerts its neuroprotective effects through a multi-pronged approach, primarily by combating oxidative stress, inflammation, and apoptosis. Its potent antioxidant properties are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[1][2] By activating Nrf2, this compound upregulates the expression of cytoprotective genes, including those encoding for antioxidant enzymes.
Furthermore, this compound has demonstrated anti-inflammatory activity by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor in the inflammatory cascade. This inhibition leads to a reduction in the production of pro-inflammatory cytokines. The compound's anti-apoptotic effects are linked to the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival.
A Comparative Landscape of Neuroprotective Agents
To contextualize the neuroprotective potential of this compound, it is essential to compare its efficacy against other well-established neuroprotective compounds. This guide focuses on three alternatives: rosmarinic acid, edaravone, and N-acetylcysteine (NAC).
| Compound | Primary Mechanism of Action | Reported EC50 (in vitro) |
| This compound | Antioxidant (Nrf2 activator), Anti-inflammatory (NF-κB inhibitor), Anti-apoptotic (PI3K/AKT/mTOR modulation) | 0.9–3.7 µM[3][4] |
| Rosmarinic Acid | Antioxidant, Anti-inflammatory | 0.9–3.7 µM[3][4] |
| Edaravone | Free radical scavenger, Anti-inflammatory | ~10-40 µM (neuroprotection in SH-SY5Y cells)[5][6][7] |
| N-acetylcysteine (NAC) | Glutathione precursor, Antioxidant, Anti-inflammatory | ~1-5 mM (neuroprotection in SH-SY5Y cells)[8][9][10] |
Note: EC50 values can vary depending on the specific in vitro model and endpoint measured. The values presented here are for comparative purposes and are derived from studies on neuronal cell lines under oxidative stress or other neurotoxic insults.
Secondary Assays for Validating Neuroprotection: Detailed Protocols
The following section provides detailed, step-by-step methodologies for three fundamental secondary assays to confirm and quantify the neuroprotective effects of this compound. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and relevant model for these studies.
Assessment of Intracellular Reactive Oxygen Species (ROS) Production
Rationale: Oxidative stress is a key driver of neuronal damage. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Workflow:
Caption: Workflow for measuring intracellular ROS using the DCFH-DA assay.
Detailed Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound or comparative compounds for a predetermined time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a pre-determined toxic concentration and incubate for the desired duration (e.g., 6-24 hours).
-
DCFH-DA Staining:
-
Fluorescence Measurement:
Quantification of Apoptosis via Caspase-3 Activity
Rationale: Apoptosis, or programmed cell death, is a critical mechanism of neuronal loss in neurodegenerative diseases. Caspase-3 is a key executioner caspase in the apoptotic cascade. A colorimetric assay based on the cleavage of a specific substrate provides a quantitative measure of caspase-3 activity.
Signaling Pathway:
Caption: Simplified caspase-3 activation pathway in apoptosis.
Detailed Protocol:
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells with the neurotoxic insult and the test compounds as described in the ROS assay protocol.
-
Cell Lysis:
-
Pellet the cells (e.g., 2-5 x 10^6 cells) by centrifugation.[14]
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[15][16]
-
Centrifuge at 10,000 x g for 1 minute to pellet the debris.[15][16]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add 50 µL of 2x reaction buffer containing 10 mM DTT to each well.
-
Add the cell lysate (containing 100-200 µg of protein) to each well and adjust the final volume to 95 µL with cell lysis buffer.[14]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.[16]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.[15][17]
Measurement of Pro-inflammatory Cytokines
Rationale: Neuroinflammation contributes significantly to the progression of neurodegenerative diseases. Measuring the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant provides a direct assessment of the anti-inflammatory effects of a compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.
Experimental Workflow:
Sources
- 1. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases | MDPI [mdpi.com]
- 2. N-Acetylcysteine in Combination with IGF-1 Enhances Neuroprotection against Proteasome Dysfunction-Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of the Anti-apoptotic and Anti-cytotoxic Effect of Epicatechin Gallate and Edaravone on SH-SY5Y Neuroblastoma Cells - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple low-dose radiation-induced neuronal cysteine transporter expression and oxidative stress are rescued by N-acetylcysteine in neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of Edaravone and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to trans-Clovamide Extraction: A Comparative Analysis of Efficacy
Introduction
trans-Clovamide (N-trans-Caffeoyl-L-DOPA) is a naturally occurring phenolic conjugate first identified in red clover (Trifolium pratense) and notably present in cocoa (Theobroma cacao)[1][2][3]. As a potent antioxidant with significant neuroprotective properties, this compound is a compound of high interest for pharmaceutical and nutraceutical development[2][4][5]. Its biological activities, including anti-inflammatory and potential anti-cancer effects, underscore the critical need for efficient and robust extraction methodologies to isolate it from complex plant matrices[2][6].
The selection of an extraction method is a pivotal decision in the drug development pipeline, directly influencing the yield, purity, and ultimately, the economic viability of the final product. This guide provides a comparative analysis of four key extraction methods for this compound and similar phenolic compounds: conventional Maceration and Soxhlet extraction, and the more advanced Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE). We will delve into the mechanistic principles behind each technique, present comparative performance data, and provide detailed protocols, empowering researchers to make informed decisions tailored to their specific research and development goals.
Mechanistic Principles and Comparative Overview
The efficiency of extracting this compound from a plant matrix is governed by the principles of mass transfer—moving the target analyte from the solid plant material into a liquid solvent. The choice of method dictates how this process is driven, impacting speed, selectivity, and the preservation of the compound's integrity.
Conventional Methods: The Baseline
1. Maceration: This is the simplest extraction technique, involving the soaking of plant material in a suitable solvent over an extended period[7]. Mass transfer is driven solely by the concentration gradient. While simple and requiring minimal equipment, maceration is often slow and results in lower extraction yields compared to more advanced methods[7][8]. It is best suited for preliminary studies or when dealing with highly sensitive compounds that cannot tolerate heat.
2. Soxhlet Extraction: This method provides a continuous extraction process where fresh, heated solvent is repeatedly passed over the sample material[7]. This circumvents the equilibrium limitations of maceration, leading to a more exhaustive extraction[7]. However, the primary drawback is the prolonged exposure of the extract to heat, which can lead to the thermal degradation of sensitive compounds like this compound[9][10].
Advanced Methods: Enhancing Efficiency and Selectivity
3. Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent[11][12]. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, disrupting plant cell walls and significantly accelerating mass transfer[13][14]. This results in dramatically reduced extraction times, lower solvent consumption, and often higher yields compared to conventional methods[8][11][15].
4. Supercritical Fluid Extraction (SFE): SFE utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas[16][17]. Supercritical CO2 has high diffusivity and low viscosity, allowing it to penetrate the plant matrix efficiently, while its solvating power can be finely tuned by adjusting pressure and temperature[18][19]. This tunability allows for highly selective extractions. A key advantage of SFE is that upon depressurization, the CO2 returns to a gaseous state, leaving behind a solvent-free extract, making it an environmentally friendly "green" technique[19][20].
Workflow Comparison
The following diagram illustrates the generalized workflow for each extraction methodology, from the prepared plant matrix to the final crude extract.
Caption: Generalized workflows of four distinct extraction methods.
Quantitative Performance Comparison
The choice of extraction method significantly impacts key performance indicators. The following table summarizes typical data synthesized from studies on phenolic compounds, providing a comparative baseline for this compound extraction.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Supercritical Fluid (SFE) | Source(s) |
| Extraction Yield (%) | Low to Moderate | High | Very High | Moderate to High | [8][10][20][21] |
| Purity of Extract | Low | Moderate | Moderate to High | Very High | [15][21] |
| Extraction Time | 24 - 72 hours | 8 - 24 hours | 15 - 60 minutes | 1 - 4 hours | [7][9][11] |
| Solvent Consumption | Very High | High | Low | None (CO2 recycled) | [9][15][20] |
| Thermal Degradation Risk | Low | High | Low to Moderate | Very Low | [7][10][19] |
| Capital Cost | Very Low | Low | Moderate | High | [11][22] |
| Operational Complexity | Very Low | Low | Moderate | High | [18] |
Note: Values are relative and can vary significantly based on the plant matrix, solvent choice, and specific operational parameters.
As the data indicates, a clear trade-off exists between conventional and advanced methods. While maceration and Soxhlet are cheaper and simpler, UAE and SFE offer superior speed, efficiency, and extract quality[7][15]. UAE often provides the highest yield in the shortest time, while SFE excels in producing a highly pure, solvent-free product, which is particularly advantageous for pharmaceutical applications[12][19][20].
Experimental Protocols
To ensure reproducibility and scientific integrity, detailed protocols are essential. Below are representative, self-validating protocols for the two advanced extraction methods discussed.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for rapid, lab-scale extraction and optimization.
1. Material Preparation:
- Lyophilize (freeze-dry) fresh plant material (e.g., cocoa beans, red clover leaves) to preserve phenolic content[22].
- Grind the dried material to a fine powder (e.g., 0.5 mm particle size) to maximize surface area.
2. Extraction Procedure:
- Accurately weigh 2.0 g of the powdered plant material and place it into a 100 mL glass beaker.
- Add 40 mL of the extraction solvent. A 70% ethanol-water mixture is often effective for extracting polar phenolic compounds[21][22]. This creates a solid-to-liquid ratio of 1:20 g/mL.
- Place the beaker into an ultrasonic bath or use a high-intensity ultrasonic probe[11].
- Causality: The probe is generally more efficient as it delivers focused energy directly into the medium, enhancing cavitation effects[11].
- Set the sonication parameters. Optimal conditions often fall within:
- Frequency: 24-40 kHz[11]
- Power: 100-400 W[11][23]
- Time: 30 minutes[8][13]
- Temperature: Control the bath temperature at 40°C to prevent thermal degradation while increasing solvent efficacy[24].
3. Sample Recovery:
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
- Decant the supernatant (the liquid extract).
- Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.
4. Validation & Analysis:
- Quantify the total phenolic content using the Folin-Ciocalteu method as a rapid quality control check[22][24].
- Use High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) to identify and quantify this compound specifically, using a certified reference standard for calibration.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This protocol is designed to yield a high-purity, solvent-free extract.
1. Material Preparation:
- Prepare the plant material as described in the UAE protocol (lyophilized and ground). A water content of ~7% is considered optimal for SFE[18].
- Pack 10 g of the powdered material into the high-pressure extraction vessel[16][25].
2. Extraction Procedure:
- System Setup: The SFE system consists of a CO2 tank, a chiller to liquefy the CO2, a high-pressure pump, a co-solvent pump, a heated extraction vessel, and a separator[16].
- Pressurization & Heating: Pressurize and heat the extraction vessel to the desired supercritical conditions.
- Pressure: 200-400 bar. Causality: Higher pressure increases the density and solvating power of the supercritical CO2, enhancing extraction efficiency[19].
- Temperature: 40-60°C. Causality: Temperature must be above the critical point (31°C for CO2). Higher temperatures can decrease solvent density but increase the vapor pressure of the analyte, creating a complex interplay that requires optimization[19].
- Co-solvent Addition: Since this compound is a polar molecule, the non-polar supercritical CO2 requires a polar modifier. Add ethanol as a co-solvent at 5-15% of the CO2 flow rate[22]. Causality: The co-solvent dramatically increases the polarity of the supercritical fluid, enabling the solubilization of polar compounds like this compound[22].
- Extraction: Pass the supercritical fluid mixture through the extraction vessel at a constant flow rate (e.g., 2-4 L/min) for a set duration (e.g., 90 minutes)[18][19].
3. Sample Recovery:
- Route the CO2/co-solvent/extract mixture to the separator vessel.
- Depressurization: Reduce the pressure inside the separator (e.g., to 60 bar). Causality: This pressure drop causes the CO2 to lose its solvating power and return to a gaseous state, precipitating the extracted compounds[17][25].
- The gaseous CO2 is then recycled, and the concentrated extract (dissolved in the co-solvent) is collected from the bottom of the separator[25].
- Evaporate the co-solvent (ethanol) under vacuum to obtain the final, pure extract.
4. Validation & Analysis:
- Perform HPLC analysis as described in the UAE protocol to confirm the purity and yield of this compound.
SFE Mechanistic Diagram
The following diagram illustrates the core principle of Supercritical Fluid Extraction, highlighting the transition of CO2 and the separation process.
Caption: Phase transition and flow in a Supercritical Fluid Extraction system.
Conclusion and Recommendations
The optimal method for this compound extraction is contingent upon the specific objectives of the research or production campaign.
-
For rapid screening, initial research, or when capital is limited, Ultrasound-Assisted Extraction (UAE) is the superior choice. It offers an excellent balance of high yield, speed, and moderate cost, providing a significant improvement over time- and solvent-intensive conventional methods[11][15].
-
For the production of high-purity, pharmaceutical-grade this compound where residual solvents are a concern, Supercritical Fluid Extraction (SFE) is the gold standard. Despite its high initial investment, its selectivity, use of a non-toxic solvent, and ability to produce a final product free from contaminants make it ideal for drug development and high-value nutraceuticals[19][20].
Conventional methods like maceration and Soxhlet extraction, while foundational, are largely superseded by these advanced techniques in modern laboratory and industrial settings due to their inherent inefficiencies and potential for thermal degradation[7][10]. By understanding the causal mechanisms and quantitative trade-offs detailed in this guide, researchers can strategically select and optimize an extraction process that aligns with their goals for efficacy, purity, and scalability.
References
-
Al-Khayri, J. M., et al. (2022). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. Available at: [Link]
-
Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation. Med Aromat Plants. Available at: [Link]
-
Chemat, F., et al. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications. A review. Ultrasonics Sonochemistry. Available at: [Link]
-
de la Ossa, D. A. P., et al. (2021). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. Molecules. Available at: [Link]
-
extraktLAB. (n.d.). A Complete Guide to CO2 Extraction. extraktLAB. Available at: [Link]
-
Gharaati Jahromi, S. (2019). Extraction Techniques of Phenolic Compounds from Plants. Plant Physiological Aspects of Phenolic Compounds. Available at: [Link]
-
Kolodziejczyk-Czepas, J. (2024). Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health. Foods. Available at: [Link]
-
Kumar, K., et al. (2021). Comparison of ultrasound-assisted and conventional extraction methods for the recovery of phenolic compounds from Aegle marmelos. Materials Today: Proceedings. Available at: [Link]
-
Nasrollahi, H., et al. (2022). Comparison of Supercritical Fluid Extraction and Ultrasound-Assisted Extraction of Corchorus Olitorius L. and Evaluation of Their Antioxidant Properties and Identification of Compounds Using LC-ESI-MS. Traditional and Integrative Medicine. Available at: [Link]
-
Oreopoulou, V., & Tzia, C. (2007). Utilization of Plant By-products for the Recovery of Proteins, Dietary Fibers, Antioxidants, and Colorants. Utilization of By-Products and Treatment of Waste in the Food Industry. Available at: [Link]
-
Root Sciences. (n.d.). Supercritical CO2 Extraction Process: Step-by-Step Guide. Root Sciences. Available at: [Link]
-
Separeco. (n.d.). How to extract natural products from plants with the supercritical CO2 extraction method. Separeco. Available at: [Link]
-
Tzanova, M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes. Available at: [Link]
-
Vlaisavljević, S., et al. (2023). Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity. Antioxidants. Available at: [Link]
-
Vo, T. N., et al. (2022). Evaluation of different extraction methods on the polyphenols yield, flavonoids yield, and antioxidant activity of the pomelo flavedo extract. Brazilian Journal of Food Technology. Available at: [Link]
Sources
- 1. Clovamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Clovamide and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joasdjournal.org [joasdjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology | MDPI [mdpi.com]
- 12. jtim.tums.ac.ir [jtim.tums.ac.ir]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 17. extraktlab.com [extraktlab.com]
- 18. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 19. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Supercritical Fluid Extraction and Ultrasound-Assisted Extraction of Corchorus Olitorius L. and Evaluation of Their Antioxidant Properties and Identification of Compounds Using LC-ESI-MS | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 21. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials | MDPI [mdpi.com]
- 22. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. rootsciences.com [rootsciences.com]
A Comparative Guide to the Validation of trans-Clovamide as a Plant Stress Biomarker
For researchers, scientists, and drug development professionals vested in plant biology and agricultural innovation, the early and accurate detection of plant stress is a critical pursuit. The identification of reliable biomarkers—measurable indicators of a plant's physiological state—is paramount for developing stress-resilient crops and novel therapeutic agents.[1][2][3] This guide provides an in-depth technical comparison of trans-clovamide, a promising phenolic metabolite, against established biomarkers. We will delve into the experimental validation of this compound, offering a framework for its adoption in plant stress response studies.
The Rationale for a Novel Biomarker: Beyond the Usual Suspects
Plants under stress initiate a cascade of metabolic and physiological changes.[3] Traditional biomarkers like proline and total phenolic content have been instrumental in our understanding of these responses. However, they can sometimes lack the specificity required to dissect nuanced stress responses. This compound, a hydroxycinnamic acid amide (HCAA), has emerged as a strong candidate for a more specific and sensitive biomarker.[4] HCAAs are known to accumulate in response to both biotic and abiotic stresses, playing direct roles in plant defense.[5][6][7]
This guide will compare this compound with two widely used biomarkers:
-
Proline: An amino acid that accumulates under osmotic stress and is often used as a general indicator of drought and salinity stress.[8][9][10]
-
Total Phenolic Content (TPC): A measure of the overall level of phenolic compounds, which are a broad class of antioxidants that increase in response to various stresses.[4][11][12]
The Molecular Context: this compound in Plant Stress Signaling
This compound is synthesized through the phenylpropanoid pathway, which is a central hub for the production of a wide array of secondary metabolites involved in plant defense.[5][6] The accumulation of HCAAs like this compound is intricately linked with key plant defense hormones, including jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA).[5][7] This positions this compound as a downstream indicator of multiple stress signaling cascades.
Caption: Signaling pathway for this compound accumulation in response to stress.
Comparative Analysis of Plant Stress Biomarkers
A robust biomarker should exhibit high sensitivity (detectable at low stress levels), specificity (a unique response to a particular stress), and a wide dynamic range (a significant change in concentration relative to the baseline). The following table provides a comparative overview of this compound, proline, and total phenolic content based on these criteria.
| Feature | This compound | Proline | Total Phenolic Content (TPC) |
| Typical Fold Change (Stress vs. Control) | 10 to >50-fold[13] | 5 to 20-fold[3][10][14] | 1.5 to 5-fold[15][16] |
| Specificity | Moderate to High (accumulates in response to specific biotic and abiotic cues) | Low to Moderate (general osmotic stress indicator)[8] | Low (a general response to a wide range of stresses)[4][11] |
| Sensitivity | High (can accumulate rapidly and at high concentrations) | Moderate | Moderate |
| Analytical Method | LC-MS/MS | Spectrophotometry, HPLC | Spectrophotometry (e.g., Folin-Ciocalteu) |
| Cost & Practicality | Higher cost, requires specialized equipment and expertise | Low cost, rapid, and widely accessible | Low cost, rapid, and widely accessible |
| Primary Role in Stress Response | Direct defense (antimicrobial, cell wall strengthening)[5][6] | Osmoprotectant, antioxidant[9] | Antioxidant, signaling[4][11] |
A Framework for the Validation of this compound as a Biomarker
The validation of a new biomarker is a critical step to ensure its reliability and reproducibility. The "fit-for-purpose" approach to validation is pragmatic, where the extent of validation is dependent on the intended application of the biomarker. For early-stage research and screening, a less stringent validation may be sufficient, while for applications in crop breeding or product development, a more rigorous validation is necessary.
The following diagram outlines a workflow for the validation of this compound as a plant stress biomarker.
Caption: Workflow for the validation of a new plant stress biomarker.
Experimental Protocols
Part 1: Sample Preparation and Extraction
This protocol is optimized for the extraction of phenolic compounds, including this compound, from plant leaf tissue.
Materials:
-
Liquid nitrogen
-
Mortar and pestle or bead beater
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Extraction solvent: 80% methanol in water (v/v), pre-chilled to -20°C
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Harvest plant leaf tissue (approximately 100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Store the vials at -80°C until analysis.
Part 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the targeted quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for your specific system.
Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient Elution:
-
A typical gradient would start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition from the precursor ion of this compound to a specific product ion. The exact m/z values will need to be determined by infusing a pure standard.
-
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal intensity.
Data Analysis:
-
Generate a calibration curve using a serial dilution of a pure this compound standard.
-
Integrate the peak area of the this compound MRM transition in both the standards and the samples.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Conclusion
The validation of this compound as a biomarker for plant stress represents a significant step forward in our ability to monitor and understand plant health. Its high sensitivity and more specific response compared to general stress indicators like proline and total phenolic content make it a valuable tool for researchers. While the initial investment in LC-MS/MS instrumentation and method development is higher, the quality and specificity of the data obtained can provide deeper insights into plant stress physiology. By following a structured validation framework, researchers can confidently employ this compound as a reliable and informative biomarker in their studies, ultimately contributing to the development of more resilient and productive crops.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Plant metabolomics--meeting the analytical challenges of comprehensive metabolite analysis [ouci.dntb.gov.ua]
- 7. Navigating the challenges of engineering composite specialized metabolite pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Promotes Drought Tolerance in Maize [mdpi.com]
- 9. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. earthsol.ag [earthsol.ag]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Integration of genome-wide association studies, metabolomics, and transcriptomics reveals phenolic acid- and flavonoid-associated genes and their regulatory elements under drought stress in rapeseed flowers [frontiersin.org]
- 16. Integration of genome-wide association studies, metabolomics, and transcriptomics reveals phenolic acid- and flavonoid-associated genes and their regulatory elements under drought stress in rapeseed flowers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of trans-Clovamide
In the landscape of novel research and drug development, the synthesis of unique molecules like trans-Clovamide presents both exciting opportunities and critical responsibilities. As a naturally occurring caffeoyl conjugate with potent antioxidant and neuroprotective properties, its study is vital.[1][2][3] However, responsible innovation demands that we plan for the entire lifecycle of a research chemical, including its proper disposal.
This guide provides a comprehensive framework for the safe handling and disposal of this compound and its associated waste streams. While a specific Safety Data Sheet (SDS) from a regulatory body may be pending for such a novel compound, we can establish a robust disposal protocol based on its chemical structure, known properties, and the foundational principles of laboratory safety as mandated by organizations like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
Part 1: Hazard Characterization and Risk Assessment
The first principle of chemical disposal is a thorough understanding of the substance.[7] For this compound (C₁₈H₁₇NO₇), we must infer its potential hazards from its structure and available data.[2][8]
-
Chemical Structure Analysis : this compound is a conjugate of L-DOPA and caffeic acid.[9] It possesses multiple phenolic hydroxyl groups and a carboxylic acid moiety.
-
Potential Corrosivity : The carboxylic acid group suggests acidic properties. While likely a weak acid, concentrated solutions or bulk quantities could be corrosive.
-
Reactivity : The catechol moieties (3,4-dihydroxyphenyl groups) are known to be susceptible to oxidation.[1] Therefore, this compound waste should be kept separate from strong oxidizing agents. It is otherwise expected to be stable under normal conditions.
-
Toxicity : While it has shown neuroprotective effects, all novel compounds should be treated as potentially toxic until proven otherwise.[7][10] The SDS for the related compound Clopamide notes potential for allergic skin reaction or asthma symptoms.[11] Handle with appropriate personal protective equipment (PPE) to avoid inhalation, ingestion, and skin contact.[11]
-
Table 1: Preliminary Hazard Assessment for this compound
| Hazard Category | Assessment based on Chemical Structure | Recommended Action |
| Ignitability | Unlikely to be ignitable based on structure. | Store away from open flames and strong oxidizers. |
| Corrosivity | Potentially mildly acidic due to carboxylic acid. | Segregate from basic waste. Test pH of aqueous waste streams. |
| Reactivity | Catechol groups may react with strong oxidizers. | Do not mix with oxidizing agents.[10] |
| Toxicity | Treat as potentially hazardous. Avoid exposure. | Use appropriate PPE at all times.[10] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before handling any waste containing this compound, ensure all personnel are equipped with the necessary PPE. This is a non-negotiable aspect of your laboratory's Chemical Hygiene Plan (CHP).[6][12][13]
| PPE Category | Item Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes of liquid waste. |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents dermal contact with the compound. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handling in a fume hood. | Use a fume hood to prevent inhalation of aerosols or dust. |
Spill Management Protocol: In the event of a spill, immediate action is necessary to prevent exposure and contamination.[14]
-
Alert & Evacuate : Notify personnel in the immediate area.
-
Contain : Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean : Working from the outside in, collect all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol, water), collecting the rinsate as hazardous waste.
-
Report : Inform your institution's Environmental Health and Safety (EHS) department.[7]
Part 3: Step-by-Step Disposal Procedures
The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" framework for hazardous waste management.[15] All waste must be properly identified, segregated, and documented.[4][15]
The following diagram outlines the decision-making process for managing waste streams generated from research involving this compound.
Caption: Waste Disposal Workflow for this compound.
Step 1: Segregate Waste Streams at the Point of Generation Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.[14][16] Never mix incompatible waste types.[17]
-
Solid Waste :
-
What : Unused or expired solid this compound, contaminated gloves, weigh boats, pipette tips, and other disposable labware.
-
Procedure : Place these materials into a designated, leak-proof solid waste container lined with a heavy-duty plastic bag.[16]
-
-
Liquid Waste (Aqueous) :
-
What : Buffer solutions, cell culture media, or aqueous rinsates containing this compound.
-
Procedure : Collect in a clearly labeled, non-metallic, screw-cap container.[16] Do not mix with organic solvents.
-
-
Liquid Waste (Organic/Solvent) :
-
Sharps Waste :
-
What : Needles, syringes, or contaminated glassware.
-
Procedure : Immediately place all sharps into a designated, puncture-proof sharps container.[5]
-
Step 2: Proper Container Management and Labeling All waste containers must be managed according to federal and institutional regulations.[4][18]
-
Labeling : Label every waste container immediately upon adding the first drop of waste.[18][19] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., "Aqueous waste with this compound," "Ethanol, this compound"). Avoid abbreviations.[10]
-
The date accumulation started.
-
-
Container Condition : Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[5][10]
-
Closure : Keep waste containers closed at all times, except when adding waste.[17][18] This prevents the release of vapors and potential spills.
Step 3: Storage and Final Disposal
-
Satellite Accumulation Area (SAA) : Store sealed and labeled waste containers in a designated SAA within your laboratory.[10] This area should be under the control of laboratory personnel and away from general traffic.
-
EHS Pickup : Once a container is full or you are finished generating that waste stream, contact your institution's EHS department to arrange for pickup.[18] Provide them with all necessary information about the waste's composition.
Step 4: Empty Container Disposal Empty containers that held this compound must also be managed properly.
-
Triple Rinsing : An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[7][14]
-
Rinsate Collection : The first rinsate must be collected and disposed of as hazardous waste.[17] For particularly hazardous materials, all three rinses should be collected.[17]
-
Final Disposal : After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of in regular trash or recycled, according to institutional policy.[7][14]
By adhering to this structured, safety-first approach, researchers can confidently manage the waste generated from their work with novel compounds like this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Properly Managing Chemical Waste in Laboratories . A-Spec Engineering. [Link]
-
Laboratory Chemical Waste Management . CSIR IIP. [Link]
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health and Safety. [Link]
-
OSHA Compliance For Laboratories . US Bio-Clean. [Link]
-
This compound | C18H17NO7 | CID 6506968 . PubChem, National Center for Biotechnology Information. [Link]
-
Clovamide . Immunomart. [Link]
-
Clovamide . Wikipedia. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State Colleges and Universities. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Management of Waste . Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI). [Link]
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]
-
Ecological Information Section 13 - Disposal Considerations . Cole-Parmer. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . MCF Environmental Services. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Clovamide - Immunomart [immunomart.com]
- 4. danielshealth.com [danielshealth.com]
- 5. usbioclean.com [usbioclean.com]
- 6. osha.gov [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Clovamide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. osha.gov [osha.gov]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. epa.gov [epa.gov]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. iip.res.in [iip.res.in]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling trans-Clovamide
Welcome to your essential guide for the safe handling and disposal of trans-Clovamide. As a naturally occurring caffeoyl conjugate with significant interest in neuroprotective and antioxidant research, ensuring the well-being of the professionals who handle this compound is paramount.[1][2][3] This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for laboratory safety and operational integrity. Our goal is to empower your research with the confidence that comes from robust safety protocols, making this your trusted resource for chemical handling.
Understanding the Hazard Profile of this compound
-
Acute Oral Toxicity: Harmful if swallowed.[5]
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Given its phenolic nature, prolonged or repeated exposure may also pose other health risks, and it is prudent to handle it as a compound of unknown toxicity.[6][7]
Core Personal Protective Equipment (PPE) for this compound
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical interactions.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against dust particles and accidental splashes.[8][9] A face shield, worn in conjunction with goggles, is required when handling larger quantities (>1g) or when there is a significant risk of splashing during dissolution or transfer.[8][9] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[8] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.[7][10] Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is essential to protect against spills and contamination of personal clothing.[9][11][12] |
| Respiratory Protection | N95 Respirator or higher | Due to the potential for respiratory irritation from airborne powder, an N95-rated respirator is the minimum requirement when handling the solid form of this compound outside of a certified chemical fume hood.[11] |
Step-by-Step Operational Protocol for Safe Handling
Adherence to a strict, sequential workflow is critical to maintaining a safe laboratory environment. The following protocol outlines the essential steps for handling this compound, from preparation to cleanup.
Pre-Handling Preparations
-
Designated Work Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[7][13]
-
Emergency Equipment Check: Before beginning work, ensure that a fully stocked eyewash station and safety shower are readily accessible and unobstructed.[6][10]
-
Gather all Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and pre-labeled containers for solutions and waste.
Weighing and Solution Preparation
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat or paper within the containment hood.
-
Dissolution: Add the powder to the solvent in a suitable container. This compound is soluble in DMSO.[1] Cap the container securely before mixing.
-
Cleanup of Weighing Area: Immediately after weighing, carefully wipe down the balance and surrounding area with a damp paper towel to remove any residual powder. Dispose of the towel in the designated solid waste container.
Post-Handling Procedures
-
Decontamination: Wipe down all work surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat, and finally, respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
The following diagram illustrates the logical flow of the handling process:
Caption: Workflow for Safe Handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Cleanup
-
Small Spills (<1g):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (>1g):
-
Evacuate the immediate area and alert your supervisor and institutional safety office.
-
Restrict access to the area.
-
Follow your institution's specific procedures for large chemical spills.
-
Accidental Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14] |
| Skin Contact | Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[15] |
Disposal Plan for this compound and Contaminated Materials
Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental protection and regulatory compliance.
Waste Segregation
All waste generated from the handling of this compound must be treated as hazardous waste. A dedicated, labeled waste container should be used for all contaminated materials.
The following diagram illustrates the waste segregation strategy:
Caption: Waste Segregation for this compound.
Disposal Procedures
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh papers, and contaminated paper towels, must be placed in a clearly labeled, sealed container for solid hazardous waste.[13]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed container for liquid hazardous waste. Do not pour any solutions containing this compound down the drain.[13][16]
-
Final Disposal: All hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.
By implementing these comprehensive safety and handling protocols, you can confidently advance your research with this compound while maintaining the highest standards of laboratory safety.
References
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Immunomart. (n.d.). Clovamide. [Link]
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
-
Research Safety Affairs, The University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
UC Berkeley Environment, Health & Safety. (n.d.). Phenol. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol. [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Clovamide - Immunomart [immunomart.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. uah.edu [uah.edu]
- 13. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
